3-Bromo-4-fluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-3-8-2-1-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYADCLPLQPPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376443 | |
| Record name | 3-bromo-4-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116922-60-2 | |
| Record name | 3-bromo-4-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-Bromo-4-fluoropyridine (CAS: 116922-60-2): Synthesis, Reactivity, and Applications in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic compounds form the backbone of a vast number of pharmaceuticals. 3-Bromo-4-fluoropyridine has emerged as a particularly valuable reagent, offering a unique convergence of features within a single, versatile scaffold. Its pyridine core is a privileged structure in drug discovery, while the orthogonal reactivity of its two halogen substituents—a bromine atom primed for cross-coupling and a fluorine atom for modulating physicochemical properties—provides chemists with a powerful tool for innovation.
This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and strategic application. As a senior application scientist, the goal is to explain not just the "how" but the critical "why" behind the experimental choices, empowering researchers to leverage this molecule to its fullest potential.
Section 1: Core Physicochemical Properties and Identification
A foundational understanding of a reagent's properties is critical for its effective use. This compound is typically a colorless to pale yellow liquid at room temperature.[1] Its key identifiers and physical properties are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 116922-60-2 | [2] |
| Molecular Formula | C₅H₃BrFN | [2] |
| Molecular Weight | 175.99 g/mol | [2] |
| Appearance | Liquid | [1] |
| Density | 1.718 g/mL at 25 °C | |
| Refractive Index | n20/D 1.542 | |
| IUPAC Name | This compound | [2][3] |
| SMILES | FC1=CC=NC=C1Br | [1] |
| InChIKey | PKYADCLPLQPPKK-UHFFFAOYSA-N | [2] |
Section 2: Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound relies on a well-established Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway highlights the nuanced reactivity of substituted pyridines.
The Causality of Regioselective Fluorination
The synthesis starts from 3-bromo-4-nitropyridine.[4][5] A common question is why the incoming fluoride nucleophile displaces the nitro group at the C4 position rather than the bromine at C3. The answer lies in the electronic activation of the pyridine ring. The nitro group is a powerful electron-withdrawing group, making the carbon atom to which it is attached (C4) highly electrophilic and thus susceptible to nucleophilic attack.[4][6] The pyridine nitrogen further activates the C2 and C4 positions towards SNAr. This strong activation at the C4 position makes the displacement of the nitro group the kinetically and thermodynamically favored pathway.[6]
Self-Validating Experimental Protocol: Synthesis via SNAr
This protocol is adapted from validated literature procedures.[4][5] The self-validating nature of this experiment comes from the clear analytical distinction between the starting material, the desired product, and potential side products via techniques like HPLC and NMR.
Materials:
-
3-Bromo-4-nitropyridine
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Preparation: In a clean, dry vial, dissolve 3-bromo-4-nitropyridine (1.0 eq.) in anhydrous DMSO to create a solution.
-
Reaction Initiation: While stirring at room temperature (25 °C), add the TBAF solution (0.5 eq.) dropwise to the vial. Causality Note: Using a substoichiometric amount of TBAF ensures it is the limiting reagent, allowing for accurate yield calculations relative to the fluoride source.[4]
-
Monitoring: Allow the reaction to stir for approximately 15-20 minutes. The reaction progress can be monitored by HPLC, observing the consumption of the starting material (retention time ~10.8 min) and the appearance of the product (retention time ~11.8 min).[5]
-
Work-up: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification & Validation: The crude product is purified using column chromatography on silica gel. The identity and purity of the final product, this compound, must be confirmed by HR-MS and NMR (¹H, ¹³C, ¹⁹F) spectroscopy.[4][5]
Section 3: The Strategic Duality of Halogens: Reactivity and Synthetic Utility
The primary value of this compound lies in the distinct roles of its two halogen atoms, which can be addressed selectively to build molecular complexity.
The Bromine Handle: A Gateway to Cross-Coupling
The carbon-bromine bond at the C3 position is the principal site for transition metal-catalyzed cross-coupling reactions.[6] This functionality serves as a reliable and versatile "handle" for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[7] Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are routinely and efficiently performed at this position.[6][8]
The Causality of Choice: Why use palladium catalysis? These reactions proceed through a well-understood catalytic cycle (oxidative addition, transmetalation, reductive elimination) that is highly efficient and tolerates a wide range of functional groups, avoiding the need for harsh reaction conditions that could compromise other parts of the molecule.
The Fluorine Modulator: Enhancing Drug-Like Properties
The fluorine atom at C4 is not typically used as a synthetic handle for displacement but rather as a strategic modulator of the molecule's properties. The introduction of fluorine is a cornerstone of modern medicinal chemistry for several reasons:[6][9]
-
Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[7]
-
pKa Modification: The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted off-target interactions and improve cell permeability.
-
Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets, enhancing binding affinity and potency.[6][7]
-
Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[9]
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This generalized protocol illustrates a typical workflow for modifying the C3 position.
Materials:
-
This compound (1.0 eq.)
-
Aryl or Heteroaryl Boronic Acid/Ester (1.1-1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq.)
-
Solvent System (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)
Step-by-Step Methodology:
-
Inert Atmosphere: To a reaction flask, add this compound, the boronic acid, and the base.
-
Solvent Addition: Add the chosen solvent system. Degas the mixture thoroughly by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes. Causality Note: The removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Add the palladium catalyst to the degassed mixture under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to the required temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up, extract with an organic solvent, and purify the product by column chromatography or recrystallization.
Section 4: Strategic Applications in Drug Discovery
The true power of this compound is realized when its dual reactivity is applied to the synthesis of complex, high-value molecules. A medicinal chemist can first use the bromine handle to build a core scaffold via cross-coupling and then rely on the fluorine atom to confer desirable pharmacokinetic properties on the final compound. This makes it an ideal starting material for creating libraries of compounds for screening.[6] The fluorinated pyridine motif is found in numerous developmental and approved drugs for oncology, inflammation, and infectious diseases.[7]
Section 5: Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. It is classified as harmful and an irritant.
| Hazard Information | GHS Classification |
| Pictogram | Warning |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation |
| Precautionary Codes | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 |
Source:[2]
Handling:
-
Always use in a well-ventilated area or a chemical fume hood.[10][11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Avoid breathing vapors or mist.[10]
-
Do not get in eyes, on skin, or on clothing.[10]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]
-
Recommended storage temperature is -20°C for long-term stability.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just another halogenated heterocycle; it is a strategic tool for molecular design. Its value is derived from the predictable and orthogonal reactivity of its halogen substituents, allowing for the bromine to act as a robust synthetic handle for diversification while the fluorine serves to enhance the drug-like properties of the final molecule. By understanding the mechanistic principles behind its synthesis and reactivity, researchers and drug development professionals can effectively utilize this building block to accelerate the discovery of novel therapeutics and complex organic materials.
References
- Benchchem. 3-Bromo-4-fluoropyridin-2-amine | 1417407-29-4. URL: https://www.benchchem.com/product/b1417407-29-4
- P. Brugarolas, et al. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4983481/
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- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. URL: https://eprints.soton.ac.uk/425516/1/Sonogashira_cross_coupling_reaction_of_bromocyanofluoro_pyridine_nuclei_access_to_5_and_6_alkynyl_3_fluoro_2_pyridinamidoximes.pdf
- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-BROMO-4-METHYLPYRIDINE. URL: https://www.fishersci.co.uk/gb/en/sds.html?productName=H58054.02
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. URL: https://www.inno-pharmchem.com/news/unlocking-chemical-synthesis-the-role-of-2-bromo-4-fluoropyridine-in-modern-drug-discovery-45663773.html
- Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. URL: https://pubs.acs.org/doi/10.1021/ja504222f
- Priya A, et al. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. URL: https://www.thepharmajournal.com/archives/2025/vol7/issue2/7-2-45/fluorine-in-drug-discovery-role-design-and-case-studies
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3-Bromo-4-fluoropyridine molecular weight and formula
An In-Depth Technical Guide to 3-Bromo-4-fluoropyridine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for professionals in drug development and chemical research. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and application, reflecting field-proven insights and established laboratory practices.
Introduction: A Strategic Building Block
This compound is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry and materials science. Its utility stems not from a single feature, but from the strategic placement of two key halogen atoms on the pyridine scaffold. The fluorine atom at the 4-position serves to modulate the electronic properties and metabolic stability of resulting compounds, while the bromine atom at the 3-position provides a versatile synthetic handle for elaboration through a variety of cross-coupling reactions.[1] This dual functionality allows researchers to precisely engineer complex molecular architectures, making it an invaluable intermediate in the synthesis of novel therapeutic agents and functional materials.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data represents the foundational knowledge required for its effective use in a laboratory setting, from reaction stoichiometry calculations to purification and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrFN | [2][3][4][5] |
| Molecular Weight | 175.99 g/mol | [2][3][5][6] |
| (Also reported as 175.988 g/mol ) | [4] | |
| CAS Number | 116922-60-2 | [2][3][5] |
| Appearance | Liquid | |
| Density | 1.718 g/mL at 25 °C | |
| Refractive Index | n20/D 1.542 | |
| SMILES String | FC1=CC=NC=C1Br | |
| InChI Key | PKYADCLPLQPPKK-UHFFFAOYSA-N | [4][5] |
Synthesis and Reactivity: A Practical Perspective
The synthesis of this compound is a prime example of nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry. The choice of precursor and reagents is critical for achieving high yield and purity.
Causality in Synthetic Design
A common and effective route involves the fluorination of 3-bromo-4-nitropyridine.[2] The rationale for this strategy is twofold:
-
Activation by the Nitro Group: The strongly electron-withdrawing nitro group at the 4-position activates the pyridine ring for nucleophilic attack, specifically at the carbon atom to which it is attached. This makes the displacement of the nitro group by a fluoride ion thermodynamically and kinetically favorable.
-
Choice of Fluoride Source: A non-aqueous fluoride source like tetrabutylammonium fluoride (TBAF) is often employed.[2] TBAF provides a "naked" and highly reactive fluoride anion in aprotic polar solvents such as DMSO or THF, which enhances its nucleophilicity compared to alkali metal fluorides (e.g., KF), leading to more efficient reaction kinetics at moderate temperatures.
The overall workflow for this common synthetic approach is visualized below.
Protocol: Synthesis from 3-Bromo-4-nitropyridine
This protocol is a self-validating system, where successful execution relies on the precise control of anhydrous conditions to maximize the reactivity of the fluoride source.
-
Preparation: In a clean, dry HPLC vial, dissolve 3-bromo-4-nitropyridine (1.0 eq.) in anhydrous dimethylsulfoxide (DMSO).
-
Reagent Addition: To this solution, add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (0.5 eq.).[2] The sub-stoichiometric amount of TBAF suggests it may be acting catalytically or that the reaction proceeds to a sufficient conversion for analytical purposes in this specific documented procedure. For preparative scale, this would typically be adjusted to at least 1.0 equivalent.
-
Reaction: Allow the reaction to proceed at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress by HPLC, observing the consumption of the 3-bromo-4-nitropyridine starting material and the appearance of the this compound product peak.[2]
-
Confirmation: Upon completion, confirm the identity of the product by High-Resolution Mass Spectrometry (HR-MS) and NMR spectroscopy (¹H, ¹³C, and ¹⁹F).[2]
Application in Drug Discovery
The true value of this compound lies in its role as a versatile intermediate. The bromine atom is not merely a substituent but a strategic anchor point for constructing more complex molecules, typically via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.[1] This allows for the direct attachment of diverse aryl, heteroaryl, or alkyl groups. Concurrently, the fluorine atom imparts desirable properties to the final molecule, such as increased metabolic stability and enhanced binding affinity to biological targets.[1]
This logical relationship is depicted in the diagram below.
Safety and Handling
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. This compound possesses specific hazards that must be managed with appropriate personal protective equipment (PPE) and engineering controls.
-
Hazard Classifications: The compound is classified as acutely toxic if swallowed (Acute Tox. 4), a skin irritant (Skin Irrit. 2), and a serious eye irritant (Eye Irrit. 2).[5]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
-
Handling Precautions:
-
Wear protective gloves, chemical safety goggles, and a lab coat.
-
Use in a well-ventilated area or a chemical fume hood.
-
Avoid breathing vapors.
-
Wash hands thoroughly after handling.[5]
-
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is -20°C to maintain long-term stability.[3]
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in the strategic interplay of its bromo and fluoro substituents. Its well-defined reactivity allows for its predictable incorporation into complex molecules, while its fluorine atom provides a powerful tool for modulating the physicochemical properties of the final compound. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to leverage its full potential in the fields of drug discovery and advanced materials development.
References
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Introduction: The Strategic Importance of 3-Bromo-4-fluoropyridine in Synthesis
An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-fluoropyridine
This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its strategic value stems from the unique and orthogonal reactivity conferred by the two distinct halogen substituents on the pyridine core. The fluorine atom, a common bioisostere, can significantly modulate a molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[2][3][4] Concurrently, the bromine atom serves as a versatile synthetic handle, readily participating in a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the precise construction of complex molecular architectures.[1]
This guide provides an in-depth examination of the core physical properties of this compound, offering both established data and the detailed experimental protocols required for its verification. The methodologies described are grounded in principles of analytical chemistry, ensuring that any researcher can validate the identity and purity of this critical synthetic building block.
Core Physical and Chemical Identifiers
A foundational understanding begins with the compound's fundamental properties. These identifiers are crucial for everything from reaction stoichiometry calculations to safety and handling protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrFN | [5][6][7][8] |
| Molecular Weight | 175.99 g/mol | [5][6][9] |
| CAS Number | 116922-60-2 | [6][7][9] |
| Appearance | Liquid or Pale brown solid | [5] |
| Density | 1.718 g/mL at 25 °C | |
| Boiling Point | 160-163 °C | [5] |
| Refractive Index | n20/D 1.542 | |
| pKa (Predicted) | 2.22 ± 0.10 | [5] |
Note: The physical state at room temperature is variously reported as a liquid or a low-melting solid, which may depend on the specific purity of the sample.
Structural Elucidation: A Spectroscopic Approach
Confirming the identity and purity of this compound is paramount before its use in any synthetic protocol. A multi-faceted spectroscopic approach provides an unambiguous structural fingerprint.
Workflow for Comprehensive Spectroscopic Characterization
The following workflow outlines a logical sequence for the complete structural analysis of a sample of this compound.
Caption: A standard workflow for the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, doublets of doublets) and coupling constants (J-values) will be diagnostic of their relative positions to each other and to the fluorine atom.
-
¹³C NMR: The carbon spectrum will display five signals. The carbon atom directly bonded to fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 240-260 Hz), which is a definitive diagnostic feature.[1] The other carbons will show smaller two- and three-bond couplings to fluorine.
-
¹⁹F NMR: A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atom.[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H Acquisition: Acquire a standard proton spectrum with a 90° pulse and a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours may be necessary to achieve an adequate signal-to-noise ratio.
-
¹⁹F Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a very fast experiment due to the high sensitivity of the ¹⁹F nucleus.
-
Data Processing: Process all spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak. Reference the ¹⁹F spectrum to an external standard like CFCl₃ (δ 0 ppm).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Key Feature: The most telling feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[1]
-
Confirmation: HRMS provides a highly accurate mass measurement, which should match the calculated exact mass of the compound (C₅H₃⁷⁹BrFN = 174.9433).[7] Experimental values are often within 5 ppm of this theoretical value.[7]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using Electrospray Ionization (ESI) for a soft ionization that typically yields the protonated molecule [M+H]⁺, or Electron Ionization (EI) which will yield the molecular ion [M]⁺.
-
Analysis: Operate the mass analyzer (e.g., TOF or Orbitrap) in high-resolution mode.
-
Data Interpretation: Observe the mass spectrum for the characteristic 1:1 isotopic doublet for the molecular ion. Use the instrument software to calculate the elemental composition from the measured accurate mass.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. While the spectrum of 3-bromopyridine can serve as a useful reference for ring vibrations[10], key expected absorptions for this compound include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=N and C=C stretching (pyridine ring): ~1550-1600 cm⁻¹ and ~1400-1500 cm⁻¹
-
C-F stretching: A strong, characteristic band typically in the range of ~1200-1250 cm⁻¹
-
C-Br stretching: ~500-650 cm⁻¹
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is classified with specific hazards that necessitate careful handling.
Hazard Profile:
-
H302: Harmful if swallowed[9]
-
H315: Causes skin irritation[9]
-
H319: Causes serious eye irritation[9]
-
H335: May cause respiratory irritation[5]
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11][12]
-
Skin Protection: Wear a flame-retardant lab coat and nitrile gloves. Inspect gloves before use and change them frequently.[11][12]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.[11][12]
Storage Recommendations:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
For long-term stability, storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C or -20°C) is recommended.[5]
-
Keep away from heat, sparks, and open flames.[12]
Structure-Property Relationships
The physical properties of this compound are a direct consequence of its molecular structure. Understanding these connections is key to predicting its behavior in chemical reactions.
Caption: Relationship between the structural components of this compound and its key chemical properties.
Conclusion
This compound is more than a simple chemical reagent; it is a precisely designed tool for modern chemical synthesis. Its physical properties—from its spectroscopic fingerprint to its thermal stability—are well-defined and verifiable through the standard analytical protocols detailed in this guide. For researchers in drug development and materials science, a thorough understanding of these foundational characteristics is the first step toward leveraging its full synthetic potential, enabling the creation of novel molecules with enhanced function and purpose.
References
- This compound | C5H3BrFN | CID 2762779 - PubChem. (n.d.).
- 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem. (n.d.).
- Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.
- Safety Data Sheet for 3-Bromopyridine. (2025, December 18).
- Safety Data Sheet for 3-BROMO-4-METHYLPYRIDINE. (2010, November 16).
- Pyridine, 3-bromo- - NIST WebBook. (n.d.).
- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.).
- This compound (C5H3BrFN) - PubChemLite. (n.d.).
- This compound | CAS 116922-60-2 | P212121 Store. (n.d.).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- This compound | CAS 116922-60-2 - Matrix Fine Chemicals. (n.d.).
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - ResearchGate. (2016, January).
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A Comprehensive Technical Guide to the Physicochemical Properties of 3-Bromo-4-fluoropyridine
This guide provides an in-depth exploration of the critical physicochemical properties of 3-Bromo-4-fluoropyridine, specifically its boiling point and density. Tailored for researchers, scientists, and professionals in drug development, this document offers not only precise data but also the scientific context and experimental methodologies essential for its practical application.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyridine ring, offers medicinal chemists a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions, making it an important intermediate in the development of novel drug candidates.[1][2] A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective use in synthesis, purification, and formulation.
Physicochemical Properties of this compound
The boiling point and density are fundamental physical constants that provide insights into the intermolecular forces and purity of a compound. For this compound, these properties are crucial for designing appropriate reaction conditions, purification strategies (such as distillation), and for ensuring accurate measurements in solution-based assays.
| Property | Value | Conditions | Source |
| Boiling Point | 160-163 °C | Atmospheric Pressure | [1] |
| Density | 1.718 g/mL | 25 °C | |
| Molecular Formula | C₅H₃BrFN | [3][4][5][6][7] | |
| Molecular Weight | 175.99 g/mol | [3][4][5][7] | |
| Appearance | Liquid | Room Temperature | |
| Refractive Index | n20/D 1.542 | 20 °C |
Experimental Determination of Boiling Point and Density
The accurate determination of the boiling point and density of this compound is essential for its characterization and use in research and development. The following protocols outline standard laboratory procedures for these measurements, emphasizing precision and safety.
Workflow for Physicochemical Property Determination
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A Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-4-fluoropyridine
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-4-fluoropyridine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the spectral features of this important synthetic intermediate, grounded in the principles of NMR spectroscopy and the influence of halogen substituents on the pyridine ring.
Introduction: The Structural Significance of this compound
This compound is a key building block in medicinal chemistry and materials science. Its disubstituted pyridine ring offers multiple reaction sites for further functionalization, making it a versatile precursor for the synthesis of complex molecules. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for confirming the identity and purity of this compound. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra, providing a framework for interpretation based on fundamental principles and spectral data from related compounds.
¹H NMR Spectral Analysis: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is expected to display three distinct signals in the aromatic region, corresponding to the protons at positions 2, 5, and 6 of the pyridine ring. The chemical shifts (δ) and coupling constants (J) of these protons are dictated by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents.
The electronegative nitrogen atom deshields the α-protons (H-2 and H-6) most significantly, shifting them downfield. The bromine at C-3 and the fluorine at C-4 also exert electron-withdrawing inductive effects, further influencing the electron density around the ring.
Expected ¹H NMR Spectral Features:
-
H-2 Signal: This proton is adjacent to the nitrogen atom and is expected to be the most downfield signal. It will appear as a doublet due to coupling with H-6 across the nitrogen atom, and potentially show a smaller coupling to the fluorine at C-4.
-
H-6 Signal: Also an α-proton, H-6 will be significantly deshielded. It is expected to appear as a doublet of doublets due to coupling with H-5 and a smaller long-range coupling with H-2.
-
H-5 Signal: This proton is adjacent to the fluorine atom at C-4 and will exhibit a characteristic coupling to it. It is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine at C-4.
The interpretation of complex NMR spectra of substituted pyridines can be challenging due to signal overlap. In such cases, 2D NMR techniques like COSY (Correlation Spectroscopy) are invaluable for establishing proton-proton coupling networks.[1]
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound will show five signals, two of which will be for the quaternary carbons (C-3 and C-4) bearing the halogen substituents. The chemical shifts are influenced by the electronegativity of the attached atoms and their position relative to the nitrogen.
A key feature of the ¹³C NMR spectrum will be the large one-bond coupling constant between C-4 and the directly attached fluorine atom (¹JCF).[2][3] The other carbon signals will also exhibit smaller couplings to fluorine (nJCF where n > 1).
Expected ¹³C NMR Spectral Features:
-
C-2 and C-6: These carbons, being α to the nitrogen, will appear at the downfield end of the spectrum.
-
C-3: The carbon bearing the bromine atom will be influenced by the heavy atom effect of bromine, which can lead to a more shielded (upfield) chemical shift than might be expected based on electronegativity alone.
-
C-4: This carbon, directly bonded to the highly electronegative fluorine atom, will show a characteristic large one-bond C-F coupling constant.
-
C-5: The chemical shift of this carbon will be influenced by the adjacent fluorine and the overall electronic environment of the ring.
For unambiguous assignment of quaternary carbons, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. This 2D NMR technique reveals correlations between protons and carbons that are two or three bonds away.[1]
Tabulated NMR Data (Predicted)
Due to the limited availability of fully assigned experimental data in the public domain, the following table presents predicted chemical shifts and coupling constants for this compound. These values are estimated based on the analysis of similar substituted pyridines and established substituent effects.
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) | ¹³C-F Coupling Constants (J, Hz) |
| 2 | ~8.5 | d | ~150 | ~3JCF = 3-5 |
| 3 | - | - | ~115 | ~2JCF = 15-20 |
| 4 | - | - | ~160 | ~1JCF = 240-260 |
| 5 | ~7.3 | dd | ~125 | ~2JCF = 18-22 |
| 6 | ~8.3 | dd | ~145 | ~4JCF = 2-4 |
Logical Workflow for Spectral Assignment
The definitive assignment of the ¹H and ¹³C NMR spectra of this compound requires a systematic approach employing a combination of 1D and 2D NMR experiments.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound on a standard 400 MHz NMR spectrometer.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.
2. ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
3. ¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment with NOE.
-
Number of Scans: 1024 or higher, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
4. 2D NMR Acquisition (if necessary):
-
For COSY, HSQC, and HMBC experiments, use standard, gradient-enhanced pulse sequences.
-
Optimize acquisition parameters, such as the number of increments in the indirect dimension and the long-range coupling constant for HMBC, according to the spectrometer's user guidelines.[1]
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. A thorough understanding of the influence of the nitrogen heteroatom and the halogen substituents is key to accurate spectral interpretation. By employing a combination of 1D and 2D NMR techniques and following a logical assignment workflow, researchers can confidently elucidate and confirm the structure of this important molecule, ensuring its quality and suitability for downstream applications in drug discovery and materials science.
References
- Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]
- NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]
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An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Bromo-4-fluoropyridine
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-bromo-4-fluoropyridine, a key building block in modern drug discovery and organic synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques used for the structural elucidation and quality control of this important heterocyclic compound. We will explore the nuances of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering both theoretical underpinnings and practical, field-proven insights. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring a robust and reliable understanding of the spectroscopic signature of this compound.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the presence of two halogen atoms on the pyridine ring, make it a versatile precursor for the synthesis of more complex molecules. The bromine atom can participate in various cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties of the final compound, such as its metabolic stability and binding affinity to biological targets.
Given its role as a critical intermediate, the unambiguous identification and purity assessment of this compound are paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a molecular "fingerprint" that confirms its identity and integrity. This guide will systematically dissect the data obtained from the most common and powerful of these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents.
Key Features of the ¹H NMR Spectrum:
-
Downfield Chemical Shifts: The protons on the pyridine ring resonate at high chemical shifts (typically δ 8.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.
-
Substituent Effects: The bromine and fluorine atoms further influence the chemical shifts of the adjacent protons. Protons ortho to the nitrogen (at the 2 and 6 positions) are generally the most deshielded.
-
Spin-Spin Coupling: The coupling between adjacent protons provides crucial information about their connectivity. The magnitude of the coupling constant (J-value) is indicative of the spatial relationship between the coupled nuclei.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-2 | ~8.5 - 8.8 | Doublet | ³J(H2-H6) ≈ 0-1 Hz (para) |
| H-5 | ~7.1 - 7.5 | Doublet of doublets | ³J(H5-H6) ≈ 4-6 Hz (ortho), ⁴J(H5-F) ≈ 1-3 Hz (meta) |
| H-6 | ~8.5 - 8.8 | Doublet of doublets | ³J(H6-H5) ≈ 4-6 Hz (ortho), ⁴J(H6-F) ≈ 1-3 Hz (meta) |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
Diagram: ¹H NMR Spin-Spin Coupling in this compound
Caption: Key proton-proton and proton-fluorine couplings in this compound.
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Framework
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR.
Key Features of the ¹³C NMR Spectrum:
-
Chemical Shifts: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the halogen substituents. Carbons directly attached to electronegative atoms will be deshielded and appear at higher chemical shifts.
-
Carbon-Fluorine Coupling: A significant feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine coupling. The magnitude of the ¹J(C-F) coupling constant is typically large (around 250 Hz), while two-bond (²J) and three-bond (³J) couplings are smaller.
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |
| C-2 | ~150 - 155 | Doublet | ³J(C2-F) |
| C-3 | ~110 - 115 | Doublet | ²J(C3-F) |
| C-4 | ~155 - 160 | Doublet | ¹J(C4-F) (large) |
| C-5 | ~120 - 125 | Doublet | ²J(C5-F) |
| C-6 | ~145 - 150 | Doublet | ⁴J(C6-F) |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).
-
Instrument Setup: A high-field NMR spectrometer is recommended.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Key Features of the Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): The peak with the highest m/z value corresponds to the intact molecule that has lost one electron. For this compound (C₅H₃BrFN), the expected monoisotopic mass is approximately 174.9433 Da.
-
Isotopic Pattern of Bromine: A characteristic feature of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 abundance ratio. This results in two molecular ion peaks of similar height, M⁺ and (M+2)⁺, separated by two m/z units.
-
Fragmentation: The molecular ion can fragment into smaller, charged species. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. Common fragmentation pathways for halopyridines include the loss of the halogen atom or the pyridine ring.
Expected Mass Spectrometry Data for this compound:
| Ion | m/z (approximate) | Interpretation |
| [C₅H₃⁷⁹BrFN]⁺ | 175 | Molecular ion with ⁷⁹Br |
| [C₅H₃⁸¹BrFN]⁺ | 177 | Molecular ion with ⁸¹Br |
| [C₅H₃FN]⁺ | 96 | Loss of Br radical |
| [C₅H₃Br]⁺ | 154/156 | Loss of F and N |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) or electron impact (EI) are common ionization techniques.
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and characteristic fragment ions.
Diagram: Mass Spectrometry Fragmentation of this compound
Caption: Proposed fragmentation pathway for this compound in mass spectrometry.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.
Key Features of the IR Spectrum of this compound:
-
Aromatic C-H Stretching: Aromatic rings typically show C-H stretching vibrations in the region of 3000-3100 cm⁻¹.
-
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring appear in the 1400-1600 cm⁻¹ region.
-
C-F Stretching: The C-F bond stretching vibration is typically observed in the 1000-1400 cm⁻¹ range.
-
C-Br Stretching: The C-Br bond stretching vibration is found at lower frequencies, typically in the 500-600 cm⁻¹ region.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3050 - 3150 | Aromatic C-H stretch |
| 1550 - 1600 | Aromatic C=C and C=N stretch |
| 1450 - 1500 | Aromatic C=C and C=N stretch |
| 1200 - 1250 | C-F stretch |
| 1000 - 1100 | Ring breathing modes |
| 550 - 650 | C-Br stretch |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a solution in a suitable solvent, or as a KBr pellet.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.
-
Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups.
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR spectroscopy confirm the connectivity and electronic environment of the atoms in the molecule. Mass spectrometry provides the definitive molecular weight and reveals characteristic isotopic patterns and fragmentation pathways. Infrared spectroscopy identifies the key functional groups and vibrational modes. By integrating the data from these complementary techniques, researchers and drug development professionals can confidently verify the structure and purity of this vital synthetic intermediate, ensuring the quality and reliability of their subsequent research and development efforts.
References
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGup-lpV39v24glx5-1mmIgZYcz8-xbf5QcTKVvuiU3ogzWHHvyUQCaHIFmbqa4y5jVpcDKQtBkjErElVXsOHjIwdxD96WdSD_KdTHP2tuKPGT2lsgVSZXMIcgskipEBSXF1OLtAVJiDU9dX8VsLBm56AYn9tGDcTcbxhE1n0vHVuyYrx6B_JDuMev4_u2FRkihduZIpA47B9wCIZykYTXuqG2qtE8_N8Q=](
An In-Depth Technical Guide to the Safe Handling and Use of 3-Bromo-4-fluoropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Bromo-4-fluoropyridine. As a versatile halogenated pyridine, this compound is a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2] However, its utility is matched by its potential hazards, necessitating a robust understanding and implementation of safety measures to protect laboratory personnel and the environment. This document moves beyond mere procedural lists to explain the causality behind each recommendation, grounding every protocol in the principles of chemical safety and risk mitigation.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a chemical's properties is the foundation of its safe handling. This compound is a liquid at room temperature, with a density greater than water.[3] Its key identifiers and physical data are summarized below.
| Property | Value | Source |
| CAS Number | 116922-60-2 | [3][4] |
| Molecular Formula | C₅H₃BrFN | [3][4] |
| Molecular Weight | 175.99 g/mol | [3][4] |
| Appearance | Liquid | [3] |
| Density | 1.718 g/mL at 25 °C | [3] |
| Recommended Storage | Store at −20°C in an inert atmosphere. | [3] |
| Synonyms | 3-bromo-4-fluoro-pyridine | [4] |
Section 2: Hazard Analysis and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[4] The primary risks associated with this compound are acute oral toxicity, skin irritation, and serious eye irritation.[3][4] These classifications demand strict adherence to safety protocols to prevent accidental exposure.
| GHS Classification | Code | Hazard Statement | Source |
| Pictogram | GHS07 (Exclamation Mark) | [3] | |
| Signal Word | Warning | [3][4] | |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4] |
These hazards are not abstract warnings; they represent tangible risks. "Harmful if swallowed" indicates a significant toxicological risk upon ingestion. "Causes skin irritation" means that direct contact can lead to redness, inflammation, or dermatitis.[1] "Causes serious eye irritation" underscores the severe and potentially lasting damage that can occur from splashes or vapor exposure to the eyes.[1]
Section 3: A Risk-Based Approach to Safety: The Hierarchy of Controls
Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures, with personal protective equipment (PPE) serving as the crucial final barrier.
-
Engineering Controls : These are the primary, and most effective, line of defense as they isolate the hazard from the researcher. All work involving this compound must be performed in a properly functioning chemical fume hood.[5] The fume hood's ventilation is critical for preventing the inhalation of vapors and containing any accidental releases.[5] An eyewash station and safety shower must be readily accessible in the immediate work area.[5][6]
-
Administrative Controls : These are the work practices that reduce or prevent exposure. This includes developing and strictly following Standard Operating Procedures (SOPs), providing comprehensive training for all personnel handling the substance, and clearly designating specific areas for its use and storage.[7] Always wash hands and any exposed skin thoroughly after handling.[5][6][8]
-
Personal Protective Equipment (PPE) : PPE is mandatory and serves as the last line of defense. It does not eliminate the hazard, but it provides a critical barrier between the user and the chemical. The minimum required PPE for handling this compound is detailed in the protocol below.
Protocol 3.1: Personal Protective Equipment (PPE) Selection and Use
-
Eye and Face Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[7] However, due to the serious eye irritation hazard (H319), chemical splash goggles are strongly recommended.[9][10] When handling larger volumes (>100 mL) or when there is a significant splash risk, a face shield must be worn in addition to goggles.[7][10]
-
Skin and Body Protection : A flame-resistant laboratory coat is required.[10] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[7][10]
-
Hand Protection : Compatible, chemical-resistant gloves must be worn. Disposable nitrile gloves are suitable for incidental contact but should be removed and replaced immediately upon any sign of contamination.[5][7] Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contact.[5][9]
Caption: Decision Workflow for Spill Response.
Protocol 5.2: First Aid for Exposure
Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [5][9][11] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek medical attention. | [5][12] |
| Eye Contact | Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [5][9][13] |
Section 6: Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbent materials, and used PPE, must be treated as hazardous waste. [12]1. Collection : Collect all waste in compatible, sealed, and clearly labeled containers. 2. Labeling : The waste label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant"). 3. Storage : Store waste containers in a designated satellite accumulation area, away from general work areas. 4. Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department, following all local, regional, and national regulations. [1][5]Do not discharge this chemical into drains or the environment. [5][9]
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Introduction: The Strategic Importance of 3-Bromo-4-fluoropyridine in Modern Synthesis
An In-depth Technical Guide to the Safe Handling and Application of 3-Bromo-4-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic importance lies in the orthogonal reactivity of the bromo and fluoro substituents on the pyridine core. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile introduction of molecular complexity.[1] Concurrently, the fluorine atom can significantly modulate the physicochemical properties of the parent molecule, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This unique combination of functionalities makes this compound a valuable precursor for creating libraries of novel compounds in drug discovery programs.[2][3] This guide provides a comprehensive overview of its material safety data, safe handling protocols, and emergency procedures, grounded in authoritative sources to ensure the highest standards of laboratory safety and experimental success.
Section 1: Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling and application in experimental design. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrFN | [4] |
| Molecular Weight | 175.99 g/mol | [4][5] |
| CAS Number | 116922-60-2 | [4][5] |
| Appearance | Liquid | |
| Density | 1.718 g/mL at 25 °C | |
| Refractive Index | n20/D 1.542 | |
| Storage Temperature | -20°C |
Section 2: Comprehensive Hazard Analysis and GHS Classification
This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory for ensuring user safety.
GHS Hazard Statements:
Based on aggregated data from multiple suppliers, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed. [4][5] This indicates acute oral toxicity.
-
H315: Causes skin irritation. [4][5] This points to its potential to cause inflammatory reactions upon dermal contact.
-
H319: Causes serious eye irritation. [4][5] This warns of the potential for significant, but reversible, eye damage upon contact.
The following diagram provides a visual summary of the primary hazards associated with this compound.
Caption: GHS Pictogram and Hazard Statements for this compound.
Toxicological Profile:
While comprehensive toxicological studies are not extensively published in publicly available literature, the GHS classifications imply specific risks.[6] Inhalation of vapors may cause respiratory irritation, with potential symptoms including headache, dizziness, and nausea.[6][7] Ingestion can lead to gastrointestinal irritation.[7] Prolonged or repeated skin contact may lead to dermatitis.[6]
Section 3: Laboratory Handling and Storage Protocols
Given its hazardous nature, a stringent and well-defined protocol for handling and storage is critical. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Safe Handling:
Caption: Step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Engineering Controls : All manipulations of this compound must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.[8][9] Ensure that safety showers and eyewash stations are readily accessible.[8][9]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including:
-
Eye Protection : Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[10][11]
-
Skin Protection : A flame-retardant laboratory coat and chemically resistant gloves (e.g., nitrile).[10] Gloves should be inspected before use and disposed of properly after handling.[10]
-
Respiratory Protection : If working outside of a fume hood (not recommended) or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[9]
-
-
Safe Handling Practices : Avoid direct contact with skin, eyes, and clothing.[6][9] Do not breathe vapors or mists.[6] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[10]
Storage Requirements:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][8] The recommended storage temperature is -20°C.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Store in an area designated for flammable or combustible liquids, as appropriate based on local regulations.[5][6]
Section 4: Emergency and First Aid Procedures
In the event of accidental exposure or release, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6][10] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][10]
-
Specific Hazards : Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[6] Containers may explode when heated.[6]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][10]
Accidental Release Measures:
-
Personal Precautions : Evacuate personnel to a safe area.[10] Ensure adequate ventilation.[8] Wear appropriate PPE as described in Section 3.
-
Environmental Precautions : Prevent the material from entering drains or waterways.[8][10]
-
Containment and Cleanup : Absorb the spill with an inert material (e.g., sand, silica gel, or universal binder).[6] Collect the material into a suitable, closed container for disposal.[6][10] Wash the spill area thoroughly after material pickup is complete.[8]
Section 5: Reactivity and Synthetic Considerations
The utility of this compound in drug discovery stems from its predictable reactivity, which allows for selective functionalization.
Reactivity Profile:
The pyridine ring is electron-deficient, which influences its reactivity. The bromine at the 3-position is susceptible to displacement via transition metal-catalyzed cross-coupling reactions. The fluorine at the 4-position is activated towards nucleophilic aromatic substitution (SNA_r_), although this is generally less facile than substitutions at the 2- or 6-positions.[1] The presence of the electronegative nitrogen and fluorine atoms makes the pyridine ring relatively stable but also directs the regioselectivity of further substitutions.[1]
The diagram below illustrates a common synthetic transformation utilizing this compound.
Caption: A typical Suzuki-Miyaura cross-coupling reaction involving this compound.
This selective reactivity allows researchers to first perform a cross-coupling at the C3 position and subsequently use the C4 fluorine for a later-stage SNA_r_ reaction, providing a powerful strategy for building complex molecular architectures.
Conclusion
This compound is a key intermediate for chemical synthesis with a well-defined but manageable hazard profile. For researchers in drug development, a comprehensive understanding of its properties and strict adherence to the safety protocols outlined in this guide are paramount. By integrating robust engineering controls, appropriate personal protective equipment, and diligent laboratory practices, this valuable building block can be utilized safely and effectively to advance scientific discovery.
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Introduction: The Strategic Importance of a Multifunctional Building Block
An In-Depth Technical Guide to 3-Bromo-4-fluoropyridine: Structure, Synthesis, and Application
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms, particularly fluorine, into heterocyclic scaffolds is a cornerstone of molecular design. This compound has emerged as a highly valuable and versatile building block, offering chemists a unique combination of reactive sites and modulating substituents on an electron-deficient pyridine core. The presence of a bromine atom at the 3-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the fluorine atom at the 4-position profoundly influences the electronic properties, metabolic stability, and binding interactions of derivative molecules.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its structure, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Molecular Structure and Identifiers
The unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is a disubstituted pyridine with the bromine and fluorine atoms positioned on adjacent carbons.
Table 1: Core Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[3] |
| SMILES Notation | C1=CN=CC(=C1F)Br[3] or FC1=CC=NC=C1Br |
| InChI | InChI=1S/C5H3BrFN/c6-4-3-8-2-1-5(4)7/h1-3H[3] |
| InChIKey | PKYADCLPLQPPKK-UHFFFAOYSA-N[3] |
| CAS Number | 116922-60-2[3] |
| Molecular Formula | C5H3BrFN[3] |
| Molecular Weight | 175.99 g/mol [3] |
Physicochemical and Safety Profile
Understanding the physical properties and safety hazards is critical for proper handling, reaction setup, and scale-up.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Liquid | |
| Density | 1.718 g/mL at 25 °C | |
| Refractive Index | n20/D 1.542 | |
| Storage Temperature | -20°C |
Table 3: GHS Hazard Classification
| Hazard Code | Description |
| H302 | Harmful if swallowed[3] |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation[3] |
Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling.
Synthesis Strategy: Nucleophilic Aromatic Substitution
The synthesis of fluorinated pyridines can be challenging, particularly when specific regioselectivity is required.[4][5] A common and effective route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a highly activated precursor, 3-bromo-4-nitropyridine.
Mechanistic Rationale
The electron-deficient nature of the pyridine ring, compounded by the strong electron-withdrawing effect of the nitro group, makes the aromatic system highly susceptible to nucleophilic attack. In the case of 3-bromo-4-nitropyridine, the nitro group at the 4-position strongly activates this site for substitution. When treated with a fluoride source like tetrabutylammonium fluoride (TBAF), the fluoride ion preferentially attacks the carbon bearing the nitro group. This is because the electronegative nitrogen atom of the pyridine ring and the nitro group itself can effectively stabilize the negative charge in the intermediate Meisenheimer complex.[1] This leads to the displacement of the nitro group, which is a better leaving group in this context than the bromide at the 3-position.[4]
Caption: Synthesis of this compound via SNAr.
Experimental Protocol: Fluorination of 3-Bromo-4-nitropyridine
The following protocol is adapted from methodologies described in the literature.[4][6]
-
Preparation: In a clean, dry HPLC vial or reaction flask, dissolve 3-bromo-4-nitropyridine (1.0 eq.) in anhydrous dimethylsulfoxide (DMSO).
-
Reagent Addition: To this solution, add a solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) (0.5 eq.). The use of a sub-stoichiometric amount of the fluoride source is noted in some research contexts.[4]
-
Reaction: Allow the reaction to proceed at room temperature (approx. 25°C).
-
Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting material and the formation of the product.[6]
-
Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up followed by extraction with an organic solvent. The crude product is then purified using column chromatography to yield pure this compound.
-
Confirmation: The identity and purity of the final product are confirmed by analytical techniques such as High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F).[6]
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two halogen substituents.
-
The Bromine Handle: The C3-Br bond is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, via reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] This versatility is fundamental to building molecular complexity and generating libraries of compounds for drug discovery screening.[2]
-
The Fluorine Modulator: The fluorine atom at the C4 position is a powerful modulator of the molecule's physicochemical properties.[1] Its high electronegativity lowers the pKa of the pyridine nitrogen, making it less basic. In a drug discovery context, introducing fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to biological targets through favorable electrostatic interactions.[1][7][8] While the C-F bond can participate in SNAr reactions, it is generally less reactive than C-Cl or C-Br bonds under many conditions, though its reactivity is significantly enhanced compared to non-activated aryl fluorides.[9]
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solubility of 3-Bromo-4-fluoropyridine in organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-4-fluoropyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 116922-60-2), a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] While specific quantitative solubility data is not extensively documented in public literature, this paper synthesizes foundational chemical principles, data from analogous structures, and detailed experimental protocols to offer a robust framework for researchers, scientists, and drug development professionals. We delve into the physicochemical properties that govern its solubility, provide predictive qualitative assessments across a range of organic solvents, and present a validated, step-by-step methodology for precise quantitative determination in the laboratory.
Introduction: The Strategic Importance of this compound
This compound is a halogenated pyridine derivative with the molecular formula C₅H₃BrFN and a molecular weight of approximately 175.99 g/mol .[2][3] Its structure is notable for the strategic placement of a bromine atom at the 3-position and a highly electronegative fluorine atom at the 4-position of the pyridine ring. This unique arrangement confers a distinct reactivity profile that is highly valued in organic synthesis.
-
The Role of Fluorine: The fluorine atom can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target receptors by altering local electronic properties and pKa.[4][5] This has made fluorinated heterocycles a cornerstone in the development of modern pharmaceuticals.[4][5]
-
The Role of Bromine: The bromine atom serves as a versatile synthetic handle, readily participating in a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1][4] This allows for the precise and efficient construction of complex molecular scaffolds from this relatively simple precursor.[4]
Given its role as a key intermediate, a thorough understanding of the solubility of this compound is paramount for its effective use in reaction design, solvent selection, purification processes, and formulation development.
Physicochemical Properties and Foundational Solubility Principles
This compound is a liquid at room temperature with a density of approximately 1.718 g/mL at 25 °C. Its solubility behavior is dictated by its molecular structure, polarity, and its capacity for intermolecular interactions, governed by the "like dissolves like" principle.[6]
-
Polarity: The presence of the electronegative nitrogen and fluorine atoms creates a significant dipole moment, making this compound a polar molecule. The nitrogen atom's lone pair of electrons is not delocalized within the aromatic system, contributing to its basicity and ability to act as a hydrogen bond acceptor.[7][8]
-
Intermolecular Forces: Its solubility will be highest in solvents with which it can form favorable intermolecular interactions. As a polar molecule, it is expected to interact well with other polar solvents through dipole-dipole forces. While it lacks a hydrogen bond donor, the nitrogen atom can accept hydrogen bonds from protic solvents.
The diagram below illustrates the key molecular features influencing the solubility of this compound.
Caption: Key molecular properties of this compound and their influence on solubility.
Qualitative Solubility Profile in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low / Insoluble | Mismatch in polarity. Van der Waals forces are insufficient to overcome the strong dipole interactions of the solute. |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | Similar polarity allows for effective dipole-dipole interactions. |
| Chloroform | Soluble | Favorable dipole-dipole interactions. | |
| Tetrahydrofuran (THF) | Soluble | Polar ether that can effectively solvate the polar pyridine ring. | |
| Ethyl Acetate (EtOAc) | Soluble | The ester group provides sufficient polarity for solvation. | |
| Acetonitrile (ACN) | Soluble | Highly polar solvent capable of strong dipole-dipole interactions. | |
| Dimethylformamide (DMF) | Soluble | Highly polar solvent, excellent for dissolving polar organic compounds. | |
| Polar Protic | Methanol (MeOH) | Soluble | Capable of hydrogen bonding with the nitrogen atom, in addition to strong dipole-dipole interactions. |
| Ethanol (EtOH) | Soluble | Similar to methanol, provides favorable hydrogen bonding and polar interactions. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is required. The gravimetric method is a robust and widely accepted technique for determining the solubility of a solid or liquid compound in a given solvent.[11]
The Gravimetric Method: A Step-by-Step Protocol
This protocol ensures the creation of a truly saturated solution at a specific temperature and the accurate measurement of the dissolved solute mass.
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vessel (e.g., a screw-cap vial with a PTFE-lined cap). The presence of undissolved solute is essential to ensure saturation.
-
Causality: Using an excess of the solute guarantees that the solvent is fully saturated at the given temperature, which is the definition of solubility.
-
-
Equilibration:
-
Place the sealed vessel in a temperature-controlled environment, such as a shaker bath or incubator, set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that the system reaches thermodynamic equilibrium.
-
Causality: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility. Prolonged agitation ensures that the dissolution and precipitation rates are equal, defining the equilibrium state.
-
-
Isolation of Supernatant:
-
After equilibration, cease agitation and allow the undissolved solute to settle completely.
-
Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. To avoid drawing up any solid particles, it is highly recommended to use a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).
-
Causality: Filtering the supernatant is a critical step to ensure that only the dissolved solute is being measured, preventing artificially high results from suspended microparticles.
-
-
Mass Determination:
-
Dispense the filtered supernatant into a pre-weighed, chemically inert container (e.g., a glass vial). Record the combined mass accurately.
-
Evaporate the solvent under controlled conditions. This can be achieved using a gentle stream of nitrogen, a vacuum oven set to a temperature well below the solute's boiling point, or a rotary evaporator.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and remove any residual moisture.
-
Weigh the container with the dried solute residue.
-
Causality: Complete removal of the solvent is necessary to isolate the mass of the solute alone. Cooling in a desiccator prevents the hygroscopic absorption of atmospheric water, which would lead to inaccurate mass readings.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty container from the final mass of the container with the residue.
-
Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Solubility ( g/100 mL) = (Mass of Residue (g) / Volume of Supernatant (mL)) * 100
-
-
Experimental Workflow Diagram
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The Emerging Potential of 3-Bromo-4-fluoropyridine Derivatives in Therapeutic Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, onto this privileged core can profoundly modulate a molecule's physicochemical properties, enhancing its metabolic stability, binding affinity, and overall biological activity.[2] This guide focuses on the 3-bromo-4-fluoropyridine scaffold, a versatile building block whose unique substitution pattern offers significant opportunities for synthetic elaboration and the discovery of novel therapeutic agents. We will provide an in-depth analysis of the demonstrated anticancer activity of its derivatives as potent tubulin polymerization inhibitors, explore its latent potential in developing new antimicrobial agents, and furnish detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document serves as a technical resource for researchers aiming to leverage this promising scaffold in drug discovery programs.
Introduction: The this compound Scaffold in Medicinal Chemistry
The utility of a chemical scaffold in drug discovery is dictated by its synthetic accessibility and the biological relevance of the derivatives it can generate. The this compound structure is particularly noteworthy for several reasons that make it an attractive starting point for medicinal chemists.
-
Synthetic Versatility : The bromine atom at the 3-position serves as a versatile synthetic handle. It is amenable to a wide array of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the facile introduction of diverse aryl and heteroaryl substituents.[3] This enables the rapid generation of compound libraries to explore structure-activity relationships (SAR).
-
Influence of Fluorine : The fluorine atom at the 4-position imparts distinct electronic properties. Its high electronegativity can alter the pKa of the pyridine nitrogen, influence hydrogen bonding capabilities, and enhance binding affinity with biological targets.[2] Furthermore, the C-F bond is exceptionally stable, often leading to increased metabolic stability and improved pharmacokinetic profiles by blocking sites of oxidative metabolism.[4]
-
The Privileged Pyridine Core : The pyridine ring itself is a bioisostere for the phenyl ring but includes a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming crucial interactions with enzyme or receptor targets.[1] This nitrogen atom enhances solubility and provides a handle for further chemical modification.
This combination of a reactive handle (bromine), a metabolic and electronic modulator (fluorine), and a privileged heterocyclic core (pyridine) makes this compound a powerful platform for developing next-generation therapeutics.
Anticancer Activity of this compound Derivatives
Recent research has illuminated the potential of derivatives synthesized from the this compound scaffold as potent anticancer agents. A notable example is the development of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which have been identified as inhibitors of tubulin polymerization.[3]
Case Study: 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines as Tubulin Inhibitors
In a targeted effort to discover new anticancer agents, researchers synthesized a series of novel pyridine derivatives by coupling a 3-bromo-4-arylpyridine precursor with various substituted phenylboronic acids. The design rationale was to mimic the structure of known tubulin inhibitors like combretastatin A-4, which feature a trimethoxyphenyl ring. The resulting 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivatives demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[3]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division (mitosis), intracellular transport, and the maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these pyridine derivatives prevent the polymerization of tubulin dimers into microtubules. This disruption leads to mitotic arrest, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[3]
Structure-Activity Relationship (SAR)
The study of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines revealed key SAR insights. The nature of the substituent on the 3-aryl ring, introduced via Suzuki coupling, significantly influenced cytotoxic potency. For instance, derivatives with electron-donating groups like methoxy (OCH₃) or ethoxy (OCH₂CH₃) at the para-position of the 3-aryl ring generally exhibited stronger anticancer activity than those with electron-withdrawing groups. This suggests that the electronic and steric properties of this region are critical for optimal interaction with the tubulin target.[3]
In Vitro Cytotoxicity Data
The cytotoxic effects of these derivatives were quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines. The data below summarizes the potent activity of representative compounds from the series.[3]
| Compound ID | 3-Aryl Substituent | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| 9h | 4-methoxyphenyl | 0.21 | 0.15 | 0.18 |
| 9k | 4-ethoxyphenyl | 0.19 | 0.11 | 0.15 |
| 9c | 3-methylphenyl | 1.15 | 1.04 | 1.21 |
| 9b | 2-methylphenyl | 2.54 | 2.18 | 2.66 |
| Doxorubicin | Standard Drug | 0.45 | 0.52 | 0.68 |
Data sourced from Shankaraiah, N., et al. (2022).[3]
Potential Antimicrobial Activity
While the anticancer properties of this compound derivatives are being established, their potential as antimicrobial agents remains a compelling area for future investigation. The rationale is based on the known antimicrobial activities of other halogenated pyridine scaffolds.
Rationale for Antimicrobial Potential
Numerous studies have demonstrated that pyridine derivatives featuring fluorine or other halogens exhibit significant antibacterial and antifungal properties. For example, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have shown potent activity against various Gram-positive bacteria, including drug-resistant strains.[5] Similarly, other research has highlighted the antimicrobial efficacy of various brominated heterocycles.[6] The presence of both bromo and fluoro substituents on the pyridine core suggests that derivatives could possess broad-spectrum antimicrobial activity, a hypothesis that warrants systematic investigation.
Proposed Screening Workflow
A standard workflow for evaluating the antimicrobial potential of novel this compound derivatives would involve a multi-step screening process to determine their efficacy and spectrum of activity.
Experimental Protocols & Synthetic Strategies
The successful exploration of this compound derivatives relies on robust and reproducible experimental methods. Here, we provide detailed protocols for a key synthetic transformation and a fundamental biological assay.
Synthesis of 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki coupling reaction to synthesize the anticancer compounds discussed in Section 2.0, adapted from the literature.[3]
Materials:
-
3-bromo-4-(3,4,5-trimethoxyphenyl)pyridine (1 equivalent)
-
Substituted phenylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (4 equivalents)
-
1,4-Dioxane and Water (3:1 mixture)
Procedure:
-
To a round-bottom flask, add 3-bromo-4-(3,4,5-trimethoxyphenyl)pyridine, the corresponding substituted phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the reaction mixture by bubbling nitrogen gas through the solution for 15 minutes.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivative.
Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard primary screen for anticancer drug discovery.[6][7]
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising and underexplored platform for the development of novel therapeutics. The successful synthesis of potent tubulin-inhibiting anticancer agents validates the utility of its bromine handle for creating diverse derivatives through cross-coupling chemistry. The inherent properties conferred by the fluorine atom and the pyridine core further enhance its drug-like potential.
Future research should focus on several key areas:
-
Expansion of Anticancer Derivatives: A broader range of aryl, heteroaryl, and alkyl groups should be introduced at the 3-position to further probe the SAR for tubulin inhibition and potentially discover inhibitors of other oncology targets, such as kinases.
-
Systematic Antimicrobial Screening: A dedicated effort to synthesize and screen a library of this compound derivatives against a panel of pathogenic bacteria and fungi is warranted to uncover novel anti-infective agents.
-
Exploration of Other Therapeutic Areas: Given the broad biological activities of pyridine derivatives, exploring the potential of this scaffold in areas such as neurodegenerative diseases and inflammatory disorders could yield valuable new lead compounds.
By leveraging modern synthetic methodologies and robust biological screening, the this compound scaffold is poised to deliver a new generation of innovative medicines.
References
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- Shankaraiah, N., et al. (2022). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
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- Kumar, G. V. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 119, 114-131. [Link]
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- Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4410. [Link]
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The Halogenated Pyridine: A Cornerstone of Modern Chemistry - From Discovery to Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyridine Nucleus
The pyridine ring, a deceptively simple six-membered heterocycle, stands as a titan in the world of organic chemistry.[1] Its unique electronic properties, arising from the replacement of a carbon-hydrogen unit in benzene with a nitrogen atom, bestow upon it a rich and varied reactivity that has captivated chemists for over a century.[1][2] First isolated from coal tar in the 19th century, pyridine and its derivatives have become indispensable building blocks in a vast array of applications, from agrochemicals to advanced materials.[3] However, it is arguably in the realm of medicinal chemistry where the pyridine scaffold has had its most profound impact. The nitrogen atom's ability to act as a hydrogen bond acceptor and its influence on the molecule's overall polarity and metabolic stability have made it a privileged structure in drug design, with over 7,000 existing drug candidates featuring this versatile core.[1]
This guide delves into a particularly crucial class of pyridine derivatives: the substituted halopyridines. The introduction of a halogen atom onto the pyridine ring dramatically alters its chemical reactivity, transforming it into a versatile synthon for the construction of complex molecular architectures.[4][5] We will traverse the historical landscape of their discovery, from the early, often brutal, halogenation methods to the sophisticated and regioselective strategies of the modern era. This journey will illuminate the causal links between evolving synthetic methodologies and the ever-expanding role of substituted halopyridines in the relentless pursuit of novel therapeutics and functional molecules.
Part 1: The Dawn of Halopyridines - A Tale of Harsh Conditions and Emerging Strategies
The initial forays into the synthesis of halopyridines were characterized by the use of aggressive reagents and a notable lack of finesse, a reflection of the nascent state of organic chemistry in the late 19th and early 20th centuries.
Direct Electrophilic Halogenation: A Battle Against an Electron-Deficient Ring
The direct halogenation of pyridine via electrophilic aromatic substitution (EAS) is an inherently challenging transformation. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack, necessitating harsh reaction conditions.[3][6] Early methods often employed elemental halogens at high temperatures, frequently in the presence of strong Brønsted or Lewis acids, to force the reaction to proceed.[3][7]
These electronically mismatched processes typically favor substitution at the 3-position, as attack at the 2- or 4-positions would result in a destabilizing positive charge on the electronegative nitrogen atom in the intermediate sigma complex.[3] However, these reactions are often plagued by low yields and the formation of regioisomeric mixtures.[3] For instance, the direct bromination of pyridine requires heating with bromine in fuming sulfuric acid to produce 3-bromopyridine.[8] Similarly, 2-chloropyridine can be synthesized by the direct reaction of pyridine with chlorine gas at elevated temperatures, though this often leads to the formation of 2,6-dichloropyridine as a byproduct.[9][10][11]
The Rise of Indirect Methods: The Chichibabin and Sandmeyer Reactions
The limitations of direct halogenation spurred the development of indirect methods for the synthesis of halopyridines. A pivotal breakthrough was the Chichibabin reaction , discovered by Aleksei Chichibabin in 1914.[2][12] This reaction allows for the direct amination of pyridine at the 2-position by treatment with sodium amide in an inert solvent.[13][14][15]
The mechanism of the Chichibabin reaction involves the nucleophilic addition of the amide anion to the C2 position of the pyridine ring, forming a Meisenheimer-like intermediate. Aromatization is then achieved through the elimination of a hydride ion.[5][12]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
Pyridine [label="Pyridine"]; NaNH2 [label="NaNH₂"]; Intermediate [label="σ-Adduct (Meisenheimer Intermediate)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="2-Aminopyridine Sodium Salt"]; FinalProduct [label="2-Aminopyridine"]; H2 [label="H₂"]; H2O [label="H₂O (workup)"];
Pyridine -> Intermediate [label="+ NaNH₂"]; Intermediate -> Product [label="- H⁻"]; Product -> FinalProduct [label="+ H₂O"]; NaNH2 -> Intermediate; Intermediate -> H2; } cvtColor="#202124" caption="Mechanism of the Chichibabin Reaction"
The resulting 2-aminopyridine is a crucial intermediate that can be readily converted to a 2-halopyridine via the Sandmeyer reaction . This well-established diazotization-substitution sequence involves the treatment of the aminopyridine with a nitrite source in the presence of a hydrohalic acid and a copper(I) halide catalyst. This two-step approach provided a more reliable and regioselective route to 2-halopyridines than direct halogenation. For example, 2-bromopyridine can be prepared from 2-aminopyridine through diazotization followed by bromination.[16]
Alternative Precursors: The Utility of Pyridones
Another early and effective strategy for the synthesis of halopyridines involves the use of pyridones (hydroxypyridines) as starting materials. 2-Pyridone, for instance, can be converted to 2-chloropyridine by treatment with phosphorus oxychloride or phosgene.[9][10][17] This method circumvents the challenges of direct halogenation on the electron-deficient pyridine ring by starting with a more reactive precursor.
Part 2: The Modern Era - Precision, Regioselectivity, and Catalysis
The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in the synthesis of substituted halopyridines. The advent of new reagents, a deeper understanding of reaction mechanisms, and the rise of transition-metal catalysis have ushered in an era of unprecedented precision and efficiency.
Taming the Ring: Modern Strategies for Regioselective Halogenation
While classical methods remain relevant, contemporary research has focused on developing milder and more regioselective halogenation techniques.
The conversion of pyridine to its N-oxide is a powerful strategy to modulate its reactivity. The N-oxide functionality activates the 2- and 4-positions towards both electrophilic and nucleophilic attack. This has been exploited for the regioselective synthesis of 2-halopyridines under mild conditions.[18][19]
A particularly innovative and powerful method for the highly regioselective 3-halogenation of pyridines utilizes a modified Zincke reaction .[3][7] This "one-pot" protocol involves the ring-opening of the pyridine to form an acyclic Zincke imine intermediate. This electron-rich intermediate then undergoes a facile and highly selective halogenation at the position corresponding to the original C3 of the pyridine. Subsequent ring-closure reforms the aromatic pyridine ring, now bearing a halogen at the 3-position.[3][6][19][20] This method is notable for its mild conditions and broad substrate scope, even allowing for the late-stage halogenation of complex molecules.[3]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
Pyridine [label="Pyridine"]; Activation [label="Activation & Ring Opening\n(e.g., with an amine)"]; ZinckeImine [label="Zincke Imine Intermediate", shape=ellipse, fillcolor="#FBBC05"]; Halogenation [label="Regioselective Halogenation\n(e.g., with NBS)"]; HalogenatedImine [label="Halogenated Intermediate"]; RingClosure [label="Ring Closure\n(e.g., with NH₄OAc)"]; Product [label="3-Halopyridine"];
Pyridine -> Activation; Activation -> ZinckeImine; ZinckeImine -> Halogenation; Halogenation -> HalogenatedImine; HalogenatedImine -> RingClosure; RingClosure -> Product; } cvtColor="#202124" caption="Zincke Ring-Opening/Closing Strategy for 3-Halogenation"
Several other classical and modern named reactions have been adapted for the synthesis of substituted pyridines, which can then be halogenated or are themselves halopyridines.
-
Vilsmeier-Haack Reaction: This reaction can be used to introduce formyl and chloro groups onto electron-rich rings and has been applied to the synthesis of substituted chloropyridines.[16][21][22][23]
-
Ortoleva-King Reaction: This reaction allows for the preparation of pyridinium salts, which can be further functionalized.[14][15][24][25]
The Halopyridine as a Cross-Coupling Partner: A Gateway to Molecular Complexity
The true power of substituted halopyridines in modern organic synthesis lies in their utility as versatile coupling partners in a myriad of transition-metal-catalyzed cross-coupling reactions. These reactions have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds, forming the bedrock of contemporary drug discovery and materials science.
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of biaryl and hetero-biaryl structures.[11][26][27][28] In this reaction, a halopyridine is coupled with a boronic acid or its ester in the presence of a palladium catalyst and a base. The reactivity of the halopyridine is dependent on the nature of the halogen, with the C-I bond being the most reactive, followed by C-Br, and then C-Cl.[11] Significant advancements in ligand design have enabled the efficient coupling of even the less reactive but more cost-effective chloropyridines.[11]
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a dry reaction vessel under an inert atmosphere, add the halopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a ligand (e.g., SPhos, 2-10 mol%).
-
Add a degassed solvent (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, and perform an aqueous workup followed by purification of the product by column chromatography.[11]
The Sonogashira coupling provides a powerful means of introducing alkynyl groups onto the pyridine ring by reacting a halopyridine with a terminal alkyne.[10][20][29][30] This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. The resulting alkynylpyridines are valuable intermediates for the synthesis of a wide range of more complex molecules.
The Buchwald-Hartwig amination has emerged as a premier method for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction allows for the coupling of halopyridines with a wide variety of amines, including primary and secondary amines, anilines, and even amides. This reaction has become an indispensable tool for the synthesis of aminopyridine derivatives, which are prevalent in pharmaceuticals.
| Reaction Type | Halopyridine Reactivity | Key Reagents | Bond Formed |
| Suzuki-Miyaura | I > Br > Cl | Pd catalyst, boronic acid, base | C-C (sp²-sp²) |
| Sonogashira | I > Br > Cl | Pd catalyst, Cu(I) salt, terminal alkyne, base | C-C (sp²-sp) |
| Buchwald-Hartwig | I > Br > Cl | Pd catalyst, amine, base | C-N |
Part 3: Substituted Halopyridines in Action - From the Field to the Pharmacy
The synthetic versatility of substituted halopyridines has cemented their status as critical intermediates in the development of a wide array of commercially important molecules, particularly in the agrochemical and pharmaceutical industries.
Agrochemicals: Protecting Crops with Pyridine Herbicides
Substituted halopyridines are the backbone of several important herbicides.
-
Picloram: This systemic herbicide, used for the control of broad-leaved weeds, is a trichlorinated pyridinecarboxylic acid. Its synthesis involves the successive chlorination and amination of α-picoline.[4][9][31][32][33]
-
Clopyralid: Another selective herbicide for broadleaf weed control, clopyralid is a dichlorinated pyridinecarboxylic acid.[29][30][34][35][36]
Pharmaceuticals: Building Blocks for Life-Saving Drugs
The true impact of substituted halopyridines is perhaps most evident in the pharmaceutical industry, where they serve as key intermediates in the synthesis of numerous blockbuster drugs.
-
Nevirapine: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV, the synthesis of Nevirapine involves the coupling of two substituted pyridine rings, one of which is a halopyridine derivative, 2-chloro-3-amino-4-picoline (CAPIC).[31][35][37][38][39]
-
Etoricoxib: This selective COX-2 inhibitor, used for the treatment of arthritis and pain, is synthesized via a route that features a Suzuki coupling of a substituted dichloropyridine intermediate.[21][23][40][41][42]
-
Tipranavir: An HIV protease inhibitor, the synthesis of Tipranavir showcases the use of a substituted pyridine moiety in a complex molecular architecture.[13][27][28][42][43]
The strategic use of substituted halopyridines in the synthesis of these and many other drugs underscores their critical role in modern drug development, enabling the efficient and convergent assembly of complex and life-saving molecules.
Conclusion: An Ever-Evolving Legacy
The journey of substituted halopyridines, from their challenging and often low-yielding syntheses in the early days of organic chemistry to their current status as indispensable tools in the chemist's arsenal, is a testament to the power of innovation in chemical synthesis. The development of new reagents and methodologies has not only provided more efficient and selective access to these valuable compounds but has also expanded the horizons of what is possible in molecular design. As researchers continue to push the boundaries of chemical synthesis, the humble yet powerful substituted halopyridine is certain to remain at the forefront of discovery, enabling the creation of the next generation of medicines, materials, and agrochemicals that will shape our future.
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- ACS Publications. (2024). Total Synthesis of Tipranavir Based on Iridium-Catalyzed Asymmetric Allylic Substitution of Dihydropyranone. Organic Letters.
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- Semantic Scholar. (2002). Synthesis of substituted pyridines by the reactions of halopyridines with sulfur, oxygen and carbon nucleophiles under focused microwave irradiation.
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Methodological & Application
Synthesis of 3-Bromo-4-fluoropyridine via Nucleophilic Aromatic Substitution of 3-Bromo-4-nitropyridine
An Application Note for Researchers and Drug Development Professionals
Abstract
Fluorinated pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, as the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] This application note provides a detailed protocol for the synthesis of 3-Bromo-4-fluoropyridine from 3-bromo-4-nitropyridine. The transformation is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a robust and scalable method for the formation of aryl-fluoride bonds.[2] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide critical insights for successful execution and scale-up.
Mechanistic Rationale: The Addition-Elimination Pathway
The conversion of 3-bromo-4-nitropyridine to this compound proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism, specifically an addition-elimination pathway.[3][4] This process is distinct from SN1 or SN2 reactions and is characteristic of electron-deficient aromatic systems.[5]
Causality Behind Key Experimental Choices:
-
Activation of the Ring: The pyridine ring is inherently electron-deficient. This effect is powerfully amplified by the nitro group (-NO₂) at the C4 position, which is a strong electron-withdrawing group.[3][6] This activation drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making it susceptible to attack by nucleophiles.[7]
-
Nucleophilic Attack and the Meisenheimer Complex: The reaction is initiated by the attack of a fluoride anion (F⁻) on the electron-deficient carbon atom at the C4 position (the ipso-carbon). This step is typically the rate-determining step of the reaction because it temporarily disrupts the aromaticity of the pyridine ring.[3][7] The attack forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[5] The negative charge in this complex is delocalized and effectively stabilized by the resonance effect of the ortho-nitro group and the inductive effect of the ring nitrogen.[3][5]
-
Leaving Group Expulsion: In the final step, the aromaticity is restored by the elimination of the leaving group. In this synthesis, the nitro group is displaced as a nitrite ion (NO₂⁻). The nitro group is an excellent leaving group in activated SNAr systems.[5][8]
-
Choice of Fluoride Source: While various fluoride sources can be used, anhydrous potassium fluoride (KF) is often preferred in industrial settings due to its cost-effectiveness and availability.[2] This type of reaction is often referred to as a Halex reaction (Halogen Exchange), though in this case, a nitro group is exchanged.[1][9] More soluble sources like Cesium Fluoride (CsF) or Tetrabutylammonium Fluoride (TBAF) can also be employed, sometimes allowing for milder reaction conditions.[2][10]
-
Solvent Selection: The reaction is best conducted in a polar, aprotic solvent such as Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[1][9] These solvents are effective at solvating the potassium cation, leaving a more "naked" and highly reactive fluoride anion in solution, thereby accelerating the rate of nucleophilic attack.
Experimental Protocol
This protocol details the synthesis of this compound using potassium fluoride in DMSO.
Materials and Reagents:
-
3-bromo-4-nitropyridine (≥98% purity)
-
Potassium fluoride (KF), spray-dried, anhydrous (≥99% purity)
-
Dimethylsulfoxide (DMSO), anhydrous (≤50 ppm H₂O)
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and hot plate with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (KF) (1.5 eq). The flask and KF should be flame-dried under vacuum or oven-dried to ensure anhydrous conditions.
-
Reagent Addition: Allow the flask to cool to room temperature under a slow stream of nitrogen. Add 3-bromo-4-nitropyridine (1.0 eq) followed by anhydrous DMSO (approx. 5 mL per 1 g of starting material).
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 150-160 °C using an oil bath. The reaction is heterogeneous. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC-MS.[10][11] The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing ice-cold water (approx. 4-5 times the volume of DMSO used).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of DMSO).
-
Washing: Combine the organic layers and wash with water (2x) to remove residual DMSO, followed by a wash with brine (1x) to facilitate phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[10][11]
Data Summary and Workflow Visualization
Table 1: Representative Reaction Parameters
| Parameter | Value | Notes |
| Starting Material | 3-bromo-4-nitropyridine | 1.0 eq |
| Fluorinating Agent | Potassium Fluoride (KF) | 1.5 eq |
| Solvent | Anhydrous DMSO | ~5 mL / g |
| Temperature | 150-160 °C | Crucial for driving the reaction. |
| Reaction Time | 4-8 hours | Monitor by TLC or HPLC. |
| Typical Yield | 65-80% | Post-purification. |
| Purity | >98% | Determined by HPLC/NMR. |
Experimental Workflow Diagram
Caption: A visual representation of the key stages in the synthesis protocol.
Safety Precautions and Handling
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Bromo-4-nitropyridine: This compound may be harmful if swallowed and can cause skin and serious eye irritation.[12] Avoid inhalation of dust and direct contact with skin and eyes.
-
Potassium Fluoride (KF): KF is toxic if swallowed, in contact with skin, or if inhaled. It causes serious eye damage. Handle with extreme care, avoiding dust generation. Use a powder funnel and ensure the work area is clean.
-
Dimethylsulfoxide (DMSO): DMSO can increase the rate of skin absorption of other chemicals. Handle with non-porous gloves (e.g., butyl rubber or double-gloving with nitrile).
-
Thermal Hazards: The reaction is run at high temperatures. Use appropriate caution when handling the hot reaction apparatus.
Field Insights and Troubleshooting
-
Anhydrous Conditions are Critical: The presence of water can lead to the formation of hydroxide ions, which can compete with fluoride as a nucleophile, leading to the formation of hydroxy-pyridine byproducts. Ensure KF is thoroughly dried and use anhydrous grade DMSO.[13]
-
KF Quality: The physical properties of KF are important. Spray-dried KF has a higher surface area and is generally more reactive than crystalline KF.
-
Reaction Monitoring: The reaction mixture is typically dark and heterogeneous, making visual assessment difficult. Reliable monitoring via TLC or HPLC is essential to determine the reaction endpoint and avoid decomposition from prolonged heating.
-
Alternative: Phase-Transfer Catalysis: For reactions that are sluggish, the addition of a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) can enhance the solubility and reactivity of the fluoride salt, potentially allowing for lower reaction temperatures.[13][14]
References
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- Wikipedia.
- Peshkov, V. A., et al. (2016).
- Peshkov, V. A., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. [Link]
- gChem Global.
- ACS GCI Pharmaceutical Roundtable. Halex Reaction. [Link]
- BYJU'S.
- Peshkov, V. A., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
- ChemTube3D. Fluorination of Medicinal Compounds - The Halex Reaction. [Link]
- Wikipedia. Halex process. [Link]
- Chemistry LibreTexts. (2023). 15.
- The Organic Chemistry Tutor.
- Google Patents.
- Organic Syntheses. Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
- The Journal of Organic Chemistry. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]
- ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
- Semantic Scholar. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
- MDPI. (2006).
- Journal of the American Chemical Society. (2014).
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- Chemos GmbH & Co.KG.
- ResearchGate. Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing). K2CO3-mediated annulation of 1,3-acetonedicarboxylates with 2-fluoro-1-nitroarenes: synthesis of indoles. [Link]
- Green Chemistry (RSC Publishing). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. [Link]
- NIH National Library of Medicine. (2014). Cu-Catalyzed Fluorination of Diaryliodonium Salts with KF. [Link]
- PubMed. Cu(OTf)
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-Bromo-4-fluoropyridine
Introduction: The Strategic Importance of 3-Aryl-4-fluoropyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of biologically active molecules and approved pharmaceuticals.[1] The strategic incorporation of a fluorine atom can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its target.[2][3] Specifically, the 3-aryl-4-fluoropyridine motif is of high interest to researchers in drug development for its potential applications in creating novel therapeutics, including anti-cancer, anti-inflammatory, and antimicrobial agents.[4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C(sp²)-C(sp²) bonds, making it an indispensable tool for synthesizing these valuable compounds from precursors like 3-bromo-4-fluoropyridine.[5]
This guide provides an in-depth technical overview and detailed protocols for the successful execution of Suzuki-Miyaura coupling reactions with this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-limiting step. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom in the substrate is expected to facilitate this step.[7]
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Challenges can arise, particularly with heteroaryl substrates like pyridines, where the lone pair on the nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[1] The selection of appropriate ligands is therefore critical to stabilize the catalyst and promote the desired reaction pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparative Analysis of Reaction Conditions
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the catalyst system, base, and solvent. Below is a summary of commonly employed conditions for the coupling of related bromopyridines, which serve as an excellent starting point for optimization.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-5 | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 75-85 | [1] |
| Pd(dppf)Cl₂ | 1-3 | Na₂CO₃ (2M aq.) | 1,4-Dioxane or Toluene | 90-110 | 8-24 | 80-95 | [8] |
| Pd(OAc)₂ / SPhos | 1-2 | K₃PO₄ or Cs₂CO₃ | Toluene or 1,4-Dioxane | 100 | 4-18 | >90 | [9] |
| PEPPSI-IPr | 0.5-1 | Cs₂CO₃ | t-AmylOH | 100 | 2-6 | >95 | [9] |
Expert Insights:
-
Catalyst Selection: For electron-deficient substrates like this compound, catalysts with electron-rich and bulky phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-IPr) are often superior.[9] They can accelerate both the oxidative addition and reductive elimination steps. While Pd(PPh₃)₄ is a classic choice, it may require higher catalyst loading and longer reaction times.[9]
-
Base and Solvent: The choice of base is critical for activating the boronic acid. Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective for challenging heteroaryl couplings. The solvent system, typically a mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents.[1]
-
Temperature: Reactions are typically heated to ensure a reasonable reaction rate. Microwave-assisted heating can significantly reduce reaction times.[10]
Detailed Experimental Protocols
The following protocols provide a comprehensive, step-by-step guide for performing the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Protocol 1: General Procedure using a Phosphine-Based Catalyst (Pd(dppf)Cl₂)
This protocol is a robust starting point for a wide range of arylboronic acids.
Reagents and Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 3-aryl-4-fluoropyridine.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: High-Efficiency Procedure using an NHC-Based Catalyst (PEPPSI-IPr)
This protocol is recommended for achieving high yields in shorter reaction times, particularly for less reactive coupling partners.
Reagents and Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
palladium(II) dichloride (PEPPSI-IPr) (0.01 mmol, 1 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)
-
tert-Amyl alcohol (5 mL, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, PEPPSI-IPr catalyst, and cesium carbonate to an oven-dried reaction vessel.
-
Solvent Addition: Add degassed tert-amyl alcohol.
-
Reaction: Seal the vessel and heat to 100 °C with vigorous stirring for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, poor quality reagents. | Use a fresh batch of catalyst, ensure rigorous degassing of solvents, and use high-purity reagents. Consider a more active catalyst system (e.g., Pd(OAc)₂/SPhos or PEPPSI-IPr). |
| Homocoupling of Boronic Acid | Presence of oxygen, high temperature. | Improve degassing procedures. Lowering the reaction temperature may disfavor this side reaction. |
| Protodeboronation | Presence of water, prolonged reaction time. | Use anhydrous solvents and a stronger base. Minimize reaction time once the starting material is consumed. |
| Catalyst Inhibition | Pyridine nitrogen coordination. | Use a ligand that is more electron-rich and sterically bulky to prevent catalyst poisoning. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of 3-aryl-4-fluoropyridines, which are of significant interest in drug discovery. The success of this reaction hinges on the careful selection of the palladium catalyst, base, and solvent system. By understanding the reaction mechanism and starting with the robust protocols provided, researchers can confidently and efficiently synthesize these valuable compounds. The provided protocols offer a solid foundation, and the troubleshooting guide should aid in overcoming common challenges, ultimately accelerating the discovery and development of new chemical entities.
References
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. BenchChem.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. BenchChem.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. BenchChem.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
- Kohrt, J. T., et al. (2006). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. Bioorganic & Medicinal Chemistry Letters, 16(4), 1060-1064.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).
- Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3, 1-12.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction. RSC Publishing.
- Serebryany, V., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13464-13474.
- The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation
- Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930-11938.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
- Widdowson, D. A., & Sandosham, J. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 8937-8945.
- Kuchar, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2883.
- 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
The Strategic Synthesis of N-Substituted 4-Fluoropyridin-3-amines via Buchwald-Hartwig Amination: A Detailed Protocol and Application Guide
Introduction: Navigating the Challenges of C-N Bond Formation on Electron-Deficient Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. The introduction of an amino substituent onto this heterocycle via carbon-nitrogen (C-N) bond formation is a critical transformation in drug discovery and development. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these bonds, offering a significant advantage over traditional methods that often require harsh conditions and exhibit limited substrate scope.[1][2]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 3-bromo-4-fluoropyridine, a particularly relevant building block in pharmaceutical research. The electron-deficient nature of the pyridine ring, compounded by the presence of two halogen substituents, presents unique challenges, primarily the potential for catalyst inhibition by the pyridine nitrogen.[3] This guide will dissect the mechanistic underpinnings of this reaction, provide a detailed, field-tested protocol, and offer insights into overcoming the specific hurdles associated with this substrate.
The Mechanistic Heart of the Matter: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[2][4] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. Subsequently, the amine coordinates to the palladium center, and in the presence of a base, deprotonation occurs to form a palladium-amido complex. The final and crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4][5]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine byproduct.[4] The choice of ligand is critical in promoting the desired reductive elimination pathway.
Strategic Considerations for the Amination of this compound
The successful amination of this compound hinges on the judicious selection of the catalyst system and reaction conditions to address the substrate's unique electronic properties.
Catalyst and Ligand Selection: Shielding the Palladium Core
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation and low reaction yields.[3] To circumvent this, bulky, electron-rich phosphine ligands are employed. These ligands serve a dual purpose: they sterically shield the palladium center, disfavoring coordination with the pyridine nitrogen, and their electron-donating nature promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
For the amination of electron-deficient heteroaryl halides, ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos, BrettPhos) and Hartwig groups have proven to be particularly effective.[3] The use of pre-formed palladium precatalysts, such as XPhos Pd G3, is often preferred as they offer greater stability and ensure a consistent ligand-to-palladium ratio, leading to more reproducible results.[3]
Choice of Base: A Balancing Act
The base plays a critical role in the deprotonation of the amine to form the active nucleophile. Strong bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and are highly effective.[5] However, for substrates bearing base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be advantageous, offering a milder reaction environment.[6]
Solvent Selection: Ensuring Solubility and Stability
Aprotic, non-polar to moderately polar solvents are typically employed for the Buchwald-Hartwig amination. Toluene, dioxane, and tetrahydrofuran (THF) are common choices that effectively solubilize the reactants and catalyst components.[5] It is imperative to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the amination of this compound with a primary or secondary amine. Optimization of reaction parameters may be necessary for specific substrates.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| Primary or Secondary Amine | Coupling partner |
| XPhos Pd G3 Precatalyst | Palladium source and ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Anhydrous Toluene | Solvent |
| Schlenk tube or oven-dried vial | Reaction vessel for inert atmosphere |
| Magnetic stirrer and heating plate | For mixing and heating |
| Inert gas supply (Argon or Nitrogen) | To maintain an inert atmosphere |
| Standard laboratory glassware | For work-up and purification |
| Silica gel | For column chromatography |
| Solvents for chromatography | e.g., Hexanes, Ethyl Acetate |
Reaction Workflow Diagram
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 equiv.), the amine (1.2 equiv.), XPhos Pd G3 (0.02 equiv., 2 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube to achieve a concentration of 0.1-0.2 M with respect to the this compound.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-substituted 4-fluoropyridin-3-amine.
Catalytic Cycle Diagram
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Troubleshooting and Key Considerations
-
Low or No Conversion: Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Oxygen can irreversibly oxidize the Pd(0) catalyst.
-
Side Product Formation: If hydrodehalogenation of the starting material is observed, it may indicate a competing β-hydride elimination pathway. This can sometimes be suppressed by using a different ligand or adjusting the reaction temperature. Nucleophilic aromatic substitution of the fluorine atom is a potential side reaction, though less likely under these conditions compared to the palladium-catalyzed amination of the C-Br bond.
-
Purification Challenges: The basic nature of the pyridine product may cause tailing during silica gel chromatography. This can often be mitigated by adding a small amount of triethylamine (0.1-1%) to the eluent.
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of N-substituted 4-fluoropyridin-3-amines, which are valuable intermediates in drug discovery. By understanding the reaction mechanism and the specific challenges posed by this electron-deficient substrate, researchers can strategically select the appropriate catalyst system and reaction conditions to achieve high yields and purity. The protocol provided in this guide serves as a robust starting point for the successful application of this powerful C-N bond-forming reaction.
References
- Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. (2025). Request PDF. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. biocompare.com [biocompare.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Mastering the Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-fluoropyridine: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of 3-Bromo-4-fluoropyridine in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, prized for its ability to engage in critical hydrogen bonding interactions and modulate physicochemical properties. The strategic introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound has emerged as a particularly valuable building block, offering a versatile handle for the introduction of molecular complexity at the 3-position via palladium-catalyzed cross-coupling reactions, while retaining the influential 4-fluoro substituent.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the palladium-catalyzed cross-coupling reactions of this compound. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of these transformations, offers field-proven insights into reaction optimization, and provides detailed, actionable protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.
Core Principles: Understanding the Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are a class of powerful chemical reactions that form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are fundamental to modern organic synthesis, particularly in the pharmaceutical industry.[1][2] The general mechanism for these reactions proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3]
The catalytic cycle can be broadly described in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound), inserting into the carbon-bromine bond to form a Pd(II) complex. This is often the rate-determining step of the reaction.
-
Transmetalation (for Suzuki, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
-
In the Suzuki reaction, an organoboron compound (boronic acid or ester) exchanges its organic group with the halide on the palladium center, a process facilitated by a base.
-
In the Sonogashira reaction, a copper acetylide, formed in situ from a terminal alkyne and a copper(I) co-catalyst, undergoes transmetalation with the Pd(II) complex.
-
In the Buchwald-Hartwig amination, an amine coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium-amido complex.
-
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-Br)"]; "Ar-Pd(II)-Br(L2)" [label="Ar-Pd(II)-Br(L2)"]; "Transmetalation_or_Coordination" [label="Transmetalation (Suzuki, Sonogashira)\nor Amine Coordination (Buchwald-Hartwig)"]; "Ar-Pd(II)-R(L2)" [label="Ar-Pd(II)-R(L2)"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Product" [label="Ar-R", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition" -> "Ar-Pd(II)-Br(L2)" -> "Transmetalation_or_Coordination" -> "Ar-Pd(II)-R(L2)" -> "Reductive_Elimination" -> "Pd(0)L2"; "Reductive_Elimination" -> "Product" [style=dashed]; } caption: General Palladium Catalytic Cycle.
The "Pyridine Problem": A Key Challenge in Cross-Coupling
A significant challenge in the cross-coupling of pyridine-containing substrates is the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low yields or failed reactions. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others (e.g., XPhos, SPhos), can often mitigate this issue by sterically shielding the palladium center and promoting the desired catalytic cycle over catalyst poisoning.[1]
Section 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-4-fluoropyridines
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[4] For this compound, this reaction provides a direct route to a diverse range of 3-aryl-4-fluoropyridine derivatives.
Mechanistic Considerations:
The key to a successful Suzuki coupling is the careful selection of the catalyst, ligand, base, and solvent system. The base plays a crucial role not only in activating the boronic acid for transmetalation but also in influencing the overall reaction kinetics.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 78 |
Note: The data in this table are representative and may require optimization for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label = "Reaction Setup"; bgcolor = "#F1F3F4"; "Reagents" [label="Add this compound,\nphenylboronic acid, K₂CO₃,\nPdCl₂(dppf) to flask"]; "Solvent" [label="Add Toluene/H₂O"]; "Degas" [label="Degas with N₂/Ar"]; "Reagents" -> "Solvent" -> "Degas"; }
subgraph "cluster_reaction" { label = "Reaction"; bgcolor = "#FFFFFF"; "Heat" [label="Heat to 100 °C"]; "Monitor" [label="Monitor by TLC/LC-MS"]; "Heat" -> "Monitor"; }
subgraph "cluster_workup" { label = "Work-up & Purification"; bgcolor = "#F1F3F4"; "Cool" [label="Cool to RT"]; "Extract" [label="Extract with EtOAc"]; "Dry" [label="Dry over Na₂SO₄"]; "Purify" [label="Purify by Chromatography"]; "Cool" -> "Extract" -> "Dry" -> "Purify"; }
"Degas" -> "Heat"; "Monitor" -> "Cool"; } caption: Suzuki-Miyaura Coupling Workflow.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, potassium carbonate, and PdCl₂(dppf).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a degassed 4:1 mixture of toluene and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-4-fluoropyridine.
Section 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-4-fluoropyridines
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[5] This reaction provides a direct entry to 3-alkynyl-4-fluoropyridines, which are versatile intermediates for further transformations.
Mechanistic Considerations:
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. A key consideration is the potential for homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | THF | RT | 16 | 90 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | DIPEA (3) | DMF | 50 | 8 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (8) | Et₃N (3) | Toluene | 60 | 12 | 95 |
Note: The data in this table are representative and may require optimization for specific substrates.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
dot graph "Sonogashira_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label = "Reaction Setup"; bgcolor = "#F1F3F4"; "Reagents" [label="Add this compound,\nPd(PPh₃)₄, CuI to flask"]; "Solvent" [label="Add THF and Et₃N"]; "Degas" [label="Degas with N₂/Ar"]; "Reagents" -> "Solvent" -> "Degas"; }
subgraph "cluster_reaction" { label = "Reaction"; bgcolor = "#FFFFFF"; "Alkyne" [label="Add phenylacetylene"]; "Stir" [label="Stir at RT"]; "Monitor" [label="Monitor by TLC/LC-MS"]; "Alkyne" -> "Stir" -> "Monitor"; }
subgraph "cluster_workup" { label = "Work-up & Purification"; bgcolor = "#F1F3F4"; "Filter" [label="Filter through Celite"]; "Extract" [label="Extract with EtOAc"]; "Dry" [label="Dry over Na₂SO₄"]; "Purify" [label="Purify by Chromatography"]; "Filter" -> "Extract" -> "Dry" -> "Purify"; }
"Degas" -> "Alkyne"; "Monitor" -> "Filter"; } caption: Sonogashira Coupling Workflow.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and triethylamine.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Slowly add phenylacetylene to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-(phenylethynyl)-4-fluoropyridine.
Section 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-4-fluoropyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of primary and secondary amines.[1][2] This reaction is particularly valuable for accessing 3-amino-4-fluoropyridine derivatives, which are important pharmacophores.
Mechanistic Considerations:
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with heteroaryl halides. Bulky, electron-rich phosphine ligands are often required to promote reductive elimination and prevent β-hydride elimination, an unproductive side reaction. The base is also a key parameter, with strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide often being employed.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 16 | 91 |
Note: The data in this table are representative and may require optimization for specific substrates.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
dot graph "Buchwald_Hartwig_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label = "Reaction Setup"; bgcolor = "#F1F3F4"; "Reagents" [label="Add Pd₂(dba)₃, XPhos, NaOtBu\nto flask"]; "Substrates" [label="Add this compound,\nmorpholine, and toluene"]; "Degas" [label="Degas with N₂/Ar"]; "Reagents" -> "Substrates" -> "Degas"; }
subgraph "cluster_reaction" { label = "Reaction"; bgcolor = "#FFFFFF"; "Heat" [label="Heat to 100 °C"]; "Monitor" [label="Monitor by TLC/LC-MS"]; "Heat" -> "Monitor"; }
subgraph "cluster_workup" { label = "Work-up & Purification"; bgcolor = "#F1F3F4"; "Cool" [label="Cool to RT"]; "Filter" [label="Filter through Celite"]; "Extract" [label="Extract with EtOAc"]; "Purify" [label="Purify by Chromatography"]; "Cool" -> "Filter" -> "Extract" -> "Purify"; }
"Degas" -> "Heat"; "Monitor" -> "Cool"; } caption: Buchwald-Hartwig Amination Workflow.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound, morpholine, and anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 4-(4-fluoropyridin-3-yl)morpholine.
Section 4: Heck Reaction for the Synthesis of 3-Alkenyl-4-fluoropyridines
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[3] This reaction allows for the introduction of vinyl groups at the 3-position of the pyridine ring, providing access to 3-alkenyl-4-fluoropyridines.
Mechanistic Considerations:
The Heck reaction typically requires a palladium catalyst, a base, and a suitable solvent. The regioselectivity of the alkene addition can be influenced by the electronic nature of the alkene and the steric environment of the catalyst. For terminal alkenes, the arylation generally occurs at the less substituted carbon.
Data Presentation: Representative Conditions for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | | :---: | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Styrene | Pd(OAc)₂ (2) | Et₃N (2) | DMF | 120 | 24 | 75 | | 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Acetonitrile | 100 | 18 | 82 | | 3 | 1-Octene | Pd(OAc)₂ (3) | NaOAc (2) | DMA | 130 | 24 | 68 |
Note: The data in this table are representative and may require optimization for specific substrates.
Experimental Protocol: Heck Reaction of this compound with Styrene
dot graph "Heck_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label = "Reaction Setup"; bgcolor = "#F1F3F4"; "Reagents" [label="Add this compound,\nPd(OAc)₂, Et₃N to flask"]; "Substrates" [label="Add styrene and DMF"]; "Degas" [label="Degas with N₂/Ar"]; "Reagents" -> "Substrates" -> "Degas"; }
subgraph "cluster_reaction" { label = "Reaction"; bgcolor = "#FFFFFF"; "Heat" [label="Heat to 120 °C"]; "Monitor" [label="Monitor by TLC/LC-MS"]; "Heat" -> "Monitor"; }
subgraph "cluster_workup" { label = "Work-up & Purification"; bgcolor = "#F1F3F4"; "Cool" [label="Cool to RT"]; "Filter" [label="Filter to remove solids"]; "Extract" [label="Extract with EtOAc"]; "Purify" [label="Purify by Chromatography"]; "Cool" -> "Filter" -> "Extract" -> "Purify"; }
"Degas" -> "Heat"; "Monitor" -> "Cool"; } caption: Heck Reaction Workflow.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk tube, add this compound, palladium(II) acetate, and triethylamine.
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add anhydrous DMF and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 4-fluoro-3-styrylpyridine.
Troubleshooting and Field-Proven Insights
-
Low Yields or Stalled Reactions: The primary suspect is often catalyst deactivation due to coordination with the pyridine nitrogen. Consider switching to a bulkier, more electron-rich ligand (e.g., from PPh₃ to XPhos or SPhos). Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Homocoupling of Boronic Acids (Suzuki) or Alkynes (Sonogashira): This is typically caused by the presence of oxygen. Improve degassing procedures for solvents and ensure a robust inert atmosphere is maintained throughout the reaction.
-
Hydrodehalogenation (Replacement of Bromine with Hydrogen): This side reaction can be promoted by moisture or impurities in the reagents. Ensure all materials are scrupulously dry. The choice of base can also influence this pathway; screening different bases may be necessary.
-
Formation of Palladium Black: This indicates catalyst decomposition. This can be caused by excessively high temperatures or an insufficient ligand-to-palladium ratio. Try lowering the reaction temperature or increasing the ligand loading.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a wide array of functionalized pyridine derivatives of high value to the pharmaceutical and agrochemical industries. A thorough understanding of the reaction mechanisms, careful selection of catalysts, ligands, and reaction conditions, and a systematic approach to troubleshooting are paramount to achieving high yields and purity. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully employ these critical transformations in their synthetic endeavors.
References
- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. [Link]
- Buchwald–Hartwig amin
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
- Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Avens Publishing Group. [Link]
- Heck reaction. Wikipedia. [Link]
- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
- Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions | Request PDF.
- Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FR2863613A1 - New 3-substituted hydroxy-phenylboronic acid derivatives, useful in synthesis of non-steroidal Vitamin D3 analogs by Suzuki coupling to trifluoromethylsulfonyloxy-benzene derivative - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
nucleophilic aromatic substitution on 3-Bromo-4-fluoropyridine
Application Note & Protocols
Topic: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 3-Bromo-4-fluoropyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of highly functionalized pyridine derivatives. Its utility stems from the differential reactivity of its two halogen substituents under nucleophilic aromatic substitution (SNAr) conditions. This application note provides a comprehensive technical guide to the principles governing the regioselective substitution on this molecule. We delve into the mechanistic rationale for the preferential reaction at the C-4 position, supported by established principles of pyridine chemistry. Furthermore, we present detailed, validated protocols for the substitution of the C-4 fluorine with common classes of nucleophiles—amines, alcohols, and thiols—and summarize key reaction parameters in a comparative data table. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in complex molecule synthesis and drug discovery programs.
The Principle of Regioselectivity in SNAr Reactions
The predictable and high regioselectivity of nucleophilic aromatic substitution on this compound is governed by the inherent electronic properties of the pyridine ring and the nature of the halogen leaving groups.
Electronic Activation of the Pyridine Ring
The pyridine ring is intrinsically electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom withdraws electron density from the ring carbons via an inductive effect and, more significantly, a resonance effect. This electron deficiency makes the ring susceptible to attack by nucleophiles, a characteristic that is much less pronounced in electron-rich carbocyclic aromatic rings like benzene. Resonance analysis shows that this electron deficiency is most pronounced at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom.[1][2][3][4] Consequently, these positions are highly activated for nucleophilic attack.
When a nucleophile attacks an activated position (like C-4), it forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility. For attack at the C-4 position, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, which is a highly stabilizing contribution.[1][2] In contrast, attack at the C-3 (meta) position does not allow for resonance delocalization of the negative charge onto the ring nitrogen, resulting in a significantly less stable intermediate and a much higher activation energy barrier.[4]
The Role of the Leaving Group: C-F vs. C-Br
In the case of this compound, the two potential reaction sites are C-4 (bearing fluorine) and C-3 (bearing bromine). Based on the electronic activation described above, the C-4 position is strongly favored for nucleophilic attack.
Furthermore, the rate-determining step for most SNAr reactions is the initial addition of the nucleophile to form the Meisenheimer complex, not the subsequent departure of the leaving group.[1] The ability of the leaving group to activate the ring towards this initial attack is therefore paramount. The order of reactivity for halogens in SNAr is typically F > Cl > Br > I.[5][6] This "element effect" is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the ipso-carbon more electrophilic and susceptible to attack.
Therefore, in this compound, two factors converge to dictate the reaction's regioselectivity:
-
Positional Activation: The C-4 position is electronically activated (para to N), while the C-3 position is not.
-
Leaving Group Activation: The fluorine at C-4 is a more activating group for SNAr than the bromine at C-3.
The combination of these effects leads to the exclusive or near-exclusive substitution of the fluorine atom at the C-4 position under standard SNAr conditions.
Figure 1. Regioselectivity in the SNAr of this compound.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with representative amine, alcohol, and thiol nucleophiles.
Protocol 2.1: Amination with a Secondary Amine (e.g., Morpholine)
This protocol describes the synthesis of 4-(3-bromopyridin-4-yl)morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add DMF or DMSO as the solvent (approx. 0.1 M concentration relative to the substrate).
-
Add morpholine (1.2 eq) to the suspension via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water, followed by brine to remove residual solvent.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2.2: Alkoxylation with an Alcohol (e.g., Sodium Methoxide)
This protocol describes the synthesis of 3-bromo-4-methoxypyridine.
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe), 25 wt% solution in methanol or solid (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl Ether (Et₂O)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Water (deionized)
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a clean, dry, and inert (e.g., nitrogen-flushed) round-bottom flask with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium methoxide solution (1.5 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir.
-
In-Process Control: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Once complete, carefully quench the reaction by adding saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product can often be purified by flash chromatography on silica gel.
-
Characterization: Verify the product's identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2.3: Thiolation with a Thiol (e.g., Thiophenol)
This protocol describes the synthesis of 3-bromo-4-(phenylthio)pyridine. Thiols are highly effective nucleophiles in SNAr reactions.[7][8]
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (MeCN) or DMF
-
Ethyl Acetate (EtOAc)
-
Water (deionized)
-
Brine
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and cesium carbonate (1.5 eq) in acetonitrile (approx. 0.1 M).
-
Add thiophenol (1.1 eq) to the mixture at room temperature.
-
Stir the reaction vigorously. The reaction is often rapid and may be complete at room temperature or may require gentle heating (e.g., 50-60 °C).
-
In-Process Control: Monitor the reaction to completion using TLC or LC-MS (typically 1-6 hours).
-
Filter the reaction mixture to remove the inorganic salts, washing the filter cake with a small amount of solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the resulting crude material via silica gel column chromatography.
-
Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and HRMS.
Data Summary & Protocol Validation
The successful implementation of these protocols relies on careful monitoring and final product characterization. The following table summarizes typical conditions for the SNAr reaction on this compound.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Typical Time (h) | Expected Yield |
| Amine (N) | Morpholine | K₂CO₃ | DMSO / DMF | 80 - 100 | 4 - 12 | 75 - 95% |
| Alcohol (O) | Sodium Methoxide | NaOMe | THF / MeOH | 0 - RT | 1 - 3 | 80 - 98% |
| Thiol (S) | Thiophenol | Cs₂CO₃ | MeCN / DMF | RT - 60 | 1 - 6 | 85 - 99% |
Trustworthiness Through Self-Validation:
Each protocol is a self-validating system when combined with standard analytical techniques:
-
Reaction Monitoring: TLC or LC-MS should be used to confirm the complete consumption of the this compound starting material. This prevents premature work-up and ensures maximum conversion.
-
Structural Confirmation: The identity of the final product must be unequivocally confirmed.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the incorporation of the nucleophile and the overall structure. Critically, the disappearance of the characteristic C-F coupling in the ¹³C NMR spectrum confirms that the desired substitution has occurred.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the synthesized molecule.
-
By adhering to these monitoring and characterization steps, researchers can ensure the reliability and reproducibility of their results.
References
- Organic & Biomolecular Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. [Link]
- National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
- PubChem. This compound.
- American Chemical Society.
- YouTube.
- National Institutes of Health. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
- StackExchange.
- Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
- YouTube.
- WordPress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
- National Institutes of Health. PubMed Central. [Link]
- Quora. Why is β substitution in Nucleophilic reactions of pyridines not preferred?. [Link]
- YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]
- National Institutes of Health. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. [Link]
- YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]
- ResearchGate. SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. [Link]
- ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 8. chemrxiv.org [chemrxiv.org]
The Versatile Virtuoso: Harnessing 3-Bromo-4-fluoropyridine in Modern Synthesis
Introduction: A Tale of Two Halogens on a Privileged Scaffold
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless biologically active agents. The strategic placement of halogen atoms onto this ring unlocks a powerful toolkit for synthetic chemists, enabling precise and diverse molecular elaborations. 3-Bromo-4-fluoropyridine (CAS No. 116922-60-2) emerges as a particularly compelling building block, offering two distinct and orthogonally reactive halogen handles.[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound, moving beyond mere procedural lists to explain the underlying principles that govern its reactivity. We will delve into detailed, field-proven protocols for its most critical transformations, empowering researchers to confidently integrate this versatile reagent into their synthetic programs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 116922-60-2 | [1] |
| Molecular Formula | C₅H₃BrFN | [1] |
| Molecular Weight | 175.99 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.718 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.542 | [1] |
Core Reactivity Principles: A Duality of Function
The synthetic potential of this compound is rooted in the differential reactivity of its carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. Understanding this dichotomy is paramount to designing successful synthetic strategies.
-
The C-Br Bond: The Cross-Coupling Workhorse: The bromine atom at the 3-position is the primary site for transition-metal-catalyzed cross-coupling reactions. The C-Br bond has a lower bond dissociation energy compared to the C-F bond, making it more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)), which is the initial and often rate-determining step in catalytic cycles like those of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3] This allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds at the C-3 position while leaving the C-4 fluorine atom untouched.
-
The C-F Bond: The SNAr Target: The fluorine atom at the 4-position (para to the ring nitrogen) is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of both the fluorine atom and the ring nitrogen makes the C-4 position electron-deficient and thus a prime target for nucleophilic attack. In the context of SNAr on halo-pyridines, fluorine is an excellent leaving group, often being displaced more readily than bromine or chlorine.[4] This regioselectivity is a powerful tool for introducing a wide range of nucleophiles (amines, alkoxides, thiolates) specifically at the 4-position.
This dual reactivity allows for a modular and sequential approach to the synthesis of highly decorated pyridine derivatives. One can first perform a cross-coupling reaction at the C-3 position, followed by a nucleophilic substitution at the C-4 position, or vice versa, depending on the desired target and the compatibility of the functional groups.
Caption: Differentiated reactivity of this compound.
Application & Protocols: From Theory to Practice
Palladium-Catalyzed Cross-Coupling Reactions at C-3
The C-Br bond at the 3-position is the preferred site for forming new C-C and C-N bonds via palladium catalysis.
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-pyridine structures. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaryl halides where catalyst poisoning by the pyridine nitrogen can be a concern.[5][6]
Protocol: Synthesis of 3-(4-methoxyphenyl)-4-fluoropyridine
This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of bromopyridines.[5][7]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL) and Water (0.4 mL)
-
Schlenk flask or microwave vial, magnetic stir bar, condenser
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the mixture to 100-110 °C with vigorous stirring for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure product.
-
Caption: General workflow for Suzuki-Miyaura coupling.
This reaction is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals. The protocol requires an inert atmosphere to protect the Pd(0) catalyst and a strong, non-nucleophilic base.[8][9]
Protocol: Synthesis of N-benzyl-4-fluoropyridin-3-amine
This is a representative protocol based on procedures for similar bromopyridines.[8][10]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
(±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask, magnetic stir bar, condenser
-
-
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk flask.
-
Add toluene, followed by this compound and then benzylamine.
-
Seal the flask and heat the mixture to 80-100 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired product.
-
The Sonogashira coupling is the premier method for synthesizing aryl alkynes. It typically employs a dual catalyst system of palladium and copper(I) iodide.[11][12]
Protocol: Synthesis of 3-((4-ethylphenyl)ethynyl)-4-fluoropyridine
This procedure is adapted from a Sonogashira coupling performed on a similar 3-fluoro-6-bromopyridine derivative.[11]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
1-Ethynyl-4-ethylbenzene (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.10 mmol, 10 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask, magnetic stir bar
-
-
Procedure:
-
To a Schlenk flask containing this compound, add Pd(PPh₃)₄ and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and degassed triethylamine.
-
Add 1-ethynyl-4-ethylbenzene dropwise via syringe.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor for completion by TLC. Once finished, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the alkynylated pyridine.
-
Nucleophilic Aromatic Substitution (SNAr) at C-4
The C-4 position is activated for SNAr, with the fluoride atom serving as an excellent leaving group. This allows for the introduction of O, N, and S-based nucleophiles.
Causality of Regioselectivity: Nucleophilic attack on the pyridine ring is favored at the positions ortho (C2/C6) and para (C4) to the nitrogen atom. This is because the anionic intermediate (Meisenheimer complex) formed upon attack at these positions allows for a resonance structure where the negative charge is delocalized onto the electronegative nitrogen atom, providing significant stabilization. Attack at the meta positions (C3/C5) does not allow for this charge delocalization onto the nitrogen.[13] In this compound, the C-4 position is para to the nitrogen, making it highly susceptible to nucleophilic attack.
Protocol: Synthesis of 3-Bromo-4-(morpholino)pyridine
This protocol demonstrates the displacement of the fluoride with an amine nucleophile, a common transformation in medicinal chemistry.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.5 mmol, 1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Sealed reaction vial, magnetic stir bar
-
-
Procedure:
-
To a reaction vial, add this compound, morpholine, and potassium carbonate.
-
Add DMSO and seal the vial tightly.
-
Heat the mixture to 100-120 °C with stirring for 6-12 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with water and then brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid or oil by flash chromatography or recrystallization.
-
Caption: SNAr mechanism showing the stabilized intermediate.
Safety & Handling
This compound is harmful if swallowed and causes skin and serious eye irritation.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a powerful and versatile building block whose utility is derived from the distinct and predictable reactivity of its two halogen substituents. The C-3 bromine atom serves as a reliable handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds. In contrast, the C-4 fluorine atom is primed for regioselective nucleophilic aromatic substitution, allowing for the facile introduction of a diverse range of heteroatom nucleophiles. By understanding the principles that govern this orthogonal reactivity, researchers can strategically and efficiently construct complex, highly functionalized pyridine derivatives, accelerating discovery in medicinal chemistry and materials science.
References
- Brugarolas, P., et al. (2017). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.
- ResearchGate. (2025). ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones.
- Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications.
- Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI.
- Crust, E. J., et al. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
- Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer..
- Thompson, A. F., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education.
- Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- ResearchGate. (2025). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- ResearchGate. (2025). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization.
- Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- YouTube. (2019). nucleophilic aromatic substitutions.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-3-fluoropyridine.
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- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 3-Bromo-4-fluoropyridine in Medicinal Chemistry
Introduction: The Strategic Value of a Dihalogenated Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a privileged heterocycle, forming the core of numerous FDA-approved therapeutics. Its ability to engage in hydrogen bonding and its favorable physicochemical properties make it a cornerstone of drug design. The strategic functionalization of this ring system is paramount, and among the vast arsenal of available building blocks, 3-Bromo-4-fluoropyridine (CAS: 116922-60-2) has emerged as a particularly versatile and powerful intermediate.[1][2]
The utility of this molecule is rooted in the distinct and complementary roles of its two halogen substituents. The fluorine atom, a bioisostere of a hydrogen atom, can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target through favorable electrostatic interactions.[3][4][5] Conversely, the bromine atom at the 3-position serves as a robust and reliable synthetic handle. Its reactivity profile makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the controlled and sequential introduction of molecular complexity.[6][7] This guide provides an in-depth exploration of the core applications of this compound, complete with detailed protocols and field-proven insights for researchers in drug discovery and development.
Core Reactivity: A Tale of Two Halogens
The synthetic power of this compound lies in the differential reactivity of the C-Br and C-F bonds. In palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the oxidative addition of the catalyst into the carbon-halogen bond. The bond dissociation energy follows the trend C-I > C-Br > C-Cl > C-F. Consequently, the C-Br bond at the 3-position is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the highly stable C-F bond at the 4-position.[7][8] This reactivity gap enables chemists to perform highly regioselective cross-coupling reactions at the C3 position while preserving the C4 fluorine for its beneficial effects on the final compound's pharmacological profile.
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-4-fluoropyridine
Introduction: The Strategic Advantage of the 3-Bromo-4-fluoropyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged scaffold," forming the core of numerous approved pharmaceuticals.[1] The strategic introduction of halogen atoms onto this electron-deficient ring system provides versatile synthetic handles for constructing diverse and complex molecular architectures, particularly in the realm of kinase inhibitor development. This compound has emerged as a particularly valuable building block due to the differential reactivity of its two halogen substituents. This unique characteristic allows for a programmed, regioselective functionalization, which is a cornerstone of efficient and controlled synthesis of drug candidates.
The fluorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. This makes it an excellent leaving group for the introduction of various nucleophiles, most notably amines, which are crucial for establishing key interactions with the hinge region of many kinase active sites. Conversely, the bromine atom at the 3-position is more amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties that can be tailored to target specific pockets within the kinase domain. This orthogonal reactivity provides a powerful platform for generating libraries of kinase inhibitors with diverse structure-activity relationships (SAR).
This guide will provide a detailed overview of the synthetic utility of this compound in the context of kinase inhibitor synthesis, with a particular focus on the Janus Kinase (JAK) family of enzymes, which are critical mediators of cytokine signaling and key targets in inflammatory diseases and some cancers.[2][3][4]
Core Synthetic Strategy: A Two-Step Approach to 3,4-Disubstituted Pyridine Scaffolds
The synthesis of kinase inhibitors from this compound typically follows a robust and sequential two-step strategy that leverages the differential reactivity of the fluorine and bromine substituents. This approach allows for the systematic and independent introduction of key pharmacophoric elements.
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The initial step involves the displacement of the highly activated fluorine atom with a suitable amine nucleophile. This reaction is generally high-yielding and proceeds under mild conditions. The choice of the amine is critical as this part of the molecule will often interact with the hinge region of the target kinase.
-
Palladium-Catalyzed Cross-Coupling at the C3-Position: With the C4-position functionalized, the remaining bromine atom at the C3-position serves as a handle for a subsequent Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a diverse range of aryl or heteroaryl groups, which can be designed to occupy and interact with other regions of the ATP-binding site, thereby enhancing potency and selectivity.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a generic 3,4-disubstituted pyridine-based kinase inhibitor scaffold from this compound.
Protocol 1: Synthesis of 3-Bromo-N-(R1)-pyridin-4-amine (SNAr Reaction)
This protocol details the nucleophilic aromatic substitution of the fluorine atom in this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (R1-NH2) (1.1 equivalents)
-
Potassium Carbonate (K2CO3) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 equivalent) in DMF, add the desired amine (1.1 equivalents) and potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at 80-100 °C for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Bromo-N-(R1)-pyridin-4-amine.
Expected Outcome:
This reaction typically proceeds in good to excellent yields (70-95%), depending on the nucleophilicity of the amine used.
Protocol 2: Synthesis of 3-(R2-Aryl)-N-(R1)-pyridin-4-amine (Suzuki-Miyaura Coupling)
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 3-bromo-4-aminopyridine intermediate with an aryl or heteroaryl boronic acid.
Materials:
-
3-Bromo-N-(R1)-pyridin-4-amine (from Protocol 1)
-
Arylboronic acid (R2-B(OH)2) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)
-
Triphenylphosphine (PPh3) (0.1 equivalents)
-
Sodium Carbonate (Na2CO3) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Schlenk flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine 3-Bromo-N-(R1)-pyridin-4-amine (1.0 equivalent), the arylboronic acid (1.5 equivalents), and sodium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen) three times.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final 3-(R2-Aryl)-N-(R1)-pyridin-4-amine kinase inhibitor.
| Reaction Step | Key Reagents | Typical Conditions | Yield Range |
| SNAr | This compound, Amine, K2CO3 | DMF, 80-100 °C, 4-8 h | 70-95% |
| Suzuki Coupling | 3-Bromo-4-aminopyridine, Boronic Acid, Pd(OAc)2/PPh3, Na2CO3 | 1,4-Dioxane/H2O, 90-100 °C, 8-16 h | 60-90% |
Application in Kinase Inhibitor Synthesis: Targeting the JAK-STAT Pathway
The Janus Kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal in cytokine signaling that governs immune responses and hematopoiesis. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[2][3] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.
The 3-amino-4-aryl-pyridine scaffold, readily accessible from this compound, is a key pharmacophore in many potent and selective JAK inhibitors. The 4-amino group typically forms crucial hydrogen bonds with the hinge region of the kinase, while the 3-aryl substituent can be modified to achieve selectivity among the highly homologous JAK family members by exploiting subtle differences in their ATP-binding sites.
Conclusion and Future Perspectives
This compound is a highly versatile and strategically valuable starting material for the synthesis of kinase inhibitors. The orthogonal reactivity of its fluorine and bromine substituents allows for a programmed and efficient construction of 3,4-disubstituted pyridine scaffolds, which are key components of numerous potent and selective kinase inhibitors. The protocols outlined in this document provide a robust framework for the synthesis of these important compounds, with a particular emphasis on their application in the development of JAK inhibitors for the treatment of inflammatory and autoimmune diseases. The continued exploration of diverse amines and aryl boronic acids in conjunction with this scaffold will undoubtedly lead to the discovery of novel kinase inhibitors with improved therapeutic profiles.
References
- Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- Norman, P. (2019). Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors. ACS Medicinal Chemistry Letters.
- Singh, U. P., & Singh, R. K. (Year). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. (Please note: A more specific citation with year and journal would be ideal if available).
- Guan, H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Frontiers in Pharmacology.
- Flanagan, M. E., et al. (2010). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry.
- La Manna, S., et al. (Year). Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. MDPI. (Please note: A more specific citation with year and journal would be ideal if available).
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Polysubstituted Pyridine Derivatives
Introduction: The Central Role of the Pyridine Scaffold
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemistry. Its derivatives are integral to a vast array of applications, from life-saving pharmaceuticals and innovative agrochemicals to advanced functional materials.[1][2] The unique electronic properties conferred by the nitrogen atom, including its ability to act as a hydrogen bond acceptor and a metal ligand, make the pyridine scaffold a privileged structure in drug discovery. Consequently, the development of robust and versatile synthetic methodologies for accessing polysubstituted pyridines is of paramount importance to researchers in both academic and industrial settings.
This comprehensive guide provides an in-depth exploration of key synthetic strategies for the preparation of polysubstituted pyridine derivatives. We will delve into both the de novo construction of the pyridine ring and the functionalization of a pre-existing pyridine core. The protocols and discussions herein are designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively synthesize these valuable compounds.
Part 1: De Novo Synthesis of the Pyridine Ring
Building the pyridine ring from acyclic precursors offers a powerful approach to introduce substitution patterns that might be challenging to achieve through functionalization of the parent heterocycle. Several named reactions have become staples in the synthetic chemist's toolbox for this purpose.
The Hantzsch Pyridine Synthesis: A Classic Multicomponent Reaction
The Hantzsch synthesis, first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor such as ammonia or ammonium acetate.[3][4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine.[3][5] This one-pot reaction is renowned for its efficiency and ability to construct highly functionalized pyridines.[4]
Causality of Experimental Choices: The choice of reactants directly dictates the substitution pattern of the final pyridine. The aldehyde provides the substituent at the 4-position, while the β-ketoester determines the substituents at the 2-, 3-, 5-, and 6-positions. The nitrogen source is incorporated as the ring nitrogen. The subsequent oxidation step is crucial for aromatization, which is the thermodynamic driving force for the reaction.[3]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Step 1: 1,4-Dihydropyridine Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).[6]
-
Stir the mixture at reflux for 4 hours.
-
Upon cooling to room temperature, the 1,4-dihydropyridine product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Aromatization
-
Dissolve the obtained 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).
-
Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.
-
Heat the mixture at 80°C for 1 hour.[6]
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated pyridine product by filtration, wash with water, and recrystallize from ethanol.
Data Presentation: Hantzsch Pyridine Synthesis
| Reactant A (Aldehyde) | Reactant B (β-ketoester) | Nitrogen Source | Oxidant | Typical Yield |
| Benzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Sodium Nitrite/Acetic Acid | 80-90% |
| Formaldehyde | Methyl acetoacetate | Ammonia | Ferric Chloride | 75-85% |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Manganese Dioxide | 70-80% |
Visualization: Hantzsch Pyridine Synthesis Workflow
Caption: Workflow for the Hantzsch Pyridine Synthesis.
The Kröhnke Pyridine Synthesis: A Convergent Approach
The Kröhnke synthesis is a versatile method for preparing highly functionalized, often 2,4,6-trisubstituted, pyridines.[7][8] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[7][9]
Causality of Experimental Choices: The α-pyridinium methyl ketone salt acts as a synthetic equivalent of a 1,3-dicarbonyl compound. The pyridinium group serves as an excellent leaving group in the final aromatization step. The α,β-unsaturated carbonyl compound provides the backbone of the resulting pyridine ring. Ammonium acetate serves as both the nitrogen source and a mild acid catalyst.
Experimental Protocol: One-Pot Synthesis of 2,4,6-Triphenylpyridine
-
In a round-bottom flask, combine 2-acetylpyridine (1.21 g, 10 mmol), chalcone (2.08 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (20 mL).
-
Heat the mixture at reflux for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure 2,4,6-triphenylpyridine.
Visualization: Kröhnke Pyridine Synthesis Mechanism
Caption: Simplified mechanism of the Kröhnke Pyridine Synthesis.
The Bohlmann-Rahtz Pyridine Synthesis: A Two-Step Route
The Bohlmann-Rahtz synthesis generates substituted pyridines through the condensation of an enamine with an ethynylketone.[10] This reaction proceeds in two distinct steps: the initial formation of an aminodiene intermediate, followed by a heat-induced cyclodehydration to yield the pyridine product.[10][11]
Causality of Experimental Choices: The enamine acts as the nitrogen source and provides two carbons of the pyridine ring, while the ethynylketone provides the remaining four carbons. The initial Michael addition is regioselective.[12] The high temperature required for the second step facilitates the necessary E/Z isomerization and subsequent cyclodehydration.[11] Modern variations have introduced Brønsted or Lewis acid catalysis to lower the required temperature for cyclization and enable one-pot procedures.[12][13]
Experimental Protocol: Two-Step Synthesis of a Trisubstituted Pyridine
Step 1: Aminodiene Intermediate Formation
-
In a suitable solvent such as ethanol, dissolve ethyl β-aminocrotonate (1.29 g, 10 mmol) and 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol).
-
Stir the mixture at 50°C for 6 hours.[13]
-
Remove the solvent under reduced pressure to obtain the crude aminodiene intermediate, which can be purified by column chromatography or used directly in the next step.
Step 2: Cyclodehydration
-
Heat the isolated aminodiene intermediate at 120-170°C for 2-4 hours.[12]
-
The cyclodehydration will occur to form the pyridine.
-
Cool the reaction and purify the product by column chromatography.
The Guareschi-Thorpe Condensation: Access to Pyridones
The Guareschi-Thorpe condensation is a valuable method for synthesizing substituted 2-pyridones.[14] It typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[6] Recent advancements have demonstrated the use of ammonium carbonate in an aqueous medium, offering a greener alternative.[15][16]
Causality of Experimental Choices: The cyanoacetamide provides the nitrogen atom and two carbons (C2 and C3) of the pyridone ring. The 1,3-dicarbonyl compound provides the remaining carbons (C4, C5, and C6). The base facilitates the necessary condensation reactions.
Experimental Protocol: Synthesis of a 2-Pyridone Derivative
-
In a flask, prepare a mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).[6]
-
Add a 1:1 mixture of water and ethanol (20 mL).
-
Heat the reaction mixture at 80°C for 4 hours.[6]
-
Upon cooling, the desired 2-pyridone product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
Part 2: Functionalization of the Pyridine Ring
Direct functionalization of a pre-formed pyridine ring is a complementary and often more step-economical approach to polysubstituted derivatives.
The Chichibabin Reaction: Direct Amination
The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives, typically at the 2-position.[17] It involves the reaction of the pyridine with sodium amide (NaNH₂) in an inert solvent like toluene or xylene.[18][19] The mechanism is a nucleophilic aromatic substitution where a hydride ion is formally displaced.[20]
Causality of Experimental Choices: The strong nucleophile, the amide anion (NH₂⁻), preferentially attacks the electron-deficient C2 and C6 positions of the pyridine ring. The reaction requires high temperatures for unactivated pyridines.[19] The formation of hydrogen gas is an indicator of reaction progress.[20]
Experimental Protocol: Synthesis of 2-Aminopyridine
-
Caution: Sodium amide is a highly reactive and hazardous reagent. Handle with extreme care under an inert atmosphere.
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add dry toluene (100 mL) and sodium amide (4.3 g, 110 mmol).
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add pyridine (7.9 g, 100 mmol) dropwise over 30 minutes.
-
Continue refluxing for 6-8 hours. The reaction mixture will turn dark red or brown.
-
Cool the reaction to room temperature and cautiously quench by the slow addition of water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or recrystallization.
The Minisci Reaction: Radical Alkylation
The Minisci reaction provides a powerful method for the direct C-H alkylation of electron-deficient heterocycles like pyridine.[21] It involves the generation of a nucleophilic alkyl radical, which then adds to the protonated pyridine ring.[22] A common method for radical generation is the oxidative decarboxylation of a carboxylic acid using silver nitrate and ammonium persulfate.[21]
Causality of Experimental Choices: The reaction is performed under acidic conditions to protonate the pyridine nitrogen, thereby activating the ring towards radical attack. The alkyl radical, being nucleophilic, preferentially attacks the electron-deficient C2 and C4 positions.[23] This method avoids the need for pre-functionalization of the pyridine ring.[21]
Experimental Protocol: Synthesis of 2-tert-butylpyridine
-
In a round-bottom flask, dissolve pyridine (0.79 g, 10 mmol) and pivalic acid (2.04 g, 20 mmol) in a mixture of water (10 mL) and acetonitrile (10 mL).
-
Add sulfuric acid to adjust the pH to approximately 1.
-
Add silver nitrate (0.17 g, 1 mmol).
-
Heat the mixture to 80°C.
-
Slowly add a solution of ammonium persulfate (4.56 g, 20 mmol) in water (10 mL) over 30 minutes.
-
Stir the reaction at 80°C for 2 hours.
-
Cool the mixture, basify with aqueous ammonia, and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation: Regioselectivity in Minisci Reactions
| Pyridine Substrate | Alkyl Radical Source | C2:C4 Ratio |
| Pyridine | t-Butyl (from pivalic acid) | >95:5 |
| 4-Methylpyridine | Isopropyl (from isobutyric acid) | C2-alkylation only |
| Pyridine | Adamantyl (from 1-adamantanecarboxylic acid) | >98:2 |
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[24] This reaction has become an indispensable tool for synthesizing N-aryl and N-alkyl aminopyridines from halopyridines.[25][26]
Causality of Experimental Choices: The choice of palladium catalyst, phosphine ligand, and base is critical for a successful transformation.[24] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. A strong base is required to deprotonate the amine and generate the active nucleophile.[26]
Experimental Protocol: Synthesis of N-Phenyl-2-aminopyridine
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.58 g, 10 mmol), aniline (1.02 g, 11 mmol), cesium carbonate (4.89 g, 15 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and Xantphos (173 mg, 0.3 mmol).[24]
-
Evacuate and backfill the tube with the inert gas (repeat three times).
-
Add anhydrous toluene (20 mL) via syringe.
-
Heat the reaction mixture to 110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Functionalization via Pyridine N-Oxides
The oxidation of the pyridine nitrogen to an N-oxide dramatically alters the reactivity of the ring.[27] Pyridine N-oxides are more susceptible to both electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions.[28] The N-oxide can be readily removed by deoxygenation, making it a versatile activating and directing group.[28]
Causality of Experimental Choices: The N-O bond pushes electron density into the ring, activating the 2-, 4-, and 6-positions towards electrophilic attack. Conversely, it also stabilizes the intermediate formed upon nucleophilic attack at the 2- and 6-positions. Treatment with reagents like POCl₃ can lead to chlorination at the 2- and 4-positions, which can then be further functionalized.[27]
Experimental Protocol: Synthesis of 4-Nitropyridine-N-oxide
-
Caution: Nitrating agents are highly corrosive and oxidizing. Handle with care.
-
In a flask, dissolve pyridine-N-oxide (9.5 g, 100 mmol) in concentrated sulfuric acid (50 mL) with cooling in an ice bath.
-
Slowly add fuming nitric acid (15 mL) while keeping the temperature below 10°C.
-
After the addition is complete, slowly heat the mixture to 90°C and maintain for 12 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize carefully with a saturated solution of sodium carbonate until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry.
Conclusion
The synthesis of polysubstituted pyridine derivatives is a dynamic and ever-evolving field. The classical de novo syntheses, such as the Hantzsch and Kröhnke reactions, remain highly relevant for their ability to construct complex pyridine cores from simple starting materials. Concurrently, modern functionalization methods, including the Minisci reaction and palladium-catalyzed cross-couplings, provide direct and efficient routes to modify the pyridine scaffold with high precision. The strategic choice between these approaches depends on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. A thorough understanding of the underlying mechanisms and experimental parameters, as detailed in these notes, empowers researchers to rationally design and execute the synthesis of novel pyridine derivatives for a multitude of applications in science and technology.
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- Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. (2002). J. Chem. Soc., Perkin Trans. 1.
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The Substrate: Understanding the Reactivity of 3-Bromo-4-fluoropyridine
An In-Depth Guide to the Sonogashira Coupling of 3-Bromo-4-fluoropyridine: Protocols and Mechanistic Insights
For professionals in pharmaceutical research and drug development, the construction of carbon-carbon bonds is a foundational element of molecular synthesis. Among the array of cross-coupling reactions, the Sonogashira coupling stands out for its efficiency in forming C(sp²)–C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[1][2] This reaction is an indispensable tool for introducing alkyne moieties into heterocyclic scaffolds, which are prevalent in medicinally active compounds.[3][4]
This application note provides a detailed guide to the Sonogashira coupling of this compound, a valuable building block in medicinal chemistry. We will explore the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide troubleshooting guidance to empower researchers to successfully implement this transformation. The focus will be on not just the procedural steps, but the causal logic behind the selection of catalysts, reagents, and conditions, ensuring a robust and reproducible methodology.
The successful execution of a Sonogashira coupling is highly dependent on the nature of the aryl halide. This compound presents a unique set of electronic and steric properties that must be considered.
-
Halogen Reactivity : The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[1][5] As a bromide, this compound is sufficiently reactive for coupling but typically requires more forcing conditions, such as heating, compared to its iodide analogue.[5] The C-Br bond is weaker than a C-Cl bond, making the oxidative addition of the palladium catalyst to the C-Br bond the more favorable and selective process.[6]
-
Electronic Effects : The pyridine nitrogen and the fluorine atom are both electron-withdrawing groups. This electronic pull enhances the electrophilicity of the pyridine ring, which generally facilitates the oxidative addition step—often the rate-limiting step for aryl bromides.[3][7]
-
Catalyst Inhibition : A critical consideration for pyridine-containing substrates is the potential for the lone pair on the nitrogen atom to coordinate with the palladium catalyst. This can lead to catalyst inhibition or deactivation.[8] The choice of appropriate ligands is therefore crucial to mitigate this effect and maintain catalytic activity.
Deconstructing the Reaction: Key Parameters and Their Rationale
Optimizing a Sonogashira coupling involves the careful selection of several key components. Each choice has a direct impact on reaction efficiency, yield, and purity.
The Catalytic System: Palladium and Copper
The reaction traditionally employs a dual catalytic system.[9]
-
Palladium Catalyst : The primary catalyst is a palladium(0) species. While air-stable Pd(0) sources like Pd(PPh₃)₄ can be used directly, it is more common to use more stable palladium(II) precatalysts, such as PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species by an amine base or phosphine ligand.[1][10] The choice of palladium source is often one of convenience and stability.
-
Copper(I) Co-catalyst : A copper(I) salt, typically copper(I) iodide (CuI), serves as a co-catalyst. Its essential role is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate.[3] This intermediate readily undergoes transmetalation with the Pd(II)-aryl complex, a step crucial for driving the catalytic cycle forward.[1]
The Ligand: Steric and Electronic Tuning
For challenging substrates like heteroaryl halides, the ligand's role cannot be overstated. Standard ligands like triphenylphosphine (PPh₃) are often sufficient, but bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly improve reaction outcomes by promoting the oxidative addition step and stabilizing the catalytic species.[3][7][10]
The Base: A Dual-Purpose Reagent
The base serves two primary functions:
-
It deprotonates the terminal alkyne, facilitating the formation of the reactive copper acetylide.[2]
-
It neutralizes the hydrogen halide (HBr) that is generated as a byproduct during the reaction.[1]
Liquid amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used and can often double as a co-solvent.[1]
The Solvent: Creating the Right Environment
The choice of solvent is critical for ensuring that all components remain in solution and for achieving the necessary reaction temperature. Common choices include:
-
N,N-Dimethylformamide (DMF) : A polar aprotic solvent that is excellent for solubilizing a wide range of reagents and is often used for less reactive substrates.[11][12]
-
Tetrahydrofuran (THF) : A versatile solvent, though it can sometimes promote the decomposition of the palladium catalyst into inactive "palladium black."[13]
-
Amine Solvents : Using an amine base like Et₃N as the primary solvent is also a common strategy.
Visualizing the Mechanism and Workflow
To better understand the process, the following diagrams illustrate the catalytic cycle and the general experimental workflow.
Experimental Protocols
Safety Precaution : These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Solvents and reagents should be anhydrous and reactions run under an inert atmosphere (Nitrogen or Argon) for best results.
Protocol 1: Standard Palladium/Copper Co-Catalyzed Conditions
This protocol is a robust starting point for the coupling of this compound with a variety of terminal alkynes.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 174 mg, 1.0 mmol).
-
Add PdCl₂(PPh₃)₂ (0.03 equiv., 21 mg, 0.03 mmol) and CuI (0.06 equiv., 11 mg, 0.06 mmol).
-
Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Via syringe, add anhydrous DMF (5 mL) and anhydrous Et₃N (3.0 equiv., 0.42 mL, 3.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.2 equiv., e.g., phenylacetylene, 0.13 mL, 1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Protocol 2: Copper-Free Conditions
This protocol is advantageous for sensitive substrates or when alkyne homocoupling (Glaser coupling) is a significant side reaction.[3][5]
Materials:
-
This compound
-
Terminal Alkyne
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., 174 mg, 1.0 mmol) and the inorganic base (e.g., Cs₂CO₃, 2.0 equiv., 652 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv., 58 mg, 0.05 mmol).
-
Place the flask under an inert atmosphere.
-
Via syringe, add anhydrous THF (8 mL).
-
Stir the suspension for 15 minutes at room temperature.
-
Add the terminal alkyne (1.5 equiv., 1.5 mmol) dropwise via syringe.
-
Heat the reaction mixture to reflux (approx. 66 °C for THF) and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform the same workup and purification procedure as described in Protocol 1.
Data Summary and Troubleshooting
The success of the reaction can be influenced by several factors. The table below summarizes typical conditions and provides a guide for troubleshooting common issues.
| Parameter | Typical Range | Rationale & Notes |
| Pd Catalyst Loading | 1-5 mol% | Higher loading may be needed for less reactive alkynes. |
| CuI Loading | 2-10 mol% | Essential for the classic mechanism; omitted in copper-free protocols. |
| Alkyne Stoichiometry | 1.1-1.5 equiv. | A slight excess is used to drive the reaction to completion. |
| Base Stoichiometry | 2-4 equiv. | Must be sufficient to deprotonate the alkyne and neutralize HBr. |
| Temperature | 60-100 °C | Necessary for aryl bromides. Higher temperatures risk catalyst decomposition. |
| Concentration | 0.1-0.5 M | A moderate concentration is generally effective. |
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficient degassing (O₂); Low temperature; Impure reagents. | Use a fresh batch of catalyst. Ensure rigorous exclusion of air.[5] Increase temperature in 10 °C increments. Purify starting materials. |
| Glaser Homocoupling | Oxygen contamination; High copper concentration. | Switch to a copper-free protocol.[14] Ensure the system is thoroughly degassed. Use fresh, degassed solvents. |
| Catalyst Decomposition | Reaction temperature is too high; Inappropriate solvent choice. | Reduce the reaction temperature. Switch solvent (e.g., from THF to DMF or Toluene).[13] Consider a more robust ligand. |
| Stalled Reaction | Catalyst inhibition by pyridine nitrogen; Insufficiently active catalyst system. | Add a more bulky, electron-rich phosphine ligand (e.g., XPhos). Switch to a more powerful precatalyst system. |
By understanding the mechanistic principles and carefully controlling the reaction parameters outlined in this guide, researchers can effectively utilize the Sonogashira coupling to synthesize valuable 4-alkynyl-3-fluoropyridine derivatives for applications in drug discovery and materials science.
References
Click to expand
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Vedantu.
- SynArchive. Sonogashira coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
- Boulton, L. Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry, 2016, pp. 122-142. [Link]
- Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Ali, I., et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 2020, 25(8), 1893. [Link]
- Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
- University of Southampton Institutional Repository. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
- Reddit. Sonogashira troubleshooting help needed. [Link]
- Semantic Scholar.
- MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
- National Institutes of Health. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. [Link]
- ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
- ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- Royal Society of Chemistry. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
- National Institutes of Health.
- ACS Publications.
- ACS Publications. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
- National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
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- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Fused Heterocyles from 3-Bromo-4-fluoropyridine
Introduction
Fused heterocyclic scaffolds containing a pyridine ring are cornerstones of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Their prevalence drives a continuous need for efficient and versatile synthetic methodologies. 3-Bromo-4-fluoropyridine has emerged as a particularly valuable starting material for the construction of these complex architectures.
This guide provides an in-depth exploration of synthetic strategies to construct fused heterocycles from this compound. The key to its utility lies in the orthogonal reactivity of its two halogen substituents. The fluorine atom at the C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) , while the bromine atom at the C3 position is primed for Palladium-Catalyzed Cross-Coupling reactions. This differential reactivity allows for a stepwise and controlled construction of bicyclic systems, making it a powerful tool for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: A Divergent Approach
The synthesis of fused heterocycles from this compound predominantly follows two divergent pathways. The choice of strategy depends on the desired final ring system and the available building blocks.
-
Pathway A: SNAr at C4, followed by Intramolecular Cyclization. This is the most common approach, where a bifunctional nucleophile is first introduced at the C4 position, displacing the fluoride. The newly installed nucleophile then participates in a ring-closing reaction involving the C3-bromo position.
-
Pathway B: Cross-Coupling at C3, followed by Intramolecular Cyclization. In this strategy, the C3 position is first functionalized via a palladium-catalyzed reaction. The substituent introduced at C3 then sets the stage for a subsequent cyclization with a group at the C4 position.
Caption: Divergent synthetic pathways from this compound.
Strategy 1: Sequential SNAr and Intramolecular Cyclization
Mechanistic Rationale
Nucleophilic aromatic substitution on the electron-deficient pyridine ring is highly regioselective. The reaction is favored at the positions ortho (C2/C6) and para (C4) to the ring nitrogen because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the superior leaving group ability of fluoride in these systems.[1] In this compound, the C4 position is strongly activated for SNAr, leading to the selective displacement of the fluoride ion over the bromide.
This initial SNAr step is used to install a nucleophile containing a second reactive site. A subsequent intramolecular reaction, often a copper or palladium-catalyzed C-N or C-O bond formation, closes the ring to form the fused heterocycle.
Caption: General workflow for the S-N-Ar and cyclization pathway.
Application Example: Synthesis of Tetrahydropyridopyrazines
Pyridopyrazines are important scaffolds in medicinal chemistry. The following protocol describes the synthesis of a tetrahydropyridopyrazine derivative, a common precursor to more complex structures.
Detailed Protocol 1: Synthesis of 8-bromo-1,2,3,4-tetrahydropyrido[4,3-b]pyrazine
This protocol is a representative procedure based on established methodologies for SNAr and subsequent intramolecular amination.
Step 1: Nucleophilic Aromatic Substitution
-
Reagent Setup: To a 100 mL round-bottom flask, add this compound (1.76 g, 10.0 mmol, 1.0 equiv.) and N,N-Diisopropylethylamine (DIPEA) (2.58 g, 3.5 mL, 20.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Nucleophile Addition: Slowly add ethylenediamine (0.72 g, 0.8 mL, 12.0 mmol, 1.2 equiv.) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into 100 mL of water. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, N-(2-aminoethyl)-3-bromopyridin-4-amine, is often carried forward without further purification.
Step 2: Intramolecular Buchwald-Hartwig Amination
-
Inert Atmosphere: To a dry Schlenk flask, add the crude N-(2-aminoethyl)-3-bromopyridin-4-amine from the previous step (approx. 10.0 mmol, 1.0 equiv.).
-
Catalyst and Ligand: Add copper(I) iodide (CuI) (0.19 g, 1.0 mmol, 10 mol%) or a palladium catalyst system such as Pd₂(dba)₃ (0.46 g, 0.5 mmol, 5 mol%) and a suitable ligand like Xantphos (0.87 g, 1.5 mmol, 15 mol%). The choice of catalyst can significantly impact yield and reaction time.[2]
-
Base and Solvent: Add potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv.) or cesium carbonate (Cs₂CO₃) for palladium catalysis. Add 40 mL of anhydrous 1,4-dioxane or toluene.
-
Reaction: Degas the mixture with argon or nitrogen for 15 minutes. Heat the reaction to 100-110 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the final product.
| Nucleophile (R-NH₂) | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| Ethylenediamine | CuI (10 mol%) | K₂CO₃ | 110 | 18 | 75-85 |
| N-Methylethylenediamine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 100 | 12 | 80-90 |
| 2-Aminoethanol | CuI (10 mol%) | K₃PO₄ | 110 | 24 | 65-75 |
| 2-Aminothiophenol | Pd(OAc)₂/BINAP | K₂CO₃ | 100 | 16 | 70-80 |
| Note: Yields are representative and can vary based on substrate and precise conditions. |
Strategy 2: Palladium-Catalyzed Cross-Coupling and Cyclization
Mechanistic Rationale
The carbon-bromine bond at the C3 position is significantly more reactive than the carbon-fluorine bond towards oxidative addition to a Palladium(0) center, which is the initial step in most cross-coupling catalytic cycles.[3] This selective reactivity allows for the installation of a variety of carbon- or nitrogen-based substituents at C3 while leaving the C4-fluoro group intact. The most common reactions employed are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[2][3]
Once the C3 position is functionalized, the fluorine at C4 can be displaced by an intramolecular nucleophile, often tethered to the newly introduced C3 substituent, to form the fused ring system.
Caption: General workflow for the Cross-Coupling and cyclization pathway.
Application Example: Synthesis of Furo[3,2-c]pyridines
The furo[3,2-c]pyridine core is present in various biologically active molecules.[4] This protocol outlines a potential route via a Suzuki coupling to install a masked hydroxyl group, followed by an intramolecular SNAr to form the furan ring.
Detailed Protocol 2: Synthesis of a Furo[3,2-c]pyridine Derivative
Step 1: Suzuki-Miyaura Coupling
-
Inert Atmosphere: In a Schlenk tube, combine this compound (0.88 g, 5.0 mmol, 1.0 equiv.), 2-(methoxymethoxy)phenylboronic acid (1.09 g, 6.0 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.12 g, 10.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.29 g, 0.25 mmol, 5 mol%).
-
Solvent: Add a 4:1 mixture of 1,4-dioxane and water (25 mL).
-
Reaction: Degas the mixture with argon for 15 minutes, then heat to 90 °C for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash chromatography (hexanes/ethyl acetate gradient) to yield 4-fluoro-3-(2-(methoxymethoxy)phenyl)pyridine.
Step 2: Deprotection and Intramolecular Cyclization
-
Deprotection: Dissolve the product from Step 1 (approx. 5.0 mmol) in 25 mL of methanol. Add 5 mL of 2M hydrochloric acid. Stir at 50 °C for 2 hours until the MOM-deprotection is complete (monitor by TLC/LC-MS).
-
Basification and Cyclization: Cool the mixture in an ice bath and carefully add solid potassium tert-butoxide (KOtBu) (0.84 g, 7.5 mmol, 1.5 equiv.) in portions until the solution is basic.
-
Reaction: Warm the reaction to 60 °C and stir for 4 hours. The intramolecular SNAr reaction displaces the fluoride to form the furan ring.
-
Workup and Purification: Neutralize the reaction with saturated aqueous ammonium chloride solution and remove the methanol under reduced pressure. Extract the residue with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over sodium sulfate, and concentrate. Purify by flash chromatography to yield the furo[3,2-c]pyridine product.
| Boronic Acid Partner | Catalyst (mol%) | Base | Temp (°C) | Yield (Step 1, %) |
| 2-(MOM-O)phenyl-B(OH)₂ | Pd(PPh₃)₄ (5) | K₃PO₄ | 90 | ~85 |
| 2-Formylphenyl-B(OH)₂ | Pd(dppf)Cl₂ (3) | K₂CO₃ | 95 | ~80 |
| 2-Acetylphenyl-B(OH)₂ | Pd(OAc)₂ / SPhos (2) | Cs₂CO₃ | 100 | ~78 |
| Note: Yields are representative estimates for the coupling step. Subsequent cyclization yields will vary. |
Troubleshooting and Experimental Considerations
-
Moisture and Oxygen: Palladium-catalyzed reactions are sensitive to air and moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (Argon or Nitrogen).
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are often used in Buchwald-Hartwig aminations.[5] For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[3]
-
Ligand Choice: For challenging cross-couplings, especially with heteroaryl halides, the use of specialized biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) can dramatically improve reaction rates and yields.[2]
-
Side Reactions: In Pd-catalyzed couplings, a common side reaction is hydrodehalogenation, where the bromine is replaced by a hydrogen atom. This can sometimes be minimized by using scrupulously dry solvents and high-purity reagents.
Conclusion
This compound stands out as a preeminent building block for constructing fused pyridine heterocycles. Its well-defined and orthogonal reactivity at the C3 and C4 positions provides chemists with a reliable and flexible platform for synthetic design. By carefully selecting a strategy—either leading with SNAr at C4 or cross-coupling at C3—a diverse range of bicyclic systems crucial to pharmaceutical and materials science can be accessed with high efficiency and control. The protocols and principles outlined in this guide serve as a robust foundation for researchers to innovate and develop novel molecular entities from this versatile precursor.
References
- Hartwig, J. F., & Buchwald, S. L. (2010). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Angewandte Chemie International Edition, 49(36), 6366-6377.
- Liang, S. H., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(4), 773-776.
- Suzuki, K., et al. (1985). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Journal of Fluorine Chemistry, 28(2), 247-252.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Royal Society of Chemistry. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(31), 8365-8396.
- Larsen, C. H., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(3), 1634-1642.
- Sandosham, J., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 132-137.
- Malacria, M., et al. (2009). Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. Chemistry, 15(9), 2129-39.
- Khan, I., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 28(18), 6591.
- Reddy, V. P., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters, 26(10), 2136-2141.
- Haszeldine, R. N., et al. (1965). Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines. Journal of the Chemical Society (Resumed), 575-582.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Liang, S. H., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(4), 773-776.
- Singleton, D. A., et al. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 135(17), 6510-6520.
- Royal Society of Chemistry. (2014). Metal-free regioselective C-N cross-coupling reaction of di- and tri-halogenated pyridines and pyrimidines. RSC Advances, 4(1), 1-4.
- Qureshi, Z., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380.
- Kumar, A., et al. (2022). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. The Journal of Organic Chemistry, 87(1), 600-609.
- ScienceDirect. (2023). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. Results in Chemistry, 5, 100845.
- Larsen, C. H., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(3), 1634-1642.
- de F. F. M. Moreira, R., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(2), 1695-1729.
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483.
- Yanagisawa, A., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1339.
- Kotha, S., et al. (2012). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Tetrahedron, 68(23), 4465-4470.
- Qureshi, Z., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29126-29130.
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Application Note & Protocol: Radiofluorination of 3-bromo-4-nitropyridine N-oxide for PET Tracer Synthesis
Abstract
The introduction of Fluorine-18 (¹⁸F) into aromatic systems is a cornerstone of Positron Emission Tomography (PET) tracer development.[1][2] However, the electron-rich nature of pyridine rings presents a significant challenge for direct nucleophilic aromatic substitution (SNAr) with [¹⁸F]fluoride.[3][4] This guide details a robust and efficient methodology for the radiofluorination of pyridines by leveraging the unique reactivity of pyridine N-oxide precursors. Specifically, we present a comprehensive protocol for the ¹⁸F-labeling of 3-bromo-4-nitropyridine N-oxide, an activated precursor that enables the synthesis of meta-fluorinated pyridines, a class of compounds that are otherwise difficult to access.[5][6] This approach proceeds under mild conditions, offering moderate to high radiochemical yields and providing a valuable intermediate, [¹⁸F]3-fluoro-4-nitropyridine N-oxide, which can be further elaborated into novel PET imaging agents.[3]
Scientific Principles & Mechanistic Insights
The Challenge of Pyridine Radiofluorination
Nucleophilic aromatic substitution (SNAr) reactions are fundamental to ¹⁸F-radiochemistry.[7] This reaction class requires the aromatic ring to be electron-deficient, a condition typically achieved by placing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group.[7][8] The pyridine ring, while containing an electronegative nitrogen atom, is generally considered an electron-rich heterocycle, making direct SNAr reactions with [¹⁸F]fluoride challenging, particularly at the meta position (C-3 or C-5).[3][5]
The N-Oxide Strategy: Activating the Pyridine Ring
The conversion of the pyridine nitrogen to an N-oxide fundamentally alters the electronic landscape of the ring. The N-oxide group acts as a powerful electron-withdrawing group, significantly deactivating the aromatic system and making it susceptible to nucleophilic attack.[5][9] This activation is crucial for facilitating the displacement of a leaving group, such as a bromide, by the [¹⁸F]fluoride ion.
In the case of 3-bromo-4-nitropyridine N-oxide, the combined electron-withdrawing effects of the N-oxide and the nitro group (at the C-4 position) create a highly electron-deficient ring. This electronic arrangement preferentially activates the C-3 position for nucleophilic attack, directing the incoming [¹⁸F]fluoride to displace the bromide and form the desired meta-fluorinated product.[3][5] This strategy represents a novel and effective solution for producing 3-fluoropyridine structures, which are important motifs in pharmaceuticals and radiopharmaceuticals.[6]
The Role of the [K⁺⊂2.2.2][¹⁸F]F⁻ Complex
The [¹⁸F]fluoride produced from a cyclotron is solvated in [¹⁸O]water and is a poor nucleophile.[10][11] To enhance its reactivity, it is typically trapped on an anion exchange cartridge and eluted with a solution containing potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂).[12] K₂₂₂ is a cryptand that effectively chelates the K⁺ ion, minimizing the strong ion-pairing with the fluoride anion. Subsequent azeotropic drying removes water, yielding a highly reactive, "naked" [¹⁸F]fluoride source in a polar aprotic solvent, ready for nucleophilic substitution.[7]
Experimental Workflow Overview
The overall process involves the preparation of reactive [¹⁸F]fluoride, the radiofluorination reaction with the precursor, and subsequent purification and quality control of the final product.
Detailed Application Protocol
This protocol describes the manual synthesis of [¹⁸F]3-fluoro-4-nitropyridine N-oxide. All operations should be performed in a shielded hot cell following institutional radiation safety guidelines.
Materials and Equipment
-
Precursor: 3-bromo-4-nitropyridine N-oxide (e.g., from Aurum Pharmatech, LLC).[13]
-
Reagents:
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Water for Injection (WFI)
-
-
Hardware & Consumables:
-
Automated radiosynthesis module or manual setup
-
Anion exchange cartridge (e.g., QMA Sep-Pak Light)
-
Sterile reaction vial (5 mL) with cap and septum
-
Semi-preparative HPLC system with a radioactivity detector
-
C18 HPLC column (for purification and analysis)
-
Radio-TLC scanner
-
Dose calibrator
-
Step 1: Preparation of Reactive [¹⁸F]Fluoride
-
Pre-condition Cartridge: Condition a QMA Light cartridge with 5 mL of K₂CO₃ solution (e.g., 0.5 M), followed by 10 mL of WFI.
-
Trap [¹⁸F]Fluoride: Transfer the cyclotron-produced aqueous [¹⁸F]fluoride (1-2 mL) over the pre-conditioned QMA cartridge. Collect the [¹⁸O]H₂O for recycling.
-
Elute [¹⁸F]Fluoride: Prepare an elution solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in 1.5 mL of 80:20 MeCN/WFI. Slowly pass this solution through the QMA cartridge to elute the trapped [¹⁸F]fluoride into a 5 mL reaction vial.
-
Azeotropic Drying: Heat the reaction vial to 110-120 °C under a stream of nitrogen or argon. Add 2 x 1.0 mL portions of anhydrous MeCN and evaporate to dryness to remove residual water. The result is the reactive [K⁺⊂2.2.2][¹⁸F]F⁻ complex as a white solid.[12]
Step 2: Radiofluorination Reaction
-
Precursor Addition: Prepare a solution of 3-bromo-4-nitropyridine N-oxide (3-5 mg) in 500 µL of anhydrous DMSO.[13]
-
Reaction Incubation: Once the dried [¹⁸F]fluoride complex has cooled to room temperature, add the precursor solution to the reaction vial.
-
Vortex and React: Vortex the vial briefly to ensure complete mixing. Allow the reaction to proceed at room temperature for 15 minutes.[5] The reaction is typically rapid due to the high activation of the precursor.[3][6]
Step 3: Purification and Formulation
-
Quench Reaction: Dilute the reaction mixture with 1-2 mL of the HPLC mobile phase (e.g., 20% ethanol in water).
-
HPLC Purification: Inject the diluted mixture onto a semi-preparative C18 HPLC column. Monitor the elution profile using UV (e.g., 254 nm) and radioactivity detectors.
-
Collect Product: Collect the radioactive peak corresponding to the [¹⁸F]3-fluoro-4-nitropyridine N-oxide. The retention time should be confirmed using a non-radioactive reference standard.[13]
-
Formulation: The collected HPLC fraction can be reformulated for subsequent steps (e.g., reduction) or for in vitro/in vivo studies by removing the organic solvent via rotary evaporation or solid-phase extraction (e.g., using a C18 Sep-Pak cartridge).
Data Presentation & Expected Results
The following table summarizes typical reaction parameters and outcomes based on published data.[3][5]
| Parameter | Value | Reference |
| Precursor | 3-bromo-4-nitropyridine N-oxide | [3][14] |
| Precursor Amount | 3-5 mg | [5] |
| Solvent | Anhydrous DMSO | [13] |
| Temperature | Room Temperature (25 °C) | [5] |
| Reaction Time | 15 minutes | [5] |
| Radiochemical Yield (RCY) | 25 ± 4% (decay-corrected) | [5] |
| Radiochemical Purity | >99% (after HPLC) | [15] |
| Total Synthesis Time | ~2 hours (including QC) | [5] |
Note: Radiochemical yield (RCY) is based on starting [¹⁸F]fluoride activity and can vary depending on the efficiency of fluoride preparation and purification steps.
Quality Control
To ensure the identity, purity, and suitability of the radiotracer for its intended application, rigorous quality control is mandatory.[16][17][18]
-
Radiochemical Purity:
-
Analytical Radio-HPLC: An aliquot of the final product is injected onto an analytical C18 column. Purity is determined by integrating the area of the product peak relative to the total radioactivity detected. The result should be >95-99%.
-
Radio-TLC: Spot the final product on a TLC plate (e.g., silica gel) and develop with an appropriate solvent system. Scan the plate using a radio-TLC scanner to confirm the absence of radioactive impurities like free [¹⁸F]fluoride.[13]
-
-
Chemical Identity: The identity of the product is confirmed by comparing the retention time of the radioactive peak with that of a co-injected, non-radioactive reference standard (3-fluoro-4-nitropyridine N-oxide) on the analytical HPLC system.[13]
-
Specific Activity (SA): The SA (in GBq/µmol or Ci/mmol) is calculated by dividing the total radioactivity of the final product by the molar amount of the compound, which is determined from a standard curve using the UV detector signal from the HPLC.
Subsequent Transformations: A Gateway to PET Tracers
The product of this reaction, [¹⁸F]3-fluoro-4-nitropyridine N-oxide, is a valuable intermediate. The nitro group can be readily reduced to an amine, and the N-oxide can be deoxygenated. For example, catalytic hydrogenation (e.g., using 10% Pd/C and H₂ gas) can convert the intermediate to [¹⁸F]3-fluoro-4-aminopyridine, a brain imaging agent investigated for multiple sclerosis.[3][5][19] This two-step sequence highlights the utility of the N-oxide precursor strategy for accessing complex radiopharmaceuticals.[5]
References
- Brugarolas, P., et al. (2016). Synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications.
- Brugarolas, P., et al. (2016). Radiochemical synthesis of [¹⁸F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine, 57(supplement 2), 1500.
- Dolci, L., et al. (2010). Nucleophilic aromatic substitution by [¹⁸F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 53(3), 136-141.
- Brugarolas, P., et al. (2016). Synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.
- Brugarolas, P., et al. (2016). Supplemental Information: Synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. The University of Chicago.
- Zlatopolskiy, B. D., et al. (2019). State of the art procedures towards reactive [¹⁸F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 4(1), 15.
- Cai, L., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Accounts of Chemical Research, 47(11), 3355–3364.
- Brugarolas, P., et al. (2016). Synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. ResearchGate.
- IAEA. (2008). Radiopharmaceutical Production: FDG Synthesizer. NUCLEUS Information Resources.
- Petrik, M., et al. (2021). [¹⁸F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 26(11), 3277.
- Cai, L., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications.
- Brooks, A. F., et al. (2015). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Future Medicinal Chemistry, 7(15), 2003–2029.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 548521, 3-Bromo-4-nitropyridine N-oxide.
- den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-478.
- IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA-TECDOC-1958.
- Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. ECSOC-4.
- Yu, M., et al. (2007). ¹⁸F-labeled styrylpyridines as PET agents for amyloid plaque imaging. Journal of Medicinal Chemistry, 50(14), 3270-3279.
- Coenen, H. H., et al. (2018). Development of ¹⁸F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Journal of Labelled Compounds and Radiopharmaceuticals, 61(9), 633-653.
- Zhang, H., et al. (2020). Research progress of ¹⁸F labeled small molecule positron emission tomography (PET) imaging agents. European Journal of Medicinal Chemistry, 208, 112629.
- Yu, W. Y. (2006). Review of ¹⁸F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e50.
- Jacobson, O., & Chen, X. (2013). Positron emission tomography (PET) imaging with ¹⁸F-based radiotracers. Current Pharmaceutical Biotechnology, 14(9), 837-848.
- IAEA. Production and Quality Control of [¹⁸F]FDG. IAEA.
- den Hertog, H. J. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.
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Application Note & Protocol: A Comprehensive Guide to the Experimental Formation of Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] The success of this powerful reaction hinges on the meticulous preparation of the Grignard reagent, an organomagnesium halide. This guide provides an in-depth exploration of the experimental procedure for Grignard reagent formation, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and critical parameters that govern success. We will delve into the reaction mechanism, strategies for magnesium activation, solvent selection, reaction initiation, and crucial safety protocols. Furthermore, this document offers a detailed, step-by-step protocol and a comprehensive troubleshooting guide to empower researchers to confidently and safely execute this vital synthetic transformation.
The Scientific Bedrock: Understanding Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[3][4] The resulting organomagnesium compound, denoted as R-Mg-X, features a highly polarized carbon-magnesium bond, rendering the carbon atom nucleophilic and a potent base.[3][5]
The Reaction Mechanism: A Surface-Level Perspective
The precise mechanism of Grignard reagent formation is complex and believed to occur on the surface of the magnesium metal.[2][6] While a detailed discussion of the radical-based mechanism is beyond the scope of this guide, a simplified overview is instructive. The process is thought to be initiated by the transfer of an electron from the magnesium surface to the organic halide, forming a radical anion that subsequently fragments into an alkyl or aryl radical and a halide anion.[7] These species then recombine on the magnesium surface to yield the Grignard reagent.[7]
The Indispensable Role of Ethereal Solvents
Grignard reagents are almost exclusively prepared in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF).[1][4][8] These solvents are not merely inert reaction media; they play a crucial stabilizing role. The lone pairs of electrons on the ether's oxygen atom coordinate with the electron-deficient magnesium center of the Grignard reagent, forming a soluble complex.[3][5] This solvation is vital for the reagent's stability and reactivity.[5]
The choice between diethyl ether and THF can influence the reaction. Diethyl ether has a lower boiling point (34.6 °C) which can facilitate reaction initiation with gentle reflux.[9] THF, with a higher boiling point (66 °C), is often a better solvent for forming Grignard reagents from less reactive halides like aryl chlorides due to the possibility of employing higher reaction temperatures.[10]
The Criticality of Anhydrous Conditions
Grignard reagents are highly reactive towards protic compounds, including water, alcohols, and carboxylic acids.[11][12] The presence of even trace amounts of moisture will rapidly quench the Grignard reagent, converting it to the corresponding alkane and rendering it inactive for subsequent reactions.[12][13][14] Therefore, maintaining strictly anhydrous conditions throughout the experimental setup is paramount for a successful outcome. This necessitates the use of flame-dried or oven-dried glassware and anhydrous solvents.[14]
The Art of Activation: Overcoming the Magnesium Oxide Barrier
A common hurdle in Grignard reagent formation is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[3][14][15] This inert layer prevents the magnesium from reacting with the organic halide, often leading to a frustrating failure of the reaction to initiate.[14][15] Consequently, activating the magnesium to expose a fresh, reactive surface is a critical step.
Several methods can be employed to activate magnesium:
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod or using a magnetic stir bar to grind them against the flask can physically break the oxide layer.[3][16]
-
Chemical Activation with Iodine: The addition of a small crystal of iodine is a widely used and effective method.[3][14][15][16] The iodine is thought to etch the magnesium surface, creating reactive sites.[14][15] The disappearance of the characteristic purple color of iodine is a visual cue that the activation has been successful.[14][15]
-
Activation with 1,2-Dibromoethane (DBE): A few drops of DBE can be added to the magnesium.[3][15][16] Its reaction with magnesium is typically vigorous and produces ethylene gas and magnesium bromide, effectively cleaning the magnesium surface.[3][15]
-
Ultrasound: Sonication can be used to disrupt the oxide layer and promote the reaction.[3][13]
Experimental Workflow: A Visual Guide
Figure 1. A schematic representation of the experimental workflow for the formation of a Grignard reagent.
Detailed Protocol for the Preparation of Phenylmagnesium Bromide
This protocol details the preparation of phenylmagnesium bromide, a common Grignard reagent. The principles and techniques described are broadly applicable to the formation of other Grignard reagents.
Materials and Reagents
| Reagent/Material | Quantity | Key Specifications |
| Magnesium Turnings | 1.2 g (50 mmol) | --- |
| Bromobenzene | 5.2 mL (50 mmol) | Anhydrous |
| Anhydrous Diethyl Ether | 50 mL | --- |
| Iodine | 1-2 small crystals | --- |
Equipment
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Syringes and needles
Step-by-Step Procedure
-
Glassware Preparation: Thoroughly clean and dry all glassware. Flame-dry the round-bottom flask, condenser, and dropping funnel under a stream of inert gas, or oven-dry them at 120 °C for at least 4 hours and assemble while hot, allowing them to cool under an inert atmosphere.[14]
-
Reaction Setup: Assemble the apparatus as shown in Figure 1. Equip the flask with a magnetic stir bar. Place the magnesium turnings in the flask.
-
Magnesium Activation: Add one or two small crystals of iodine to the flask containing the magnesium.[16]
-
Solvent and Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene in 20 mL of anhydrous diethyl ether. Add the remaining 30 mL of anhydrous diethyl ether to the reaction flask to cover the magnesium turnings.
-
Reaction Initiation: Begin stirring the magnesium suspension. Add approximately 2-3 mL of the bromobenzene solution from the dropping funnel to the flask. The reaction may not start immediately. Gentle warming with a heat gun or a warm water bath may be necessary.[17] Successful initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy or grayish solution, and spontaneous boiling of the ether.[15][18] If the reaction fails to start, refer to the troubleshooting guide (Section 6).
-
Addition of Organic Halide: Once the reaction has initiated and is proceeding at a gentle reflux, slowly add the remaining bromobenzene solution from the dropping funnel dropwise at a rate that maintains a steady reflux.[19] The reaction is exothermic, and an ice bath should be kept on hand to control the reaction rate if it becomes too vigorous.[11][20]
-
Completion of the Reaction: After the addition is complete, continue to stir the mixture. If the reflux subsides, gently heat the mixture to maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[21] The completion of the reaction is indicated by the consumption of most of the magnesium metal. The resulting Grignard reagent will be a cloudy, grayish to brownish solution.
-
Use of the Grignard Reagent: The freshly prepared Grignard reagent is typically used immediately in the next step of the synthesis.[3]
Safety: A Paramount Consideration
Grignard reactions present several significant hazards that must be carefully managed.
-
Fire Hazard: Ethereal solvents like diethyl ether and THF are extremely flammable and volatile.[11][20] The Grignard reaction itself is exothermic and can lead to a runaway reaction if not properly controlled, potentially causing the solvent to boil over and ignite.[22][23] Always work in a well-ventilated fume hood, away from any ignition sources.[20]
-
Reactivity with Water: Grignard reagents react violently with water, releasing flammable gases.[24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and appropriate gloves.[20][22][25]
-
Emergency Preparedness: Have an appropriate fire extinguisher (Class B for flammable liquids) readily accessible. An ice bath should always be at hand to cool the reaction if it becomes too vigorous.[11][22]
Troubleshooting Common Issues in Grignard Reagent Formation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Inadequate drying of glassware or solvent.- Passivated magnesium surface.- Low reactivity of the organic halide. | - Ensure all glassware is meticulously flame-dried under an inert atmosphere.[14]- Use a fresh bottle of anhydrous solvent.- Activate the magnesium by crushing it, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[3][14][16]- Gently warm the flask with a heat gun or in a warm water bath.[17] |
| Reaction starts but then stops | - Insufficient activation of magnesium.- Presence of an inhibitor in the reagents. | - Add another small crystal of iodine.- Ensure the purity of the organic halide. |
| Formation of a large amount of Wurtz coupling product (R-R) | - High local concentration of the organic halide.- High reaction temperature. | - Add the organic halide solution slowly and dropwise to maintain a low concentration.[14]- Control the reaction temperature with an ice bath if necessary.[14] |
| Darkening of the reaction mixture | - Formation of finely divided metal from side reactions.- Decomposition of the Grignard reagent due to overheating. | - A grayish or brownish color is normal.[21] A very dark or black color may indicate a problem.[12][26]- Ensure the reaction is not overheating. |
Conclusion
The successful formation of a Grignard reagent is a foundational skill in synthetic organic chemistry. By understanding the underlying principles of the reaction mechanism, the critical importance of anhydrous conditions, and the techniques for magnesium activation, researchers can overcome common challenges and reliably prepare these invaluable synthetic intermediates. Adherence to strict safety protocols is non-negotiable and ensures that this powerful chemical transformation can be harnessed both effectively and safely.
References
- Wikipedia. Grignard reagent. [Link]
- Organic Process Research & Development. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]
- Accounts of Chemical Research. Mechanism of Grignard Reagent Formation.
- Study.com.
- Quora.
- University of Alabama at Birmingham.
- BYJU'S. Grignard Reaction Mechanism. [Link]
- American Chemical Society. Grignard Reaction. [Link]
- Michigan State University Department of Chemistry.
- Chemistry LibreTexts. (2024-03-16). 7: The Grignard Reaction (Experiment). [Link]
- ResearchGate. (2014-03-06). Does anyone know the best way to activate magnesium for the grignard reagent? [Link]
- YouTube. (2024-06-06). Grignard reaction safety. [Link]
- BYJU'S. A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. [Link]
- Sciencemadness Wiki. (2019-04-01). Grignard reagent. [Link]
- Vanderbilt University. 25. The Grignard Reaction. [Link]
- Gettysburg College.
- Quora. (2022-10-24). What is the best solvent for making a Grignard Reagent? [Link]
- Reddit. (2021-09-10). Grignard Formation - Troubleshooting and Perfecting. [Link]
- Reddit. (2020-06-20). Troubleshooting my grignard reactions. [Link]
- YouTube. (2023-06-12). Video Tutorial of a Grignard Reaction. [Link]
- University of Houston-Clear Lake. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
- University of Missouri-Kansas City. 6. Grignard Reaction. [Link]
- JoVE. (2017-02-22).
- Chemistry Stack Exchange. (2014-07-13).
- University of Georgia Office of Research. Grignard Reagents. [Link]
- Mettler Toledo.
- Sciencemadness Discussion Board. (2016-02-19). Grignard successes and failures. [Link]
Sources
- 1. leah4sci.com [leah4sci.com]
- 2. byjus.com [byjus.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 19. community.wvu.edu [community.wvu.edu]
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- 26. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Bromo-4-fluoropyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 3-bromo-4-fluoropyridine. This guide is structured to provide in-depth, field-proven insights into optimizing your reaction yields and troubleshooting common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Q1: Why is my Suzuki coupling yield with this compound low, and what are the primary causes?
Low yields in the Suzuki coupling of this compound are common but can typically be resolved by systematically evaluating several factors. The pyridine ring's electron-deficient nature and the potential for catalyst inhibition are primary challenges.[1][2]
Primary Causes & Solutions:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation and a stalled reaction.[2] This is a frequent issue with heteroaryl substrates.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands sterically hinder the pyridine nitrogen from coordinating to the palladium center and promote the desired catalytic cycle.[2]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critically interlinked and can significantly impact yield.
-
Solution: A systematic optimization is crucial. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred as they can suppress side reactions.[1] Aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard as they provide good solubility and reaction rates.[2]
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. The most common side reactions are hydrodehalogenation (debromination) and protodeboronation.[1][2]
-
Solution: Address each side reaction specifically. (See Q2 and Q4 for detailed strategies).
-
-
Poor Reagent Quality: The purity of your starting materials, particularly the boronic acid and the dryness of the solvent, is paramount. Impurities can poison the catalyst.[1]
Q2: I'm observing significant debromination of my this compound starting material. What's causing this and how can I fix it?
The formation of 4-fluoropyridine is a common side reaction known as hydrodehalogenation. It occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.[1]
Causes & Prevention Strategies:
-
Hydride Source: Hydride sources can include the solvent (e.g., alcohols), impurities in reagents, or even the boronic acid itself.[1]
-
Choice of Base: Avoid bases that can promote this side reaction. Stronger bases may be more problematic.
-
Solution: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger options in Suzuki couplings to minimize this pathway.[1]
-
-
Solvent System:
-
Solution: Using a mixture of an aprotic organic solvent (like dioxane or toluene) with water can sometimes suppress this side reaction.[1]
-
-
Reagent Purity:
-
Solution: Ensure all reagents, especially the boronic acid, are of high purity and stored correctly to prevent degradation that might generate hydride impurities.[1]
-
Q3: My reaction is sluggish or stalls completely. What are the likely reasons?
A stalled reaction is most often due to catalyst inhibition or the use of a catalyst system that is not active enough for this specific substrate.
Troubleshooting Steps:
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for challenging heteroaryl couplings.[4] The C-Br bond on the electron-deficient pyridine ring requires an active catalyst for efficient oxidative addition.[5]
-
Check for Catalyst Poisoning: As mentioned, the pyridine nitrogen is a primary culprit.[2]
-
Solution: Beyond ligand choice, ensure all glassware is scrupulously clean and reagents are free from impurities like sulfur or other coordinating species that can poison palladium catalysts.
-
-
Temperature: The reaction may require more thermal energy to overcome the activation barrier for C-Br bond cleavage.
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[2] Monitor for potential degradation of starting materials at higher temperatures.
-
Q4: I'm seeing a lot of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid to form a biaryl byproduct is typically caused by the presence of oxygen in the reaction mixture.[2][3] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which promotes this unwanted pathway.[3]
Minimization Strategies:
-
Rigorous Degassing: This is the most critical step.
-
Solution: Ensure the solvent is thoroughly degassed before use. The "freeze-pump-thaw" method (typically 3-4 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes can be sufficient.[7]
-
-
Inert Atmosphere:
Q5: Purification is difficult due to closely eluting spots on TLC/LCMS. What are my options?
This often occurs when side products, such as the homocoupled boronic acid or debrominated starting material, have similar polarities to the desired product.
Solutions:
-
Optimize the Reaction: The best purification strategy is to prevent the formation of impurities in the first place by optimizing the reaction conditions as described above.
-
Acid-Base Workup: If your boronic acid starting material or its homocoupled byproduct is the contaminant, an acid-base wash during workup can be effective.
-
Solution: After the reaction, dilute with an organic solvent (e.g., ethyl acetate) and perform an aqueous wash with a mild base (e.g., 1M Na₂CO₃). This can often remove unreacted boronic acid into the aqueous layer.
-
-
Alternative Chromatography:
-
Solution: If silica gel chromatography is ineffective, consider alternative stationary phases (e.g., alumina, C18 reverse-phase) or different solvent systems (e.g., gradients involving dichloromethane/methanol or hexanes/acetone).
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point (catalyst, ligand, base, solvent) for a Suzuki coupling with this compound?
For a challenging substrate like this compound, a robust, modern catalyst system is recommended over older catalysts like Pd(PPh₃)₄.
-
Catalyst/Ligand: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is a strong starting point. Buchwald-type ligands (e.g., SPhos, XPhos) or ferrocenyl ligands (e.g., dppf) are excellent choices.[2][6] Using a pre-formed precatalyst like XPhos Pd G3 or G4 can also improve reliability.
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are highly effective bases for difficult couplings.[2][4] Use 2.0 - 3.0 equivalents.
-
Solvent: A degassed mixture of an aprotic solvent and water, such as 1,4-Dioxane/H₂O (e.g., 4:1 ratio) or Toluene/H₂O, is standard.[2]
-
Temperature: Start around 80-100 °C.[2]
Q2: How do the electronic properties of this compound affect the reaction?
The pyridine ring is inherently electron-deficient. The addition of a highly electronegative fluorine atom at the 4-position further withdraws electron density.
-
Effect on Oxidative Addition: This electron-withdrawing nature generally makes the C-Br bond more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step.[6] This can be beneficial for reactivity compared to more electron-rich aryl bromides.
-
Potential for Side Reactions: While reactivity is enhanced, the electron-deficient nature of the ring can also increase the likelihood of certain side reactions if conditions are not carefully controlled.
Q3: Should I use a boronic acid, a boronic ester (e.g., pinacol ester), or a trifluoroborate salt?
The choice of boron reagent can significantly impact the reaction's success, primarily by mitigating the common side reaction of protodeboronation (cleavage of the C-B bond by a proton source).[4]
-
Boronic Acids: Most common and widely available. However, they can be prone to protodeboronation, especially with electron-rich or heteroaromatic partners.[4]
-
Boronic Esters (e.g., Bpin): Pinacol (Bpin) or MIDA boronates are more stable than boronic acids and less susceptible to protodeboronation.[4] They can act as a "slow release" source of the active boron species under the reaction conditions.[4] They are an excellent choice if protodeboronation is a suspected issue.
-
Potassium Aryltrifluoroborates (ArBF₃K): These salts are highly stable, often crystalline solids that are easy to handle. They are robust, easily purified, and less prone to protodeboronation compared to boronic acids.[9][10]
Q4: How critical is it to maintain an inert atmosphere?
It is absolutely critical. The active catalyst in the Suzuki cycle is a Pd(0) species, which is highly sensitive to oxygen.[1]
-
Oxygen Contamination Leads To:
-
Catalyst Oxidation: Pd(0) is oxidized to inactive Pd(II) species, killing the catalytic cycle.
-
Homocoupling: The presence of Pd(II) and oxygen promotes the unwanted homocoupling of the boronic acid reagent.[3]
-
Always use properly degassed solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction duration.[8]
Q5: How can I monitor the progress of the reaction effectively?
Monitoring the reaction is key to determining completion and preventing the formation of degradation products from prolonged heating.
-
Methods: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) are all effective methods.[2]
-
Procedure: Carefully take a small aliquot from the reaction mixture under a positive flow of inert gas. Quench it with a small amount of water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer. Look for the disappearance of the this compound starting material and the appearance of the higher Rf (on normal phase) product spot/peak.
Data & Protocols
Table 1: Recommended Catalyst/Ligand Systems for Challenging Pyridyl Couplings
| Palladium Source | Ligand | Rationale |
| Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphines that promote oxidative addition and prevent catalyst inhibition by the pyridine nitrogen.[2] |
| PdCl₂(dppf) | (dppf is integral) | A robust and common catalyst for a wide range of cross-couplings, often effective for heteroaryl halides.[6] |
| XPhos Pd G3/G4 | (Ligand is integral) | Pre-formed precatalysts that offer high activity, air-stability, and reproducibility. |
Table 2: Common Bases and Solvents for Suzuki Coupling of Pyridyl Halides
| Base | Equivalents | Solvent System (v/v) | Rationale |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (4:1 to 10:1) | A strong, effective base for challenging couplings, often suppressing debromination.[1][4] |
| Cs₂CO₃ | 2.0 - 3.0 | Toluene / H₂O (4:1 to 10:1) | Often provides excellent results, though more expensive. Effective in many systems.[2][9] |
| K₂CO₃ | 2.0 - 3.0 | THF / H₂O (3:1 to 5:1) | A milder base, can be effective and is a good starting point for optimization.[6][11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This is a generalized starting point and should be optimized for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and degassed H₂O
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed 1,4-dioxane and H₂O (e.g., in a 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.[2]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Visualizations
Caption: A workflow diagram for troubleshooting low yields.
References
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem
- BenchChem Technical Support. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs
- CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal
- Liu, L., et al. (2019). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate.
- Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora
- BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Wikipedia. Suzuki reaction. Wikipedia
- Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- BenchChem Technical Support. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem
- Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Bioorganic & Medicinal Chemistry. NIH
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. NIH
- Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?. Reddit
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. NIH
- Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. Reddit
- BenchChem Technical Support. (2025). Optimization of Suzuki coupling conditions for 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. BenchChem
- BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. BenchChem
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts
- Arshad, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (2018). Optimization of Suzuki-Miyaura coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
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- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Nucleophilic Fluorination of Pyridines
Introduction
Welcome to the technical support center for nucleophilic fluorination of pyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing fluorine into pyridine rings via nucleophilic aromatic substitution (SNAr). The fluorination of pyridines is a notoriously challenging yet vital transformation in medicinal chemistry and materials science. The unique electronic properties of both the pyridine ring and the fluoride ion create a landscape of potential pitfalls, from low reactivity to undesired side reactions.
This document moves beyond simple protocols to provide in-depth, experience-based troubleshooting advice. We will explore the underlying chemical principles governing these reactions to empower you to diagnose issues and rationally design solutions for your specific system.
Section 1: Troubleshooting Common Problems
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Problem Area 1: No or Very Low Conversion
Question: I've set up my reaction with a chloro-pyridine, potassium fluoride, and DMSO, but after 24 hours at high temperature, I only see my starting material. What is the most likely cause?
Answer: The most common reason for a lack of reactivity in the nucleophilic fluorination of pyridines is insufficient activation of the pyridine ring .
-
The "Why": The pyridine ring is electron-rich, which repels incoming nucleophiles like the fluoride anion (F⁻). For a Nucleophilic Aromatic Substitution (SNAr) reaction to occur, the ring must be rendered electron-poor. This is achieved by installing at least one strong electron-withdrawing group (EWG) at a position ortho or para to the leaving group (e.g., -Cl, -Br, -NO₂).[1][2] The EWG stabilizes the negative charge of the intermediate (the Meisenheimer complex) through resonance, lowering the activation energy of the first, rate-determining step of the reaction.[3] Without this stabilization, the energy barrier for the nucleophile to attack the ring is often too high to overcome, even at elevated temperatures.
-
Troubleshooting Steps:
-
Assess Your Substrate: Does your pyridine have a potent EWG (like -NO₂, -CN, -CF₃, or another heteroatom) positioned ortho or para to your leaving group? If not, the substrate is likely unsuitable for a standard SNAr fluorination.
-
Leaving Group Choice: While chlorine is a common leaving group, nitro groups (-NO₂) are often superior for particularly challenging substrates as they are highly activating and excellent leaving groups themselves.[4] In many SNAr reactions, fluorine is actually a better leaving group than chlorine or bromine because its high electronegativity strongly activates the ring towards the initial nucleophilic attack, which is the rate-limiting step.[3][5]
-
Question: My pyridine substrate has a strong nitro group para to a chlorine leaving group, but the reaction is still sluggish. What should I investigate next?
Answer: If your substrate is sufficiently activated, the problem likely lies with the fluoride source's reactivity and solubility . The effectiveness of an alkali metal fluoride is almost entirely dependent on its ability to dissociate and present a "naked," highly nucleophilic fluoride anion.
-
The "Why": Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) have very high lattice energies, making them poorly soluble in many organic solvents.[6][7] Furthermore, even trace amounts of water will strongly hydrate the fluoride ion, encasing it in a solvent shell and severely diminishing its nucleophilicity.[8][9] The goal is to break apart the salt lattice and minimize hydration.
-
Troubleshooting Workflow:
-
Rigorously Anhydrous Conditions: This is non-negotiable. Ensure your solvent (DMSO, DMF, Sulfolane) is anhydrous. Dry your glassware thoroughly in an oven and cool it under an inert atmosphere (N₂ or Ar). Any moisture will kill the reaction.
-
Fluoride Source Preparation: Standard KF from the bottle is often not reactive enough.
-
Spray-Dried KF: This is a highly recommended form of KF. The spray-drying process creates fine, amorphous particles with a high surface area, which significantly enhances solubility and reactivity compared to standard crystalline or calcine-dried KF.[10][11]
-
Cesium Fluoride (CsF): CsF is more soluble and generally more reactive than KF in organic solvents because the larger cesium cation results in a lower lattice energy.[12] However, it is significantly more expensive and highly hygroscopic, so it must be handled with care in a glovebox.
-
-
Phase-Transfer Catalysts (PTC): For reactions with KF, a PTC is often essential. These catalysts work by sequestering the potassium cation, which helps to dissolve the salt and release a more reactive "naked" fluoride anion.
-
Crown Ethers: 18-crown-6 is a classic choice for complexing K⁺ ions.[7]
-
Cryptands: Kryptofix [2.2.2] is even more effective at encapsulating K⁺ but is also more expensive.[8]
-
Tetrabutylammonium Salts: Adding a salt like tetrabutylammonium chloride (TBAC) can facilitate halide exchange and generate tetrabutylammonium fluoride (TBAF) in situ, which is a highly soluble and reactive fluoride source.[13]
-
-
Problem Area 2: Low Yield and/or Multiple Byproducts
Question: My reaction shows partial conversion, but my TLC plate is messy with multiple spots, and the isolated yield of my fluoro-pyridine is very low. What are the likely side reactions?
Answer: A messy reaction profile with low yield, even with an activated substrate, typically points to two main culprits: competing nucleophilic attack by trace water or base-catalyzed decomposition .
-
The "Why": The fluoride ion, especially in anhydrous aprotic polar solvents, is not only a good nucleophile but also a strong base.[14] Furthermore, if trace water is present, the hydroxide ion (OH⁻) generated can be a more aggressive nucleophile than fluoride, leading to unwanted byproducts.
-
Troubleshooting Steps:
-
Identify the Byproducts: Before troubleshooting, try to identify the major byproducts using LC-MS or by isolating a small amount for NMR analysis.
-
Hydroxylation: If you see a byproduct with a mass 18 units higher than your starting material (M-Cl+OH), you are forming the corresponding pyridone/hydroxypyridine. This is a clear sign of water in your reaction. The solution is to adhere strictly to the anhydrous protocols mentioned previously.
-
Dimerization/Polymerization: If you see high molecular weight species, the strong basicity of your fluoride source may be deprotonating an acidic proton on your substrate or product, leading to polymerization or other decomposition pathways.
-
-
Mitigate Basicity:
-
Switch Fluoride Source: Anhydrous TBAF is notoriously basic. Using spray-dried KF with a PTC is often a milder choice.
-
Control Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. High temperatures can accelerate decomposition pathways. Start screening around 80-100 °C and only increase if necessary.
-
Use a Buffered System: In some specific cases, using a combination of KF and potassium hydrogen difluoride (KHF₂) can create a buffered system that delivers fluoride while mitigating basicity, though this is less common for SNAr.
-
-
Section 2: Key Experimental Parameters & Protocols
Decision Logic for Fluorination Strategy
The following diagram outlines a decision-making workflow for setting up a nucleophilic fluorination experiment on a pyridine substrate.
Caption: Decision workflow for pyridine fluorination.
Comparison of Common Fluoride Sources
| Fluoride Source | Formula | Key Features & Considerations | Relative Cost |
| Potassium Fluoride | KF | Low cost, readily available. Requires activation (spray-drying) and often a phase-transfer catalyst (PTC). Low hygroscopicity in spray-dried form.[6][10] | $ |
| Cesium Fluoride | CsF | Higher reactivity and solubility than KF due to lower lattice energy.[12] Highly hygroscopic and must be handled under inert conditions. | |
| Tetrabutylammonium Fluoride | TBAF | Excellent solubility in organic solvents. Often used as a hydrate (TBAF·xH₂O), which has low nucleophilicity.[15] Anhydrous form is extremely reactive but also highly basic and can cause side reactions.[15] |
Comparison of Common Solvents
| Solvent | Boiling Point (°C) | Key Features & Considerations |
| Dimethyl Sulfoxide (DMSO) | 189 °C | Excellent solvating power for salts. High boiling point allows for a wide temperature range. Must be thoroughly dried. |
| Dimethylformamide (DMF) | 153 °C | Good solvating power. Lower boiling point than DMSO. Can decompose at high temperatures, especially in the presence of strong bases. |
| Sulfolane | 285 °C | Very high boiling point and high polarity. Extremely stable at high temperatures, making it ideal for very unreactive substrates requiring harsh conditions. |
Model Protocol: Fluorination of 2-Chloro-5-nitropyridine
This protocol is a representative example for the fluorination of a highly activated pyridine substrate.
Materials:
-
Spray-dried Potassium Fluoride (2.0 equiv)
-
18-Crown-6 (0.1 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation: Add a magnetic stir bar to a round-bottom flask equipped with a reflux condenser. Dry the entire apparatus in an oven (e.g., 120 °C) for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-chloro-5-nitropyridine, spray-dried potassium fluoride, and 18-crown-6 to the flask.
-
Solvent Addition: Add anhydrous DMSO via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting material indicates completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluoro-5-nitropyridine.
Section 3: Advanced Concepts & FAQs
Q: What is the underlying mechanism of this reaction?
A: The reaction proceeds via a two-step Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as an addition-elimination mechanism.
-
Addition: The fluoride nucleophile attacks the carbon atom bearing the leaving group. This is the slow, rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate called a Meisenheimer complex .[1]
-
Elimination: The aromaticity is restored in a fast step where the leaving group (e.g., Cl⁻) is expelled from the Meisenheimer complex.
Caption: The SNAr mechanism for pyridine fluorination.
Q: Can I use a microwave reactor to speed up the reaction?
A: Yes, microwave-assisted heating can be highly effective for these reactions. It can dramatically reduce reaction times from many hours to several minutes. However, be cautious with sealed-vessel microwave reactions, as pressure can build up. Always start with small-scale experiments to optimize conditions and ensure safety.
Q: How "anhydrous" do my conditions really need to be?
A: For nucleophilic fluorinations, "anhydrous" should be interpreted as stringently as possible. Commercial anhydrous solvents often have water content in the 10-50 ppm range, which is generally acceptable. However, if you are experiencing issues with hydroxylation byproducts, consider drying your solvent over molecular sieves or calcium hydride followed by distillation under an inert atmosphere. The fluoride salts themselves should be dried under high vacuum at an elevated temperature before use, or a fresh bottle of spray-dried KF should be used.
References
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- DiMagno, S. G., & Sun, H. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. [Link]
- Prakash, G. K. S., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(10), 6970–6977. [Link]
- Hartwig, J. F., et al. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 339(6127), 1594-1597. [Link]
- Khangarot, R. K., et al. (2023). Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Douglas, J., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(9), 2636–2643. [Link]
- Ishikawa, N., et al. (1981). ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION. Chemistry Letters, 10(6), 761-764. [Link]
- Terrier, F., et al. (2004). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 69(20), 6829–6837. [Link]
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine. (2011).
- DiMagno, S. G., & T. D. White, C. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2419–2430. [Link]
- CN111170933A - Preparation method of 2-chloro-5-nitropyridine. (2020).
- Gouverneur, V., & Paquin, J.-F. (2016). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. Accounts of Chemical Research, 49(9), 1835–1845. [Link]
- Zlatopolskiy, B. D., & Zischler, J. (2022). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilic Radiofluorinations in Automated Synthesizers. Applied Sciences, 12(1), 321. [Link]
- Gouverneur, V., & Pupo, G. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society, 144(12), 5219–5234. [Link]
- Changzhou Koye Chemical Co., Ltd. (n.d.). Potassium fluoride drying. [Link]
- Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 52(14), 607-611. [Link]
- TANFAC Industries Ltd. (n.d.). Potassium Flouride (Spray Dried). [Link]
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. (2021).
- Zlatopolskiy, B. D., & Zischler, J. (2022). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers.
- Xinxiang Yellow River Fine Chemical Industry Co., Ltd. (n.d.). Potassium Fluoride, uses, solubility and formula. [Link]
- Douglas, J., et al. (2022).
- Science.gov. (n.d.). nucleophilic fluorination reactions: Topics by Science.gov. [Link]
- Chem Help ASAP. (2020, February 2).
- ResearchGate. (n.d.).
- WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. (2019).
- Lectard, S., et al. (2018). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters, 20(17), 5401–5404. [Link]
- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
- Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 999–1003. [Link]
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- 7. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 17. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 18. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 19. Page loading... [guidechem.com]
Technical Support Center: Navigating Regioselectivity in Reactions of 3-Bromo-4-fluoropyridine
Welcome to our dedicated resource for researchers, chemists, and drug development professionals working with 3-bromo-4-fluoropyridine. This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions to help you achieve high regioselectivity in your synthetic endeavors.
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block in medicinal chemistry, offering two distinct reactive sites for functionalization. However, controlling the regioselectivity of reactions at the C-3 (bromo) and C-4 (fluoro) positions can be challenging. The electron-deficient nature of the pyridine ring, coupled with the different reactivities of the carbon-bromine and carbon-fluorine bonds, necessitates a nuanced approach to reaction design. This guide will equip you with the knowledge to predict and control reaction outcomes, troubleshoot common issues, and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I am planning a nucleophilic aromatic substitution (SNAr) reaction. Which position, C-3 or C-4, is more reactive?
A1: In nucleophilic aromatic substitutions on a pyridine ring, the C-2 and C-4 positions are inherently more activated. This is because the anionic Meisenheimer intermediate formed during the reaction can be stabilized through delocalization of the negative charge onto the electronegative nitrogen atom.[1][2] For this compound, the C-4 position is generally the more electrophilic site for nucleophilic attack. However, the outcome of the reaction is ultimately determined by a combination of factors, including the nature of the nucleophile, the leaving group ability of bromide versus fluoride, and the reaction conditions.
Q2: Which is a better leaving group in SNAr, bromide or fluoride?
A2: Typically, bromide is a better leaving group than fluoride in SNAr reactions. However, the rate-determining step in SNAr is the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond.[3] The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.[3][4] Therefore, substitution of fluoride is often competitive and can even be the major pathway, depending on the specific substrate and reaction conditions.
Q3: For a cross-coupling reaction like Suzuki, which position is more reactive?
A3: For palladium-catalyzed cross-coupling reactions, the C-3 position (C-Br bond) is significantly more reactive than the C-4 position (C-F bond). The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-Br bond has a lower bond dissociation energy than the C-F bond, making it more susceptible to oxidative addition.[5][6] The C-F bond is one of the strongest single bonds in organic chemistry and is generally unreactive under standard cross-coupling conditions.[4][7]
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Issue 1: Poor Regioselectivity in SNAr, Mixture of C-3 and C-4 Substituted Products
Root Cause Analysis:
A mixture of products arises from the competitive substitution at both the C-3 and C-4 positions. While C-4 is electronically favored for attack, other factors can lead to the formation of the C-3 substituted product.
-
Leaving Group Ability: While the attack is often rate-determining, the facility of C-Br bond cleavage can contribute to the formation of the C-3 substituted product.
-
Steric Hindrance: A bulky nucleophile may favor attack at the less hindered position.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the relative stability of the transition states leading to the different products.[1][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr regioselectivity.
Experimental Protocol: Selective C-3 Fluorination via Pyridine N-Oxide
A powerful strategy to achieve substitution at the C-3 position is through the formation of the pyridine N-oxide. The N-oxide group activates the pyridine ring towards nucleophilic substitution and can alter the regioselectivity.[2][9] Specifically, fluorination of 3-bromo-4-nitropyridine N-oxide has been shown to yield 3-fluoro-4-nitropyridine N-oxide.[9][10]
Step-by-Step Protocol:
-
N-Oxide Formation: Dissolve this compound in a suitable solvent like acetic acid or dichloromethane. Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Nucleophilic Substitution: To the crude or purified N-oxide in an anhydrous polar aprotic solvent (e.g., DMSO), add the nucleophile (e.g., tetrabutylammonium fluoride - TBAF for fluorination).[9] Heat the reaction as necessary, monitoring for the formation of the desired product.
-
Deoxygenation: After successful substitution, the N-oxide can be removed by reduction. Common reagents for this step include PCl₃ or PPh₃.
| Parameter | Condition for C-4 Substitution | Condition for C-3 Substitution (via N-Oxide) |
| Activating Group | None required | Pyridine N-oxide |
| Typical Nucleophile | Amines, alkoxides, thiols | Fluoride (e.g., TBAF)[9] |
| Solvent | DMSO, DMF, NMP | Anhydrous DMSO[9] |
| Temperature | Room temperature to elevated | Room temperature[9] |
Troubleshooting Guide: Suzuki Cross-Coupling
Issue 2: Low Yield or No Reaction in Suzuki Coupling at the C-3 Position
Root Cause Analysis:
While the C-3 position is electronically favored for Suzuki coupling, low yields can result from several factors:
-
Catalyst Inactivity: The chosen palladium catalyst or ligand may not be optimal for this specific substrate.
-
Inefficient Transmetalation: The base used may not be effective in activating the boronic acid for transmetalation to the palladium center.[11]
-
Decomposition of Boronic Acid: Boronic acids can be prone to decomposition under the reaction conditions, especially at elevated temperatures.
Troubleshooting Workflow:
Sources
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- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 3-Bromo-4-fluoropyridine by HPLC
This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 3-Bromo-4-fluoropyridine using High-Performance Liquid Chromatography (HPLC). This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure successful and efficient purification.
Introduction to the Purification Challenge
This compound is a key heterocyclic building block in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). HPLC is a powerful technique for the purification of such intermediates, offering high resolution and selectivity. However, being a basic compound, this compound can present challenges such as poor peak shape (tailing) and co-elution with structurally similar impurities. This guide will address these challenges systematically.
Most pyridine derivatives have a pKa between 5 and 6.[1] This inherent basicity is a primary consideration in developing a robust HPLC purification method.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying pyridine derivatives like this compound by HPLC?
A1: The most common issue is peak tailing. This is primarily due to the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3] This secondary interaction leads to a non-ideal chromatographic peak shape, which can compromise resolution and the accuracy of fractionation.
Q2: What are the likely impurities I should be trying to separate from this compound?
A2: Based on its synthesis, potential impurities include starting materials and byproducts. A common synthetic route involves the fluorination of 3-bromo-4-nitropyridine.[4][5] Therefore, you should anticipate the presence of:
-
3-Bromo-4-nitropyridine (starting material)
-
3-Fluoro-4-nitropyridine (potential side-product)
Q3: What type of HPLC column is best suited for this purification?
A3: A reversed-phase C18 column is the most common and generally effective choice for the separation of halogenated pyridines. Modern, high-purity, end-capped silica columns are recommended to minimize interactions with residual silanols and thus reduce peak tailing.[2] For particularly challenging separations, a phenyl-hexyl or a polar-embedded phase column could offer alternative selectivity.[1]
Q4: How does mobile phase pH affect the purification?
A4: Mobile phase pH is a critical parameter. To achieve symmetrical peaks for basic compounds like this compound, it is advisable to work at a low pH (typically between 2.5 and 3.5). At this pH, the analyte is protonated, and the residual silanol groups on the stationary phase are also protonated (neutral), which minimizes the undesirable secondary ionic interactions that cause peak tailing.[1][6]
Q5: Can I use any acid to adjust the mobile phase pH?
A5: While several acids can be used, trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) is very common for preparative HPLC of basic compounds. It is effective at controlling pH and also acts as an ion-pairing agent, which can improve peak shape. Formic acid is another good option, especially if the fractions are to be analyzed by mass spectrometry (MS) as it is more MS-friendly.
Experimental Protocols
Analytical Method Development
Before scaling up to preparative HPLC, it is essential to develop a robust analytical method to determine the optimal separation conditions.
Step 1: Initial Screening
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV, 254 nm (based on the chromophores present; a UV scan of the compound is recommended to determine the optimal wavelength).
-
Injection Volume: 5 µL of a ~1 mg/mL solution of the crude sample in mobile phase.
Step 2: Optimization
-
Analyze the chromatogram from the initial screening to identify the elution time of this compound and its proximity to impurities.
-
Adjust the gradient to improve resolution around the target peak. A shallower gradient in the region where the compound elutes will provide better separation.
-
Confirm the identity of the peaks by injecting standards of the expected impurities if available.
Preparative HPLC Method
Once the analytical method is optimized, it can be scaled up for preparative purification.
Table 1: Analytical to Preparative Scale-Up Parameters
| Parameter | Analytical Method | Preparative Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 5 µL | ~500 µL (dependent on loading study) |
| Gradient | Optimized from screening | Same gradient profile, adjusted for system delay volume |
Loading Study:
Before injecting the entire batch, perform a loading study to determine the maximum amount of crude material that can be loaded onto the preparative column without compromising the separation.[7]
-
Prepare a concentrated solution of the crude material (e.g., 50-100 mg/mL).
-
Inject increasing volumes (e.g., 100 µL, 250 µL, 500 µL) and monitor the resolution between the target peak and the closest eluting impurity.
-
The maximum load is the volume at which the resolution starts to degrade significantly.
Troubleshooting Guide
This section provides solutions to common problems encountered during the HPLC purification of this compound.
Issue 1: Poor Peak Shape (Tailing)
-
Cause A: Secondary Interactions with Silanols: The basic nature of the pyridine nitrogen interacts with acidic silanol groups on the silica support.[2][3]
-
Solution: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) with an additive like 0.1% TFA. This protonates both the analyte and the silanols, minimizing ionic interactions.[1]
-
-
Cause B: Column Overload: Injecting too much sample can lead to peak distortion.[1]
-
Solution: Reduce the injection volume or the concentration of the sample. Refer to your loading study to determine the optimal sample load.
-
-
Cause C: Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak fronting or tailing.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Workflow for Addressing Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Issue 2: Low Recovery of Purified Compound
-
Cause A: Analyte Degradation: Some halogenated pyridines can be unstable in highly acidic conditions over long periods.
-
Solution: Minimize the time the compound is in the acidic mobile phase. If degradation is suspected, consider using a less harsh acid or a different pH range with a pH-stable column. A 2D-TLC analysis of a collected fraction can help identify degradation.[8]
-
-
Cause B: Irreversible Adsorption: The compound may be strongly and irreversibly binding to active sites on the column.[8]
-
Solution: The use of mobile phase additives like TFA should mitigate this. If the problem persists, consider a column with a different stationary phase chemistry or a more inert packing material.
-
-
Cause C: Fraction Collection Errors: The delay volume between the detector and the fraction collector might be incorrectly set, causing parts of the peak to be missed.[9]
-
Solution: Calibrate the system's delay volume. For preparative systems with high flow rates, this is a critical parameter to ensure accurate fraction collection.[10]
-
Workflow for Investigating Low Recovery
Caption: A systematic approach to diagnosing low recovery issues.
Issue 3: Co-elution of Impurities
-
Cause A: Insufficient Resolution: The chosen mobile phase and stationary phase do not provide enough selectivity to separate the target compound from a closely related impurity.
-
Solution 1: Modify the Mobile Phase: Adjusting the organic solvent (e.g., switching from acetonitrile to methanol) can alter selectivity. Fine-tuning the pH can also differentiate between compounds with slightly different pKa values.[1]
-
Solution 2: Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano phase) can provide the necessary change in selectivity.[1]
-
Solution 3: Optimize the Gradient: A shallower gradient will increase the separation between closely eluting peaks.
-
References
- Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Lab Manager Magazine. (2025, October 1). Analytical HPLC to Preparative HPLC.
- Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2.
- Waters Corporation. (2018, February 21). Application Note | Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product.
- ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
- PubMed Central. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- LCGC International. (n.d.). Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC.
- RSC Publishing. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
- Chromatography Online. (2014, August 22). Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC.
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- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Buchwald-Hartwig Amination of Bromopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting the Buchwald-Hartwig amination of bromopyridines. This powerful palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of critical C-N bonds.[1][2] However, the unique electronic properties of the pyridine ring, particularly the presence of the nitrogen atom, can introduce specific challenges not typically encountered with other aryl halides. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate and resolve common side reactions and experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low when using 2-bromopyridine as a substrate?
Low yields in the amination of 2-bromopyridines are a frequent issue, primarily due to catalyst poisoning . The nitrogen atom of the 2-bromopyridine substrate can coordinate to the palladium center, effectively acting as a ligand and inhibiting its catalytic activity.[3][4] This is the most prevalent challenge for this class of substrate. Other contributing factors can include suboptimal ligand or base selection, impure reagents, or non-inert reaction conditions.[3]
Q2: What is hydrodebromination and why is it occurring in my reaction?
Hydrodebromination is a common side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, resulting in the formation of pyridine as a byproduct. This can occur through a competing pathway in the catalytic cycle, specifically via β-hydride elimination from an intermediate palladium-amido complex, followed by reductive elimination.[1] This side reaction is often more pronounced with primary amines.[1]
Q3: Can the choice of base significantly impact the reaction outcome?
Absolutely. The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine-palladium complex to form the key palladium-amido intermediate.[2][3] The choice of base can be a delicate balance. Strong bases like sodium tert-butoxide (NaOtBu) often lead to higher reaction rates but may be incompatible with sensitive functional groups on your substrates.[5][6] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher temperatures or longer reaction times.[6] The physical properties of the base, such as particle size and solubility, can also affect the reaction rate, especially in scale-up scenarios.[6]
Q4: Are there specific ligands that are better suited for bromopyridine substrates?
Yes, the choice of ligand is critical for a successful amination of bromopyridines. Sterically bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium catalyst, promote the desired oxidative addition and reductive elimination steps, and, crucially, can help prevent the pyridine substrate from poisoning the catalyst.[1][3] Ligands like Xantphos have shown exceptional efficacy in these reactions. For specific amine classes, tailored ligands have been developed; for instance, BrettPhos is often a good choice for primary amines, while RuPhos is designed for secondary amines.[5]
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues and provides actionable troubleshooting steps.
Problem 1: No reaction or very low conversion of starting material.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | The pyridine nitrogen is likely inhibiting your palladium catalyst.[3] Switch to a more sterically hindered ligand (e.g., a biarylphosphine ligand like tBuBrettPhos) to shield the metal center.[7] Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also sometimes overcome partial inhibition. |
| Inactive Catalyst | Palladium precatalysts can be sensitive to air and moisture.[3] Ensure you are using freshly opened or properly stored catalyst. Using a precatalyst, which gives a cleaner formation of the active catalytic species, is often preferable to generating the catalyst in situ from sources like Pd(OAc)₂.[8] |
| Improper Reaction Setup | Organometallic reactions require an inert atmosphere.[3] Ensure your solvents are thoroughly degassed and dried, and the reaction is set up under an inert gas like argon or nitrogen.[5] |
| Suboptimal Temperature | These reactions typically require heating to proceed at a reasonable rate, often in the range of 80-110 °C.[3] If you are running the reaction at a lower temperature, a gradual increase may be necessary. |
Problem 2: Significant formation of hydrodebrominated pyridine.
| Possible Cause | Troubleshooting Steps |
| β-Hydride Elimination | This side reaction is a known competing pathway.[1] Changing the ligand can alter the stability of the palladium-amido intermediate and disfavor this pathway. Experiment with different classes of bulky phosphine ligands. |
| Reaction Temperature | Higher temperatures can sometimes favor side reactions. If possible, try running the reaction at a slightly lower temperature for a longer duration. |
| Amine Substrate | Primary amines are more prone to causing hydrodehalogenation.[1] While changing the substrate isn't always an option, be aware of this inherent reactivity. |
Problem 3: Formation of diarylamine or other dimerization byproducts.
| Possible Cause | Troubleshooting Steps |
| Over-arylation | This can be an issue when using ammonia or primary amines, leading to the formation of a diarylamine. Using an "ammonia equivalent" like a benzophenone imine or a silylamide, followed by hydrolysis, can provide the primary aniline with higher selectivity.[1][4] |
| Homocoupling of Aryl Halide | While less common, this can occur. Optimizing the ligand and reaction conditions can help suppress this side reaction. Ensure the stoichiometry of your amine is appropriate. |
Problem 4: Inconsistent results or difficulty with scale-up.
| Possible Cause | Troubleshooting Steps |
| Base Inhomogeneity | The use of insoluble inorganic bases can lead to poor reproducibility, as the deprotonation step occurs at the solid-liquid interface.[6] Grinding the base before use or adding an agent like Celite can help prevent clumping.[6] The rate of agitation can also significantly impact the reaction.[6] |
| Solvent Effects | The choice of solvent can influence the solubility of reaction components and intermediates. Toluene and dioxane are commonly used and generally effective.[5] If you are experiencing issues, screening alternative solvents like THF or t-BuOH may be beneficial.[5][8] |
Visualizing the Reaction Pathways
To better understand the desired reaction and potential pitfalls, the following diagrams illustrate the catalytic cycle and key side reactions.
Caption: The catalytic cycle and major off-cycle reactions.
Recommended Starting Conditions
For researchers beginning their investigation into the Buchwald-Hartwig amination of bromopyridines, the following table provides a validated starting point for reaction optimization.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 precatalyst | Precatalysts offer greater air stability and more reliable initiation.[6] |
| Ligand | Xantphos, tBuBrettPhos, or other bulky biarylphosphine | Bulky ligands are crucial to prevent catalyst poisoning by the pyridine substrate.[1][3][9] |
| Base | NaOtBu or Cs₂CO₃ | NaOtBu for faster reactions; Cs₂CO₃ for substrates with base-sensitive functional groups.[6] |
| Solvent | Toluene or Dioxane | These are standard, effective solvents for this transformation.[5] |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction.[3] |
| Atmosphere | Argon or Nitrogen | An inert atmosphere is essential to prevent catalyst deactivation.[5] |
This guide is intended to serve as a comprehensive resource for overcoming the unique challenges associated with the Buchwald-Hartwig amination of bromopyridines. By understanding the underlying mechanistic principles and common side reactions, researchers can more effectively troubleshoot and optimize their synthetic procedures.
References
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- ResearchGate. (2021). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Spokoyny, A., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv.
- ResearchGate. (2014). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
- Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: 3-Bromo-4-fluoropyridine Synthesis
Welcome to the technical support guide for the synthesis of 3-Bromo-4-fluoropyridine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during its preparation. Here, we provide in-depth troubleshooting advice and answer frequently asked questions, grounding our recommendations in established chemical principles and peer-reviewed literature.
Part 1: Troubleshooting Guide - Overcoming Low Yields
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My isolated yield of this compound from the fluorination of 3-bromo-4-nitropyridine is well below the reported ~70%. What are the most likely causes?
This is a common issue that can almost always be traced back to a few critical experimental parameters. The nucleophilic aromatic substitution (SNAr) reaction to replace the nitro-group with fluoride is highly sensitive to the reaction environment.
Most Common Causes for Low Yield:
-
Presence of Water: The fluoride anion (F⁻) is a strong base. If water is present in the reaction, it will protonate the fluoride, generating hydrogen fluoride (HF) and the corresponding hydroxide. This drastically reduces the nucleophilicity of the fluoride source, stalling your reaction. Tetrabutylammonium fluoride (TBAF), the most common reagent for this transformation, is notoriously hygroscopic.
-
Expert Insight: Always use anhydrous TBAF (commercially available or dried under high vacuum) and anhydrous solvents. Ensure your glassware is rigorously dried (oven or flame-dried) and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
Reagent Purity and Stoichiometry:
-
TBAF Quality: Commercial TBAF can vary in quality and water content. A low-quality source is a frequent culprit.
-
Starting Material: Ensure the purity of your 3-bromo-4-nitropyridine. Impurities can introduce competing side reactions.
-
Stoichiometry: Published procedures have achieved a 71.1% yield using 0.5 equivalents of TBAF, with the yield calculated relative to the amount of TBAF used.[1] If you are aiming for full conversion of the starting material, you must use at least 1.0 equivalent of the fluorinating agent.
-
-
Suboptimal Reaction Conditions:
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO) is the solvent of choice as its polar aprotic nature effectively solvates the cation (TBA⁺) and leaves a "naked," highly reactive fluoride anion.[1][2] Using other solvents may lead to poor solubility or reduced reactivity.
-
Temperature: This reaction proceeds efficiently at room temperature (25 °C).[1][2] Significantly lower temperatures will slow the reaction rate, while excessive heat can promote decomposition and undesired side products.
-
Q2: I'm observing significant amounts of unreacted 3-bromo-4-nitropyridine by TLC/HPLC analysis. How can I improve the conversion rate?
Incomplete conversion is typically a result of insufficient reactivity of the nucleophile or suboptimal reaction time.
Strategies to Drive Reaction to Completion:
-
Verify Anhydrous Conditions: Before making any other changes, re-confirm that your entire system is free of moisture. This is the single most effective step you can take.
-
Increase Reagent Equivalents: If you are using sub-stoichiometric amounts of TBAF, increase it to 1.1-1.2 equivalents relative to the 3-bromo-4-nitropyridine to ensure there is enough nucleophile to drive the reaction forward.
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS). While some reports show the reaction is rapid,[1] extending the reaction time to several hours may be necessary depending on the scale and purity of your reagents.
-
Slight Increase in Temperature: If the reaction is stalled at room temperature, gentle heating to 40-50 °C can increase the reaction rate. However, this should be done cautiously while monitoring for the appearance of new impurity spots on your TLC plate.
Q3: The reaction appears to have worked, but I am struggling with the purification. What is an effective protocol?
Purification challenges often arise from the physical properties of the product and the solvent used.
Recommended Purification Workflow:
-
Quenching and Extraction:
-
Once the reaction is complete, quench it by pouring the DMSO solution into a larger volume of cold water.
-
Extract the aqueous mixture several times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Combine the organic layers, wash with brine to remove residual DMSO and water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Solvent Removal: Remove the solvent under reduced pressure. Be mindful that this compound is a liquid with a density of ~1.718 g/mL.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for obtaining a highly pure product.
-
Eluent System: A gradient of ethyl acetate in hexanes (or petroleum ether) is typically effective. Start with a low polarity (e.g., 5% EtOAc) and gradually increase the polarity to elute your product. The starting material is generally more polar than the product.
-
Monitoring: Use TLC with UV visualization and/or a potassium permanganate stain to track the separation.
-
-
Final Characterization: Confirm the identity and purity of the isolated product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry, comparing the data to literature values.[2]
Part 2: Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing and solving low-yield issues.
Caption: A step-by-step workflow for troubleshooting low yields.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the established synthetic route for this compound?
The most direct and commonly cited method is the nucleophilic aromatic substitution (SNAr) of 3-bromo-4-nitropyridine. In this reaction, a fluoride source, typically Tetrabutylammonium Fluoride (TBAF), is used to displace the nitro group at the 4-position of the pyridine ring.[1][3] The reaction is highly regioselective due to the electronic properties of the pyridine ring and the substituents.
Q2: Why is the nitro group at C4 substituted instead of the bromine at C3?
This outcome is dictated by the mechanism of nucleophilic aromatic substitution on an electron-deficient ring.
-
Activation: The pyridine nitrogen and the strongly electron-withdrawing nitro group make the ring highly electron-poor and susceptible to nucleophilic attack.
-
Positional Selectivity: The nitro group at the 4-position (para to the nitrogen) strongly activates this site for attack. The negative charge of the intermediate (the Meisenheimer complex) can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.
-
Leaving Group Ability: The bromine at the 3-position (meta to the nitrogen) is not as activated, and the nitro group is a superior leaving group under these conditions. Experimental studies confirm a clear preference for substitution at the 4-position.[1][3]
Caption: Simplified SNAr mechanism for this compound synthesis.
(Note: A proper chemical drawing tool is required to generate the Meisenheimer complex image; this is a structural representation.)
Q3: Are there viable alternative synthetic routes?
While the SNAr on 3-bromo-4-nitropyridine is dominant, other strategies for synthesizing fluoropyridines exist, though they may be less direct for this specific isomer:
-
Balz-Schiemann Reaction: This classic method involves the diazotization of an aminopyridine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[4] For this target, one would need to start with 3-bromo-4-aminopyridine, which may require additional synthetic steps to prepare.
-
Halogen Exchange (Halex) Reactions: While the nitro-displacement is a form of Halex reaction, direct exchange of a different halogen (e.g., 3-bromo-4-chloropyridine) with a fluoride source is also possible, but the chloro group at C4 would need to be installed first.
Q4: What are the primary safety considerations for this synthesis?
-
TBAF: While not acutely toxic, Tetrabutylammonium fluoride is a hazardous substance. It is corrosive and can cause severe skin and eye irritation. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMSO: Dimethyl sulfoxide is a combustible liquid that can readily penetrate the skin. It is essential to avoid skin contact, as it can carry dissolved chemicals with it into the bloodstream.
-
Inert Atmosphere: Running reactions under an inert atmosphere of nitrogen or argon is not just for yield; it also prevents the formation of potentially hazardous side products by excluding oxygen and moisture.
Part 4: Summary of Reaction Conditions
| Parameter | Recommended Condition | Rationale / Notes | Reference |
| Starting Material | 3-Bromo-4-nitropyridine | High purity is essential for good yield and simple purification. | [1][2] |
| Fluorinating Agent | Tetrabutylammonium fluoride (TBAF) | Anhydrous grade is critical. Use 1.1-1.2 equivalents for full conversion. | [1] |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent that enhances fluoride nucleophilicity. | [1][2] |
| Temperature | 25 °C (Room Temperature) | Provides a good balance of reaction rate and stability. Gentle heating (40-50°C) can be used if the reaction stalls. | [1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the nucleophile by atmospheric moisture. | - |
| Reported Yield | ~71% | This yield was reported relative to the amount of TBAF used (0.5 eq). | [1] |
References
- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.Royal Society of Chemistry.[Link]
- Detailed experimental procedure for the synthesis of 4-fluoropyridine.KUDOC, Kyoto University.[Link]
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- 3-aminopyridine - Organic Syntheses Procedure.Organic Syntheses.[Link]
- Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides.Journal of Nuclear Medicine.[Link]
- Preparation method of fluoropyridine compounds.
- Synthesis of 3-bromo-4-fluoronitrobenzene.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
Sources
stability and storage issues of 3-Bromo-4-fluoropyridine
Technical Support Center: 3-Bromo-4-fluoropyridine
Welcome to the technical support center for this compound (CAS No. 116922-60-2). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights into the stability, storage, and handling of this versatile building block. Our goal is to help you anticipate and resolve common issues, ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of this compound.
Q1: What are the recommended storage conditions for this compound?
For optimal long-term stability, this compound should be stored at -20°C in a tightly sealed container. To prevent degradation from atmospheric components, storage under an inert atmosphere (e.g., argon or nitrogen) is also highly recommended.[1][2] The compound should be kept in a dry, sealed place to protect it from moisture.[3]
Q2: What are the primary safety hazards associated with this compound?
This compound is classified as a hazardous substance and must be handled with appropriate care. Key hazards include:
-
Harmful if swallowed (Acute Toxicity 4, Oral).[4]
-
Causes skin irritation (Skin Irritation, Category 2).[4]
-
Causes serious eye irritation (Eye Irritation, Category 2).[4]
Always use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, when handling this material.[5] Work should be conducted in a well-ventilated fume hood.
Q3: I've noticed a precipitate in my bottle. Has the material degraded?
This is a frequently observed phenomenon. According to supplier data, precipitation may form without affecting the quality of the product. This is often due to the compound's freezing point or the precipitation of minor isomers at low storage temperatures.
Solution: Before use, allow the bottle to warm to room temperature. Gentle agitation, vortexing, or brief sonication should redissolve the precipitate. If you have any concerns about purity, it is always best practice to re-analyze the material (e.g., by ¹H NMR or GC-MS) before use.
Q4: What are the key physical and chemical properties of this compound?
Summarized below are the essential properties for this compound.
| Property | Value | Source(s) |
| CAS Number | 116922-60-2 | [4] |
| Molecular Formula | C₅H₃BrFN | [3][4] |
| Molecular Weight | 175.99 g/mol | [3][4] |
| Appearance | Liquid | |
| Density | 1.718 g/mL at 25 °C | |
| Refractive Index | n20/D 1.542 |
Troubleshooting Guide for Experimental Workflows
This section provides in-depth solutions to specific problems that may arise during the use of this compound in chemical reactions.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting to substitute the bromine atom using a nucleophile, but my yields are consistently low. What could be the cause?
Answer: This issue typically stems from a misunderstanding of the compound's reactivity profile.
-
Causality: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack.[5] However, the C-Br bond at the 3-position is not as activated towards SNAr as halogens at the 2- or 4-positions. The primary reactive pathway for this molecule is often metal-catalyzed cross-coupling at the C-Br bond. Direct substitution of the bromine requires harsh conditions or highly activated nucleophiles.
-
Troubleshooting Protocol:
-
Re-evaluate the Reaction Type: For C-C, C-N, or C-O bond formation at the 3-position, a transition-metal-catalyzed cross-coupling reaction is the scientifically preferred method. The C-Br bond is well-suited for oxidative addition to a low-valent palladium(0) complex, initiating catalytic cycles like Suzuki, Buchwald-Hartwig, or Sonogashira couplings.[5]
-
Check for Incompatible Reagents: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] A related compound, 4-fluoropyridine, is known to be unstable in acidic conditions, leading to the formation of N-(4-pyridyl)-4-pyridone.[7] Using strongly acidic or basic conditions can lead to degradation and side product formation rather than the desired substitution.
-
Ensure Anhydrous Conditions: Pyridine derivatives can be hygroscopic. Moisture can quench organometallic reagents and interfere with catalytic cycles. Ensure all solvents and reagents are rigorously dried before use.
-
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Unexpected Side Products
Question: My reaction is producing a complex mixture of products, and I am struggling to isolate my desired compound. How can I improve selectivity?
Answer: The formation of side products is often related to the multiple reactive sites on the molecule.
-
Causality: this compound has two key sites for reactivity: the carbon-bromine bond and the electron-deficient pyridine ring. While the C-F bond is generally strong and less reactive, the pyridine nitrogen activates the ring for potential competing reactions.
-
Reactivity Analysis:
-
C-Br Bond (Position 3): This is the primary site for metal-catalyzed cross-coupling reactions.
-
Pyridine Ring: The ring itself can be subject to nucleophilic attack or modification, especially under harsh conditions or with certain organometallic reagents that can act as strong bases.
-
Sources
- 1. 4-Bromo-3-fluoropyridine | 2546-52-3 [sigmaaldrich.com]
- 2. 2546-52-3|4-Bromo-3-fluoropyridine|BLD Pharm [bldpharm.com]
- 3. CAS 116922-60-2 | this compound - Synblock [synblock.com]
- 4. This compound | C5H3BrFN | CID 2762779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Nucleophilic Substitution of 3-Bromo-4-fluoropyridine
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for navigating the nuances of nucleophilic aromatic substitution (SNAr) reactions involving 3-Bromo-4-fluoropyridine. The following question-and-answer section addresses common challenges and explains the critical role of solvent selection in achieving desired reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am planning a nucleophilic substitution on this compound. Which halogen will be displaced, and why?
Answer: In a nucleophilic aromatic substitution (SNAr) reaction, the nucleophile will preferentially attack the C-4 position, displacing the fluorine atom. This regioselectivity is dictated by two primary electronic factors:
-
Ring Activation: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the entire ring and makes it susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen.[1][2] Attack at these positions allows the negative charge of the reaction intermediate (the Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, creating a particularly stable resonance structure.[1][3][4] Attack at the C-3 position does not allow for this stabilization.[4][5]
-
Leaving Group Ability in SNAr: While bromide is typically a better leaving group than fluoride in SN2 reactions, the opposite is often true for SNAr.[6] The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form the Meisenheimer complex.[4][6] Fluorine's high electronegativity strongly polarizes the C-F bond, making the C-4 carbon highly electrophilic and accelerating this initial, rate-limiting attack.[6][7]
Therefore, the substitution occurs at C-4, displacing the fluoride.
Q3: Can you explain in more detail why polar aprotic solvents are superior to polar protic solvents for this reaction?
Answer: Certainly. The difference lies in how the solvent molecules interact with the anionic nucleophile.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. The partially positive hydrogen atoms form strong hydrogen bonds with the anionic nucleophile (e.g., RO⁻, R₂N⁻). [8][9]This "caging" effect, known as solvation, stabilizes the nucleophile so much that it becomes less reactive and less available to attack the electrophilic pyridine ring. [10][11]While these solvents can stabilize the Meisenheimer complex, their detrimental effect on the nucleophile's reactivity often slows the reaction significantly. [12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) are polar due to bonds like C=O or S=O, but they lack the acidic protons needed for hydrogen bonding. [13][10]They effectively solvate the cation (e.g., K⁺, Na⁺) of a nucleophilic salt through dipole-dipole interactions. However, they interact only weakly with the anion. [14]This leaves the nucleophile "naked" and highly reactive, dramatically increasing the rate of the SN2-like attack on the pyridine ring. [14][15]
Solvent Selection Summary
| Solvent Class | Examples | Suitability for SNAr on this compound | Rationale |
| Polar Aprotic | DMSO, DMF, MeCN, Acetone | Highly Recommended | Stabilizes the charged Meisenheimer intermediate without deactivating the nucleophile via H-bonding. [6][16] |
| Polar Protic | Water, Methanol, Ethanol | Not Recommended | Strongly solvates and deactivates the nucleophile via hydrogen bonding, significantly reducing reaction rates. [16][10] |
| Nonpolar | Toluene, Hexane, Benzene | Unsuitable | Fails to stabilize the charged intermediate, resulting in a very high activation energy and little to no reaction. [16] |
Q4: I am observing an unexpected side product. Could the solvent be the cause?
Answer: Yes, under certain conditions, the solvent or impurities within it can participate in the reaction.
-
Solvent Reactivity: Some solvents can act as nucleophiles. For instance, DMF can decompose at high temperatures (typically >150 °C) to generate small amounts of dimethylamine, which is a nucleophile and can react with your substrate. [6]If you are running your reaction at a high temperature in DMF and see a dimethylamino-pyridine byproduct, consider switching to a more thermally stable solvent like DMSO. [6]* Water Contamination: Trace amounts of water in your solvent can lead to the formation of 3-Bromo-4-hydroxypyridine. [6]This is especially problematic when using strong bases. Always use anhydrous solvents, particularly when working with highly reactive reagents.
Q5: High-boiling polar aprotic solvents like DMF and DMSO are effective but difficult to remove. What are the best practices for workup?
Answer: This is a common challenge. The high boiling points and water miscibility of these solvents require specific workup strategies.
-
Aqueous Workup and Extraction: This is the most common method. Dilute the reaction mixture with a large volume of water or a brine solution. Both DMF and DMSO are highly soluble in water. [16]Your desired organic product can then be extracted into a water-immiscible organic solvent like ethyl acetate, dichloromethane, or diethyl ether. Repeat the extraction multiple times (e.g., 3x) to ensure complete recovery of the product. The combined organic layers should then be washed with brine to remove residual DMF/DMSO.
-
Lyophilization (Freeze-Drying): For non-volatile products, after an initial aqueous workup, any remaining water can be removed by freeze-drying.
-
Azeotropic Removal: For certain solvents like pyridine, azeotropic distillation with a solvent like toluene can be an effective removal strategy. [16]
Experimental Protocols
General Protocol: SNAr of this compound with an Amine Nucleophile
This protocol provides a generalized procedure. Reaction times and temperatures must be optimized for the specific nucleophile being used.
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (1.0–1.2 eq.)
-
Base (e.g., K₂CO₃, DIPEA) (1.5–2.0 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Reaction flask, condenser, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry reaction flask equipped with a magnetic stir bar and condenser, add this compound and the base under an inert atmosphere.
-
Solvent Addition: Add the anhydrous polar aprotic solvent via syringe.
-
Nucleophile Addition: Add the amine nucleophile to the stirred mixture. If the reaction is exothermic, addition may need to be done slowly or at a reduced temperature (e.g., 0 °C).
-
Reaction: Heat the mixture to the desired temperature (typically 80–120 °C). Monitor the reaction's progress periodically using an appropriate technique like TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization.
References
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr)
- What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? - Quora.
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines - Benchchem.
- Polar Protic and Polar Aprotic Solvents - Chemistry Steps. [Link]
- SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. [Link]
- Managing solvent effects in fluoropyridine reactions - Benchchem.
- SN1 vs SN2 - Chemistry LibreTexts. [Link]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Stack Exchange. [Link]
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - ResearchG
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts. [Link]
- NUCLEOPHILIC SUBSTITUTION REACTIONS - St.
- Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. [Link]
- Why nucleophilic substitution in pyridine favours
- Solvent Effects - aliphatic nucleophilic substitution - University of Calgary. [Link]
- Nucleophilic arom
- Nucleophilic substitution reactions in pyridine - Química Organica.org. [Link]
- Substitution reactions of alkyl halides: two mechanisms - Chemistry LibreTexts. [Link]
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Technical Support Center: Managing Byproduct Formation in the Synthesis of Derivatives
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for managing and minimizing byproduct formation during the synthesis of chemical derivatives. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reactions, and ensure the purity and integrity of your target molecules.
This center is structured to provide immediate answers to common problems through our FAQs, followed by comprehensive troubleshooting guides for more complex challenges. We delve into the causality behind experimental choices, offering not just protocols, but the scientific reasoning that underpins them.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common sources of byproducts in derivatization reactions?
-
How can I quickly assess if my reaction is generating significant byproducts?
-
What is the first step I should take when I detect an unexpected byproduct?
-
Are there any "golden rules" for minimizing byproduct formation from the outset?
-
-
In-Depth Troubleshooting Guides
-
Guide 1: Unexpected Byproduct Detected - A Systematic Approach to Identification and Mitigation
-
Guide 2: Low Yield and a Complex Mixture - Strategies for Optimizing Reaction Selectivity
-
Guide 3: Byproduct Profile Changes Upon Scale-Up - Navigating the Challenges of Process Development
-
-
Core Concepts in Byproduct Control
-
Kinetic vs. Thermodynamic Control: A Practical Guide
-
The Critical Role of Starting Material Quality
-
-
Analytical and Purification Protocols
-
Protocol 1: Rapid Byproduct Screening by Thin-Layer Chromatography (TLC)
-
Protocol 2: General Workflow for Byproduct Isolation and Characterization
-
Protocol 3: Selecting the Appropriate Purification Strategy
-
-
Regulatory Considerations
-
Understanding ICH Guidelines for Impurities
-
-
References
Frequently Asked Questions (FAQs)
What are the most common sources of byproducts in derivatization reactions?
Byproducts in derivatization reactions can originate from a variety of sources.[1][2] These often include:
-
Side Reactions: Competing reaction pathways that lead to products other than the desired derivative.[1]
-
Excess Reagents or Reactants: Unconsumed starting materials or reagents can sometimes react further or decompose to form impurities.
-
Instability of Reactants, Intermediates, or Products: The desired compound or its precursors may degrade under the reaction conditions.
-
Contaminants in Starting Materials or Solvents: Impurities present in the initial materials can participate in the reaction, leading to unexpected products.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, pH, or reaction time can favor the formation of byproducts.[3]
How can I quickly assess if my reaction is generating significant byproducts?
A rapid assessment can often be made using Thin-Layer Chromatography (TLC). By spotting the crude reaction mixture alongside the starting materials on a TLC plate, you can visualize the formation of new compounds. The presence of multiple spots in addition to your product and unreacted starting materials is a strong indicator of byproduct formation. For more quantitative initial assessments, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[4]
What is the first step I should take when I detect an unexpected byproduct?
The first and most critical step is to isolate and characterize the byproduct .[5] Understanding the structure of the unexpected compound provides invaluable clues about the side reaction that is occurring. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for this purpose. Once the structure is known, you can propose a mechanism for its formation and devise a strategy to prevent it.
Are there any "golden rules" for minimizing byproduct formation from the outset?
While every reaction is unique, several principles can help minimize byproduct formation:
-
Use High-Purity Starting Materials and Solvents: This reduces the chance of side reactions caused by contaminants.[6]
-
Optimize Reaction Conditions: Carefully control temperature, concentration, and reaction time.[3][7] Even small changes can significantly impact selectivity.
-
Maintain an Inert Atmosphere: For sensitive reactions, removing oxygen and moisture by working under an inert gas (like nitrogen or argon) can prevent degradation and unwanted side reactions.
-
Consider the Order of Reagent Addition: The sequence in which you add your reagents can influence the outcome of the reaction.[8]
In-Depth Troubleshooting Guides
Guide 1: Unexpected Byproduct Detected - A Systematic Approach to Identification and Mitigation
Encountering an unknown peak in your chromatogram or an unexpected spot on your TLC plate can be a significant roadblock. This guide provides a systematic workflow to identify the byproduct and modify your reaction to minimize its formation.
Step 1: Isolate and Characterize the Byproduct
-
Isolation: Utilize purification techniques such as flash column chromatography, preparative TLC, or crystallization to obtain a pure sample of the byproduct.[9][10][11]
-
Characterization: Employ a suite of analytical methods to determine its structure:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques): To elucidate the carbon-hydrogen framework and connectivity.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Step 2: Propose a Mechanistic Pathway for Byproduct Formation
With the structure of the byproduct in hand, you can deduce the likely side reaction. Consider possibilities such as:
-
Competing Reactions: Is there another reactive site on your substrate?
-
Rearrangements: Could a reactive intermediate be rearranging to a more stable form?
-
Decomposition: Is your product or a key intermediate unstable under the reaction conditions?
Step 3: Modify Reaction Conditions to Disfavor the Side Reaction
Based on your proposed mechanism, you can now make targeted adjustments to your protocol.[5]
| Potential Cause | Proposed Solution | Scientific Rationale |
| Thermodynamically favored byproduct | Lower the reaction temperature and shorten the reaction time.[12][13] | This favors the kinetically controlled product, which is formed faster at lower temperatures.[12][14] |
| Kinetically favored byproduct | Increase the reaction temperature and reaction time.[12][13] | This allows the reaction to reach thermodynamic equilibrium, favoring the more stable product.[12][14] |
| Side reaction with a high activation energy | Lower the reaction temperature. | This will decrease the rate of the side reaction more significantly than the desired reaction. |
| Reaction with impurities in starting materials | Purify all starting materials and solvents before use. | Eliminates the source of the unwanted reaction. |
| Decomposition due to prolonged heating | Monitor the reaction closely and stop it as soon as the starting material is consumed.[8] | Prevents the degradation of the desired product. |
Workflow for Byproduct Identification and Mitigation
Caption: A systematic workflow for identifying and mitigating unexpected byproducts.
Guide 2: Low Yield and a Complex Mixture - Strategies for Optimizing Reaction Selectivity
A low yield accompanied by a multitude of byproducts often indicates a lack of reaction selectivity. This guide will help you systematically optimize your reaction to favor the formation of your desired derivative.
Step 1: Re-evaluate Your Reagents and Stoichiometry
-
Purity: Ensure the purity of your starting materials, reagents, and solvents.[6] Impurities can catalyze side reactions.
-
Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts.[3] Systematically vary the stoichiometry to find the optimal balance.
Step 2: Scrutinize Your Reaction Conditions
-
Temperature: As discussed previously, temperature is a critical factor in controlling selectivity.[3]
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway. Screen a variety of solvents to find one that favors your desired product.
-
Catalyst/Promoter: If using a catalyst, its nature and loading can dramatically affect selectivity. Consider screening different catalysts or ligands.
Step 3: Employ Advanced Optimization Techniques
For complex systems, a more systematic approach to optimization may be necessary.
-
Design of Experiments (DoE): This statistical method allows you to efficiently explore the effects of multiple variables (e.g., temperature, concentration, catalyst loading) on your reaction's yield and selectivity.[15]
| Parameter | Range to Explore | Potential Impact on Selectivity |
| Temperature | -20°C to 80°C | Can shift the balance between kinetic and thermodynamic products.[12] |
| Concentration | 0.1 M to 1.0 M | Can influence reaction rates and the prevalence of bimolecular side reactions. |
| Catalyst Loading | 1 mol% to 10 mol% | Can affect reaction rate and the formation of catalyst-derived byproducts. |
| Solvent Polarity | Toluene (non-polar) to Acetonitrile (polar aprotic) | Can stabilize or destabilize transition states, altering the reaction pathway. |
Decision Tree for Optimizing Selectivity
Caption: A decision tree for systematically improving reaction selectivity.
Guide 3: Byproduct Profile Changes Upon Scale-Up - Navigating the Challenges of Process Development
A reaction that works perfectly on a milligram scale can sometimes yield a different byproduct profile when scaled up. This is often due to changes in heat and mass transfer.
-
Heat Transfer: Large-scale reactions can have localized "hot spots" that promote side reactions. Ensure efficient stirring and consider slower addition of reagents to manage exotherms.
-
Mass Transfer: In heterogeneous reactions, inefficient mixing can lead to localized concentration gradients, which can alter the course of the reaction.
-
Surface Area to Volume Ratio: This ratio decreases upon scale-up, which can affect reactions where the vessel surface plays a catalytic role.
Core Concepts in Byproduct Control
Kinetic vs. Thermodynamic Control: A Practical Guide
The composition of a reaction mixture can be governed by either kinetics or thermodynamics, and understanding this distinction is crucial for controlling byproduct formation.[12][16][17]
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (the one with the lowest activation energy) will predominate.[12][13][14] This is the kinetic product .
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium. The most stable product will be the major component of the mixture.[12][13][14] This is the thermodynamic product .
If your desired product is the kinetic product, use lower temperatures and shorter reaction times. If it is the thermodynamic product, use higher temperatures and allow the reaction to proceed for a longer duration.[12]
The Critical Role of Starting Material Quality
The purity of your starting materials is a cornerstone of a successful synthesis.[1] Impurities can:
-
Act as catalysts for side reactions.
-
React with your reagents to form new byproducts.
-
Inhibit your desired reaction, leading to low yields and unreacted starting materials.
Always use reagents from reputable suppliers and consider purifying them if you suspect they are the source of your problems.
Analytical and Purification Protocols
Protocol 1: Rapid Byproduct Screening by Thin-Layer Chromatography (TLC)
-
Prepare your TLC plate: Draw a faint pencil line about 1 cm from the bottom of the plate.
-
Spot your samples: Using a capillary tube, spot your starting material, your crude reaction mixture, and a co-spot (starting material and crude mixture in the same spot) on the pencil line.
-
Develop the plate: Place the TLC plate in a developing chamber containing an appropriate solvent system.
-
Visualize the plate: Use a UV lamp or an appropriate stain to visualize the spots. The appearance of new spots in the crude reaction mixture lane indicates the formation of byproducts.
Protocol 2: General Workflow for Byproduct Isolation and Characterization
-
Crude Reaction Work-up: Perform a standard aqueous work-up to remove any water-soluble components.
-
Initial Purification: Use flash column chromatography to separate the major components of the mixture.[11]
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the byproduct.
-
Final Purification: Combine the byproduct-containing fractions and perform a final purification step (e.g., preparative HPLC, crystallization) to obtain a pure sample.[9][10]
-
Structural Elucidation: Submit the pure byproduct for analysis by MS, NMR, and IR spectroscopy.
Protocol 3: Selecting the Appropriate Purification Strategy
The choice of purification method depends on the properties of your desired product and the byproducts.[9][11]
| Purification Method | Best Suited For | Limitations |
| Crystallization | Crystalline solids with impurities that have different solubility profiles.[9][10] | Not suitable for oils or amorphous solids. Can be difficult to find a suitable solvent system. |
| Distillation | Volatile liquids with significantly different boiling points.[9] | Not suitable for high-boiling or thermally sensitive compounds. |
| Column Chromatography | A wide range of compounds, especially for separating complex mixtures.[9][10] | Can be time-consuming and require large volumes of solvent. |
| Extraction | Separating compounds based on their differential solubility in two immiscible liquids.[9][10] | Limited by the partition coefficients of the compounds. |
Regulatory Considerations
Understanding ICH Guidelines for Impurities
For scientists in the pharmaceutical industry, managing byproducts (impurities) is not just a matter of good science, but also a regulatory requirement. The International Council for Harmonisation (ICH) has established guidelines for the control of impurities in new drug substances (APIs) and drug products.[18][19]
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of organic impurities in APIs.[18][19]
-
Thresholds: The ICH sets thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[19]
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
-
A thorough understanding of these guidelines is essential for any drug development professional to ensure regulatory compliance.
References
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
- PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Regulations.gov. (n.d.). Guidance for Industry - ANDAs: Impurities in Drug.
- European Medicines Agency. (n.d.). Quality: impurities.
- ACS Publications. (2024, April 10). Optimizing Chemical Reactions. Chemical Reviews.
- Chemistry For Everyone. (2025, October 22). How Do You Optimize Conditions For A Higher Percent Yield?
- US Pharmacopeia (USP). (2014, April 30). 476 Organic Impurities in Drug Substances and Drug Products.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization.
- Wikipedia. (n.d.). List of purification methods in chemistry.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification.
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
- Oreate AI Blog. (2025, December 16). Technical Principles and Applications of Common Derivatization Reactions in Gas Chromatography.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content.
- UC Homepages. (n.d.). 227. Kinetic vs Thermodynamic Control'.
- Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products.
- Sterinox Systems. (n.d.). The Effects of Impurities in the Pharmaceutical Industry.
- MDPI. (2025, August 9). Green Process Chemistry in the Pharmaceutical Industry: Recent Case Studies.
- Taylor & Francis Online. (2009, November 10). Green process chemistry in the pharmaceutical industry.
- Editverse. (n.d.). Ch18: Advanced Organic Synthesis Strategies.
- Unacademy. (n.d.). All about methods of purification.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- PubMed Central. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- StudySmarter. (2023, January 13). Purification: Process, Methods & Purpose.
- MSU chemistry. (n.d.). Principles of Organic Synthesis.
- American Chemical Society. (n.d.). Pfizer Pharmaceuticals: Green Chemistry Innovation and Business Strategy.
- YouTube. (2021, November 2). Novel Analytical Method for Trace Level Quantification.
- SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Solubility of Things. (n.d.). Strategies for Organic Synthesis.
- IRE Journals. (2024, October). Sustainable Pharmaceutical Supply Chains: Green Chemistry Approaches to Drug Production and Distribution.
- NCBI Bookshelf. (n.d.). 6. ANALYTICAL METHODS.
- ResearchGate. (2019, June 24). Analytical Techniques for the Identification and Quantification of Drugs and Metabolites in Wastewater Samples | Request PDF.
- ScienceDirect. (2023, December 22). Impurities in drug substances and drug products: A risk-based approach.
- Emerging Publishing Society. (n.d.). Sustainable Pharmaceutical Manufacturing: Strategies for Reducing Waste, Energy Consumption, and Environmental Impact.
- YouTube. (2022, May 4). Five Unexpected Reactions.
- Biotage. (2023, January 20). Five creative ways to increase productivity in organic synthesis.
- DOKUMEN.PUB. (n.d.). Analytical Methods: Interpretation, Identification, Quantification.
- MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- NCBI Bookshelf. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality.
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Sonogashira Coupling Reaction: Technical Support and Troubleshooting Guide
From the desk of a Senior Application Scientist
Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C(sp²)–C(sp) bond-forming reaction. The Sonogashira coupling's ability to link terminal alkynes with aryl or vinyl halides under mild conditions makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2][3] This resource provides in-depth, experience-based answers to common challenges encountered during the reaction, helping you refine your conditions and achieve optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Catalyst System & Reaction Initiation
Question 1: My reaction is sluggish or shows no conversion. What are the first things I should check?
Answer: When a Sonogashira reaction fails to initiate, the integrity of your catalytic system and the reaction environment are the primary suspects. A systematic check is crucial.
-
Palladium Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(0) source like Pd(PPh₃)₄, be aware that it is sensitive to air and moisture and can decompose over time.[4] Using a freshly opened bottle or a properly stored catalyst is essential. If you are using a more stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][5] This reduction is often facilitated by the amine base or phosphine ligands in the reaction mixture.[1]
-
Copper Co-catalyst Integrity (if applicable): In the classic Sonogashira protocol, Copper(I) iodide (CuI) is a crucial co-catalyst.[1][6] However, CuI is susceptible to oxidation to inactive Cu(II) species, which can also promote unwanted side reactions. Use a fresh, high-purity source of CuI.[4][7] A white to off-white or light tan color is indicative of good quality CuI, while a greenish or blue tint suggests oxidation.
-
Inert Atmosphere: The Pd(0) catalyst is readily oxidized by atmospheric oxygen, leading to decomposition and the formation of inactive palladium black.[7] It is critical to thoroughly degas your solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[4][7]
-
Reagent Purity: Impurities in the aryl halide, alkyne, solvent, or base can act as catalyst poisons.[7] Ensure all reagents are of high purity and, if necessary, purify them before use. The amine base, in particular, should be anhydrous and free of oxidation products.[7] Consider distilling liquid amines before use.
Question 2: My reaction mixture turns black immediately or shortly after adding the reagents. What is happening and how can I fix it?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a clear indication of the decomposition of the palladium catalyst.[4][7] The active Pd(0) species has agglomerated and precipitated out of solution, rendering it catalytically inactive.
Causality and Solutions:
-
Presence of Oxygen: This is the most common cause. Oxygen promotes the oxidation and subsequent agglomeration of Pd(0).
-
Solution: Improve your degassing technique. A minimum of three freeze-pump-thaw cycles for the solvent is recommended. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Maintain a positive pressure of inert gas throughout the experiment.[7]
-
-
Inappropriate Solvent: Some solvents can accelerate catalyst decomposition. For instance, THF has been anecdotally reported to sometimes promote the formation of palladium black.[4][5]
-
High Temperatures: While some substrates require heating, excessively high temperatures can lead to catalyst decomposition.[7]
Question 3: What is the role of the copper co-catalyst, and can I run the reaction without it?
Answer: In the traditional Sonogashira reaction, the copper(I) salt plays a pivotal role in facilitating the transmetalation step. It reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate.[1][10] This species then transfers the acetylide group to the palladium center, regenerating the copper(I) salt and moving the catalytic cycle forward. The use of copper allows the reaction to proceed under much milder conditions, often at room temperature.[1][11]
However, copper is not without its drawbacks:
-
Glaser Homocoupling: The primary side reaction associated with copper is the oxidative homocoupling of the alkyne to form a diacetylene byproduct.[1][8][11] This is particularly problematic in the presence of oxygen.
-
Purification Challenges: Removing copper salts during workup can be difficult, especially in the synthesis of active pharmaceutical ingredients (APIs) where metal contamination is strictly regulated.[12]
Copper-Free Sonogashira Coupling:
Yes, the reaction can be performed without a copper co-catalyst.[4][13] These "copper-free" conditions are often preferred to avoid the issues mentioned above. To compensate for the absence of copper, these reactions may require:
-
Higher reaction temperatures.
-
A stronger or higher loading of the amine base.[11]
-
Specifically designed palladium catalysts or ligands.[11][14]
It is worth noting that some researchers suggest that many so-called "copper-free" reactions may still be catalyzed by trace amounts of copper impurities present in the palladium catalyst or other reagents.[11]
Section 2: Reaction Parameters & Optimization
Question 4: How do I choose the right solvent and base for my reaction?
Answer: The choice of solvent and base is interdependent and critical for reaction success.
Base Selection: The base has two primary functions: to deprotonate the terminal alkyne, making it a viable nucleophile, and to neutralize the hydrogen halide (HX) byproduct formed during the reaction.[1][10]
-
Common Amine Bases: Triethylamine (TEA) and diisopropylamine (DIPA) are the most commonly used bases.[4][7] Diethylamine is also frequently employed.[1] Often, the amine can also serve as the solvent.[5][8]
-
Inorganic Bases: In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, particularly in copper-free protocols.[1]
-
Key Consideration: The base must be strong enough to deprotonate the alkyne but not so strong as to cause unwanted side reactions. It must also be dry, as water can interfere with the catalytic cycle.[7]
Solvent Selection: The solvent must be able to dissolve all reactants and catalysts. It should also be inert to the reaction conditions.
-
Common Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), toluene, and acetonitrile are frequently used.[7][9]
-
Causality: The solvent can influence catalyst stability and reaction rate. For example, highly coordinating solvents like DMF can sometimes slow down reactions with less reactive halides by competing for coordination sites on the palladium center.[9] As mentioned, THF can sometimes promote palladium black formation.[5] There is no single "best" solvent; the optimal choice is often substrate-dependent and may require screening.
Table 1: General Guide to Solvent and Base Selection
| Substrate Reactivity | Typical Base | Typical Solvent(s) | Temperature | Notes |
| High (Aryl Iodides) | Triethylamine, Diisopropylamine | THF, DMF, Amine as solvent | Room Temp to 50 °C | Reactions are often fast.[4] |
| Medium (Aryl Bromides) | Triethylamine, DBU | DMF, Toluene, Acetonitrile | 50 °C to 100 °C | Requires heating to facilitate oxidative addition.[9] |
| Low (Aryl Chlorides) | Stronger bases (e.g., Cs₂CO₃), specialized ligands | Toluene, Dioxane | >100 °C | Requires highly active catalyst systems and bulky, electron-rich ligands.[11] |
Question 5: My yield is low due to a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
Answer: Alkyne homocoupling is a common and frustrating side reaction, particularly in copper-catalyzed Sonogashira reactions.[1][15] It is an oxidative process that dimerizes your alkyne, consuming valuable starting material.
Troubleshooting Workflow for Homocoupling:
Caption: Workflow to minimize alkyne homocoupling.
-
Step 1: Eliminate Oxygen: Oxygen is the primary culprit.[16] Ensure your solvent is rigorously deoxygenated and the reaction is run under a strict inert atmosphere. This is the most critical step.[7][16] Some protocols even suggest using an atmosphere of hydrogen gas diluted with nitrogen to suppress homocoupling.[17][18]
-
Step 2: Go Copper-Free: If homocoupling persists, the simplest and often most effective solution is to switch to a copper-free protocol.[1][8] This eliminates the primary pathway for this side reaction.
-
Step 3: Optimize Copper-Catalyzed Conditions: If you must use copper, you can try:
-
Lowering the copper loading: Use the minimum amount of CuI necessary to achieve a good reaction rate.
-
Slow addition of the alkyne: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[19]
-
Section 3: Substrate Scope & Purification
Question 6: I am having trouble coupling an electron-rich or sterically hindered aryl halide. What modifications should I try?
Answer: Electron-rich and sterically hindered aryl halides are notoriously difficult substrates because they undergo the initial oxidative addition step much more slowly.[9]
Strategies for Challenging Substrates:
-
Change the Halide: The reactivity order for the halide is I > Br > OTf >> Cl.[4][6] If possible, using the aryl iodide or bromide instead of the chloride will significantly increase reactivity.
-
Increase Temperature: Higher temperatures are often necessary to overcome the activation barrier for oxidative addition with these challenging substrates.[9]
-
Use Specialized Ligands: The standard triphenylphosphine (PPh₃) ligand may not be sufficient. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can dramatically improve the catalyst's activity.[11] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium species and accelerate the oxidative addition step.
Table 2: Ligand Types for Challenging Couplings
| Ligand Type | Example(s) | Rationale |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos, tBu₃P | Increase electron density on Pd, promoting oxidative addition; steric bulk facilitates reductive elimination.[20] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable and highly active Pd complexes.[11] |
| Bidentate Phosphines | dppf, dppe | Can stabilize the palladium center, though sometimes less active for hindered substrates than monodentate ligands.[9][11] |
Question 7: What is the best way to purify my product and remove residual palladium catalyst?
Answer: Removing the palladium catalyst is crucial, especially for pharmaceutical applications. Several methods can be employed, often in combination.
Purification Protocol:
Caption: A standard workflow for product purification.
-
Initial Filtration: After the reaction is complete, it's good practice to filter the crude mixture through a pad of Celite® or a short plug of silica gel.[21] This will remove the bulk of the precipitated palladium black and inorganic salts.[21]
-
Aqueous Workup: Perform a standard liquid-liquid extraction. Washing with a mild acid solution (like saturated aq. NH₄Cl) can help remove residual amine base, while washes with water and brine remove other water-soluble impurities.[22]
-
Silica Gel Chromatography: This is the most common method for obtaining a highly pure product.[21] The polarity of the eluent will depend on the polarity of your product.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent and scalable final purification step to remove trace impurities.
-
Scavenger Resins: For applications requiring exceptionally low levels of palladium, specialized scavenger resins that chelate and remove residual metal can be used after initial purification.[21]
References
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). Semantic Scholar.
- Sonogashira coupling. (n.d.). Wikipedia.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2023). ResearchGate.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). PMC - NIH.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate.
- The Sonogashira Coupling. (n.d.).
- Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- Palladium and copper catalyzed Sonogashira cross coupling has been an excellent methodology for C-C bond formation for 17 years: a review. (n.d.). SciSpace.
- Sonogashira troubleshooting help needed. (2020). Reddit.
- Copper-free Sonogashira coupling. (2008). The chemical reaction database.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). ACS Publications.
- Sonogashira coupling. (n.d.). chemeurope.com.
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). ACS Publications.
- Optimization of reaction conditions for the Sonogashira reaction a. (n.d.). ResearchGate.
- Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. (n.d.). ResearchGate.
- Sonogashira coupling. (n.d.). Golden.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Sonogashira Coupling Reaction: Videos & Practice Problems. (2022). Pearson.
- Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions. (2017). ACS Publications.
- What is the best procedure for Sonogashira coupling? (2014). ResearchGate.
- Sonogashira Coupling. (n.d.). NROChemistry.
- Palladium-free and ligand-free Sonogashira cross-coupling. (2025). ResearchGate.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). ResearchGate.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). RSC Publishing.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). ResearchGate.
- Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. (2008). ACS Publications.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Organic Letters.
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Technical Support Center: The Influence of Pyridine N-Oxides on Reaction Outcomes
Welcome to the technical support center for the application of pyridine N-oxides in organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges or wish to optimize reactions involving this versatile class of reagents. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role and handling of pyridine N-oxides.
Q1: What are the primary roles of pyridine N-oxides in a reaction?
Pyridine N-oxides (PNOs) are highly versatile reagents that can play several distinct roles, often influencing reaction outcomes in profound ways. Their function is dictated by the specific reaction conditions and the other components present. The primary roles include:
-
Co-oxidant/Oxygen Atom Transfer Agent: In many metal-catalyzed oxidations, a PNO derivative like N-methylmorpholine N-oxide (NMO) serves as a terminal oxidant. It regenerates the active high-valent metal catalyst (e.g., OsO₄, RuO₄) from its reduced state, allowing the primary oxidant to be used in catalytic amounts. This is the principle behind the well-known Ley-Griffith (TPAP/NMO) and Upjohn dihydroxylation reactions.[1][2][3][4]
-
Ligand for Metal Catalysts: The oxygen atom of the N-oxide is an excellent electron-pair donor, allowing PNOs to act as ligands for transition metals like palladium, copper, and rhodium.[5][6] This coordination can stabilize the metal center, prevent catalyst decomposition (e.g., formation of palladium black), and modulate the catalyst's electronic properties to enhance reactivity and selectivity.[5]
-
Directing Group in C-H Functionalization: The N-oxide moiety can act as a directing group, guiding a metal catalyst to activate a specific C-H bond, typically at the C2 position of the pyridine ring.[7][8] This strategy provides a powerful way to achieve regioselective functionalization of the pyridine core.[9] After the reaction, the N-oxide group can often be removed tracelessly.[7][8]
-
Hydrogen Atom Transfer (HAT) Agent: Under photoredox conditions, PNOs can be oxidized to form highly reactive N-oxy radicals. These radicals are potent HAT agents capable of abstracting hydrogen atoms from even unactivated C(sp³)–H bonds to generate alkyl radicals for further functionalization.[10][11][12]
Q2: How do I choose the appropriate pyridine N-oxide for my experiment?
The choice depends entirely on the intended function:
-
For Oxidations (Co-oxidant): N-Methylmorpholine N-oxide (NMO) is the most common choice due to its high efficacy, commercial availability, and well-documented use in reactions like TPAP oxidations and Sharpless dihydroxylations.[1][2] It is typically supplied as a stable monohydrate.[1]
-
As a Ligand or Additive: Simple pyridine N-oxide itself is often effective. However, substituted PNOs can be used to fine-tune steric and electronic properties. For example, in some Cu-catalyzed N-arylations, substituted PNOs have shown superior performance.[5]
-
For C-H Functionalization (Directing Group): The substrate itself is the pyridine N-oxide. The N-O bond is introduced onto the pyridine-containing starting material before the C-H activation step.[7]
-
As a HAT Agent: The reactivity and selectivity can be tuned by modifying the substituents on the pyridine ring. For instance, electron-withdrawing groups like chlorine (e.g., 2,6-dichloropyridine N-oxide) can generate more electrophilic and reactive N-oxy radicals.[12][13]
Q3: What are the key safety precautions for handling pyridine N-oxides?
While generally stable, PNOs and their derivatives require careful handling:
-
General Handling: Use in a well-ventilated area or fume hood.[14][15][16] Avoid breathing dust and contact with skin and eyes.[14][15][16] Standard personal protective equipment (PPE), including safety goggles, lab coat, and suitable gloves, is mandatory.[14][17]
-
Hygroscopic Nature: Many PNOs are hygroscopic (absorb moisture from the air).[15] Store them in a tightly closed container in a cool, dry place, potentially under a nitrogen blanket, to maintain their integrity.[14][15] For sensitive reactions, using freshly distilled or dried material may be necessary.[15]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[16][17] For eye contact, rinse cautiously with water for at least 15 minutes and seek medical attention.[16][17][18] If inhaled, move to fresh air.[14][16]
Section 2: Troubleshooting Guides by Application
This section provides solutions to common problems encountered during experiments, structured in a Q&A format.
Guide 1: Metal-Catalyzed Oxidation Reactions
Q: My Ley-Griffith (TPAP/NMO) oxidation of a primary alcohol is giving low yields of the aldehyde and forming the carboxylic acid instead. What's going wrong?
A: This is a classic issue of over-oxidation. The primary cause is the presence of water, which reacts with the intermediate aldehyde to form a hydrate. This hydrate can be further oxidized by the TPAP catalyst to the carboxylic acid.
Causality and Solution: The co-oxidant, NMO, is often used as a monohydrate, introducing water into the reaction.[1][4] While NMO regenerates the active Ru(VII) species, the water byproduct from the oxidation itself can also contribute to hydrate formation.[3]
Detailed Protocol for Improvement:
-
Use Molecular Sieves: The most effective solution is to add freshly activated powdered 4Å molecular sieves to the reaction mixture.[4] This will sequester water from the NMO monohydrate and any water generated during the reaction.
-
Control Stoichiometry: Ensure you are using the correct stoichiometry. Typically, ~1.5 equivalents of NMO are used relative to the alcohol.
-
Solvent and Temperature: Use an anhydrous grade of solvent (e.g., acetonitrile or dichloromethane). Running the reaction at room temperature or slightly below can also help minimize side reactions.[3]
Q: My osmium-catalyzed dihydroxylation is sluggish and requires a large amount of expensive OsO₄. How can NMO improve this?
A: This reaction is a prime example of where a pyridine N-oxide derivative acts as a co-oxidant to enable catalyst turnover. Without it, you are running a stoichiometric reaction that requires one full equivalent of osmium tetroxide.
Mechanism of Action: The Os(VIII) in OsO₄ is reduced to Os(VI) after reacting with the alkene. NMO re-oxidizes the Os(VI) back to the active Os(VIII) state, allowing the osmium to participate in the catalytic cycle again. This reduces the required amount of the primary oxidant from stoichiometric to catalytic quantities (typically 1-2 mol%).[1]
Table 1: Comparison of Stoichiometric vs. Catalytic Dihydroxylation
| Feature | Stoichiometric OsO₄ Reaction | Catalytic Reaction with NMO |
|---|---|---|
| OsO₄ Required | 1.0 equivalent | 0.01 - 0.05 equivalents |
| Co-oxidant | None | NMO (~1.2 equivalents)[1] |
| Cost & Toxicity | Very high | Significantly reduced |
| Reaction Type | Stoichiometric | Catalytic |
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions
Q: My Suzuki-Miyaura coupling reaction is failing, and I see a lot of black precipitate (palladium black). How can pyridine N-oxide help?
A: The formation of palladium black indicates catalyst decomposition, where the active Pd(0) or Pd(II) species agglomerate into an inactive metallic form. Pyridine N-oxide can prevent this by acting as a stabilizing ligand.
Causality and Solution: PNOs coordinate to the palladium center through their oxygen atom. This coordination stabilizes the catalytically active species in solution, preventing the aggregation that leads to palladium black. This is particularly useful in reactions that require higher temperatures or longer reaction times. Furthermore, in some cases, PNOs can act as mild oxidants to regenerate the active catalyst from reduced states.[19]
Experimental Protocol: Stabilizing a Suzuki Coupling
-
Standard Setup: To your reaction vessel containing the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), add the solvent (e.g., toluene/water).
-
Add the Additive: Add pyridine N-oxide (5-10 mol%) to the reaction mixture before heating.
-
Observation: Monitor the reaction. You should observe a significant reduction in the formation of palladium black and, in many cases, an improved yield of the desired biaryl product. This approach has been shown to be effective for creating 2-arylpyridines from pyridine N-oxides directly.[9][20]
Q: I am trying to perform a direct arylation on a pyridine ring at the C2 position, but I get a mixture of isomers or no reaction. Can I use a pyridine N-oxide?
A: Yes, this is an ideal application for using the N-oxide as a traceless directing group. Direct C-H activation on a standard pyridine ring can be challenging and unselective. Converting the pyridine to its N-oxide derivative makes the C2 and C6 protons more acidic and directs the metal catalyst for highly regioselective arylation at the C2-position.[9]
This method provides a reliable alternative to using problematic 2-pyridyl organometallic reagents.[9] The final deoxygenation step is often high-yielding and can be achieved with various reagents, such as PCl₃ or catalytic transfer hydrogenation.[9][21]
References
- Tan, Y.; Barrios-Landeros, F; Hartwig, J.F. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group, J. Am. Chem. Soc., 2012, 134.
- Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society, ACS Publications.
- Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Organic Letters, ACS Publications.
- Donohoe, T. J., et al. Pyridine-N-oxide as a mild reoxidant which transforms osmium-catalyzed oxidative cyclization. Angewandte Chemie International Edition, 2008, 47(15), 2872-5.
- Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer.
- N-Methylmorpholine N-oxide. Wikipedia.
- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Publications.
- Zhong, J., et al. The N-Oxide Moiety as a Traceless Directing Group for Pyridine 2-C(O)–C Bond Activation. Synfacts, 2020, 16(03), 0273.
- Pyridine-N-Oxide. Jubilant Ingrevia.
- N-Methylmorpholine N-oxide. chemeurope.com.
- TPAP/NMO (tetrapropylammonium perruthenate). WordPress.
- Rhodium-Catalyzed Pyridine N-Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)–C Bond Activation. Organic Letters, ACS Publications.
- N-methylmorpholine N-oxide (NMO). Organic Chemistry Portal.
- Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. PMC, PubMed Central.
- Moore, P. W., et al. NMO⋅TPB: a selectivity variation on the Ley-Griffith TPAP oxidation. ResearchGate, 2017.
- Rhodium-Catalyzed Pyridine N-Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)–C Bond Activation. ResearchGate.
- Palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and indoles. PubMed.
- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis, ACS Publications.
- A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
- Pyridine N-oxide and derivatives. Organic Chemistry Portal.
- Use of N-oxide compounds in coupling reactions. Google Patents.
- Pyridine N-Oxides. Baran Lab, Scripps Research.
- Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Organic Chemistry Portal.
- Catalytic Enantioselective Pyridine N-Oxidation. PMC, NIH.
- Catalytic system for pyridine oxidation to N-oxides under mild conditions based on polyoxomolybdate. RSC Publishing.
- Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications, RSC Publishing.
- Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Journal of Guangdong University of Technology.
- Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv.
- Yang, C., et al. Catalytic system for pyridine oxidation to N-oxides under mild conditions based on polyoxomolybdate. RSC Advances, 2015, 5(54), 43421-43424.
- Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate.
Sources
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- 21. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
preventing decomposition of 3-Bromo-4-fluoropyridine during reactions
Welcome to the technical support hub for 3-Bromo-4-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this versatile building block in your synthetic endeavors. Our focus is on anticipating and resolving challenges related to the stability and reactivity of this compound, empowering you to prevent its decomposition and optimize your reaction outcomes.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable bifunctional reagent, offering two distinct reactive sites: a C-Br bond amenable to metal-catalyzed cross-coupling reactions and a C-F bond at the 4-position, which is activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates these transformations. However, this inherent reactivity can also be a source of instability, leading to decomposition under certain conditions. This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: The two main decomposition pathways for this compound are dehalogenation and reactions with strong bases.
-
Debromination: The C-Br bond is weaker than the C-F bond and can be cleaved under reductive conditions, often encountered as a side reaction in palladium-catalyzed cross-coupling reactions. This results in the formation of 4-fluoropyridine.
-
Reaction with Strong Bases: While the fluorine at the 4-position is a good leaving group for SNAr, strong, non-nucleophilic bases at elevated temperatures can promote decomposition pathways, including potential dehydrohalogenation or other rearrangements.
Q2: At what temperatures does this compound start to decompose?
A2: While specific thermal decomposition data for this compound is not extensively published, related brominated aromatic compounds can undergo thermal degradation at elevated temperatures.[1][2] For typical reaction conditions (up to 120-150 °C in common solvents), the molecule is generally stable. However, prolonged heating at high temperatures, especially in the presence of strong bases or metals, can increase the likelihood of decomposition.
Q3: Can the pyridine nitrogen interfere with my reaction?
A3: Yes, the basic lone pair on the pyridine nitrogen can act as a ligand for metal catalysts, potentially altering their reactivity or leading to catalyst deactivation. In some cases, it may also be protonated by strong acids, which can affect the electronic properties of the ring.
Q4: Which halogen is more reactive in this compound?
A4: The reactivity is context-dependent:
-
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the C-Br bond is significantly more reactive than the C-F bond. The general reactivity trend for halogens in these reactions is I > Br > Cl >> F.[3]
-
In nucleophilic aromatic substitution (SNAr) , the C-F bond at the 4-position is highly activated by the electron-withdrawing pyridine nitrogen and is the preferred site of attack by nucleophiles. In SNAr, the reactivity order is often F > Cl > Br > I, as the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic.[4]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during reactions with this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Symptoms:
-
Starting material (this compound) is recovered.
-
Formation of 4-fluoropyridine (debromination byproduct).
-
Homocoupling of the boronic acid partner.
Root Causes and Corrective Actions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivation | The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. | Use a higher catalyst loading (e.g., 5-10 mol%). Employ bulky phosphine ligands (e.g., XPhos, SPhos) that can favor the desired catalytic cycle over catalyst deactivation. |
| Debromination | Reductive dehalogenation is a common side reaction in Suzuki couplings.[5] This can be promoted by hydride sources in the reaction mixture (e.g., from solvents or bases). | Ensure strictly anhydrous and deoxygenated conditions. Use high-purity, dry solvents and reagents. Consider using a milder base such as K₃PO₄ or Cs₂CO₃. |
| Inefficient Transmetalation | The choice of base is critical for the formation of the active boronate species. | Screen different bases. For base-sensitive substrates, fluoride salts like CsF can be effective.[1] The addition of water can sometimes facilitate the transmetalation step. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add degassed solvent (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Issue 2: Unwanted Nucleophilic Substitution on Fluorine during Cross-Coupling
Symptom:
-
Formation of a byproduct where the fluorine atom has been displaced by a nucleophile present in the reaction mixture (e.g., hydroxide from the base, or the amine in Buchwald-Hartwig amination).
Root Causes and Corrective Actions:
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Nucleophilic aromatic substitution is often accelerated by heat. | Perform the reaction at the lowest possible temperature that still allows for efficient cross-coupling. |
| Strongly Nucleophilic Base/Reagent | Bases like NaOH or KOH can act as nucleophiles. In Buchwald-Hartwig reactions, the amine itself is the nucleophile. | Use a non-nucleophilic base like K₃PO₄ or Cs₂CO₃. For amination reactions where displacement of fluorine is a concern, careful optimization of reaction time and temperature is crucial. |
Issue 3: Low Yield in Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
Symptom:
-
Recovery of unreacted this compound.
Root Causes and Corrective Actions:
| Potential Cause | Explanation | Recommended Solution |
| Weak Nucleophile | The nucleophilicity of the attacking species is insufficient. | If using an alcohol or amine nucleophile, ensure it is fully deprotonated by using a strong enough base (e.g., NaH, K₂CO₃). Consider using a stronger nucleophile if the reaction allows. |
| Low Reaction Temperature | Many SNAr reactions on fluoropyridines require elevated temperatures to proceed at a reasonable rate.[6] | Gradually increase the reaction temperature. Microwave irradiation can be an effective way to achieve higher temperatures and faster reaction times with better control. |
| Inappropriate Solvent | Protic solvents can solvate the nucleophile, reducing its reactivity. | Use a polar aprotic solvent such as DMSO, DMF, or NMP. |
| Hydrolysis | Traces of water can lead to the formation of 3-Bromo-4-hydroxypyridine. | Ensure all reagents and solvents are anhydrous, especially when using strong bases. |
Experimental Protocol: Nucleophilic Aromatic Substitution
-
To a solution of the nucleophile (e.g., an alcohol, 1.1 eq.) in a dry polar aprotic solvent (e.g., DMSO), add a base (e.g., K₂CO₃, 2.0 eq.) under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress.
-
After completion, cool the mixture and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
Decomposition Pathway Overview
Caption: Potential reaction and decomposition pathways.
References
- Products of thermal decomposition of brominated polymer flame retardants - CIOP.
- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PubMed Central.
- This compound | C5H3BrFN | CID 2762779 - PubChem.
- This compound | CAS 116922-60-2 - Matrix Fine Chemicals.
- 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - ResearchGate.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - NIH.
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F.
- Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. - Reddit.
- Products of thermal decomposition of brominated polymer flame retardants - CIOP.
- (PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - ResearchGate.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC - NIH.
- Reaction when 3 bromo pyridine is heated with NaNH2 - Filo.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions.
- Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers.
- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents.
- 3-bromo-4-aminotoluene - Organic Syntheses Procedure.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
Sources
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4-fluoropyridine
Welcome to the technical support center for the synthesis of 3-bromo-4-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to navigate the complexities of its synthesis, ensuring both efficiency and safety in your laboratory and production environments.
Introduction
This compound is a crucial building block in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable precursor for a wide range of complex molecules, including active pharmaceutical ingredients (APIs). However, scaling up its synthesis from the lab bench to pilot or manufacturing scale can present several challenges. This guide will address common issues and provide practical, experience-driven solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
There are two primary, scalable routes for the synthesis of this compound:
-
Route A: Electrophilic Bromination of 4-Fluoropyridine. This is a direct approach but can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic substitution.[1]
-
Route B: Sandmeyer Reaction of 3-Amino-4-fluoropyridine. This route involves the diazotization of an amino group followed by displacement with a bromide, often catalyzed by copper(I) salts.[2][3] This is often the more reliable and scalable method.
Q2: Why is direct bromination of 4-fluoropyridine often low-yielding?
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deactivation makes electrophilic aromatic substitution, such as bromination, significantly more difficult compared to benzene.[1] Harsh reaction conditions, like high temperatures, are often required, which can lead to side reactions and decomposition.[4]
Q3: What are the key safety precautions when working with the reagents for this synthesis?
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. Specialized training and PPE are required when handling HF. The Balz-Schiemann reaction, an alternative for fluorination, uses HF.[5]
-
Diazonium Salts: These intermediates in the Sandmeyer reaction can be explosive when isolated and dry. It is crucial to use them in solution immediately after their formation and to keep the reaction temperature low to prevent decomposition.[6]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring reaction progress. Gas Chromatography (GC) can also be used. Developing a reliable analytical method before starting a large-scale reaction is critical for tracking the consumption of starting materials and the formation of the product and any byproducts.[7]
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Activation (Electrophilic Bromination) | The pyridine ring is deactivated. The brominating agent may not be electrophilic enough to react efficiently. | * Use a stronger brominating agent: Consider using N-Bromosuccinimide (NBS) in the presence of an acid catalyst.[8] * Increase reaction temperature: Cautiously increase the temperature, while monitoring for decomposition. Direct bromination of pyridine itself can require temperatures over 300°C.[4] |
| Incomplete Diazotization (Sandmeyer Route) | The conversion of the amine to the diazonium salt is incomplete. This is often due to incorrect temperature control or stoichiometry. | * Maintain low temperatures: Keep the reaction temperature between 0-5°C during the addition of sodium nitrite.[9] * Ensure proper stoichiometry: Use a slight excess of sodium nitrite and a strong acid (like HBr or H2SO4). |
| Poor Quality Reagents | Impurities in starting materials or solvents can inhibit the reaction. | * Verify reagent purity: Use fresh, high-purity starting materials. Ensure solvents are anhydrous where necessary. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Over-bromination | Excess brominating agent can lead to the formation of di- or poly-brominated pyridine derivatives.[1] | * Control stoichiometry: Carefully control the amount of brominating agent used. A slight excess may be needed for full conversion, but large excesses should be avoided. * Monitor the reaction closely: Use TLC or HPLC to stop the reaction once the starting material is consumed. |
| Decomposition of Diazonium Salt | If the temperature is too high during the Sandmeyer reaction, the diazonium salt can decompose, leading to various side products. | * Strict temperature control: Maintain the temperature of the diazotization and the subsequent Sandmeyer reaction as specified in the protocol. |
| Incorrect Reaction Conditions | Inappropriate solvent, temperature, or catalyst can lead to undesired side reactions. | * Optimize reaction parameters: Systematically vary one parameter at a time (e.g., solvent, temperature, catalyst loading) on a small scale to find the optimal conditions. |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Explanation | Recommended Solution |
| Product is Volatile | This compound can be volatile, leading to loss during solvent removal. | * Use rotary evaporation with care: Use a lower temperature and moderate vacuum. * Consider extraction: A carefully planned liquid-liquid extraction can isolate the product without needing to remove all the solvent under high vacuum. |
| Formation of Emulsions during Workup | The presence of pyridine derivatives can lead to stable emulsions during aqueous workup. | * Add brine: Saturated sodium chloride solution can help to break emulsions. * Filter through celite: Passing the mixture through a pad of celite can sometimes help to separate the layers. |
| Co-elution of Impurities during Chromatography | Impurities with similar polarity to the product can be difficult to separate by column chromatography. | * Optimize chromatography conditions: Experiment with different solvent systems and stationary phases (e.g., silica gel, alumina). * Consider crystallization: If the product is a solid, recrystallization can be a highly effective purification method. |
Experimental Workflow and Protocols
Visualizing the Synthetic Pathways
Below are diagrams illustrating the two main synthetic routes to this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-4-fluoropyridine and 3-Bromo-4-chloropyridine
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halopyridines serve as indispensable building blocks. Their functionalization allows for the precise introduction of diverse molecular fragments, enabling the exploration of vast chemical space. Among these crucial synthons, 3-bromo-4-fluoropyridine and 3-bromo-4-chloropyridine are of particular interest. Possessing two distinct halogen atoms at electronically significant positions, they offer orthogonal reactivity that can be strategically exploited.
This guide provides an in-depth comparison of the reactivity of these two compounds. We will dissect the electronic and mechanistic principles governing their behavior in two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) at the C-4 position and Palladium-Catalyzed Cross-Coupling reactions at the C-3 position. By grounding our discussion in mechanistic theory and supporting it with experimental data, this document aims to equip researchers with the predictive understanding needed to select the optimal reagent and conditions for their synthetic objectives.
Theoretical Framework: Unpacking the Electronic Differences
The reactivity of both molecules is dictated by the interplay of the electron-deficient nature of the pyridine ring and the distinct electronic properties of the halogen substituents. The nitrogen atom strongly withdraws electron density from the ring, particularly from the ortho (C-2, C-6) and para (C-4) positions, rendering them susceptible to nucleophilic attack.[1]
The key to understanding the difference between the fluoro- and chloro-analogs lies in the properties of the C-4 halogen:
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. Chlorine's inductive effect is also significant but weaker than fluorine's. This effect depletes electron density at the C-4 carbon, making it more electrophilic.
-
Mesomeric (Resonance) Effect (+M): Both halogens possess lone pairs that can be donated back into the aromatic system. This effect is more pronounced for chlorine than for fluorine, whose 2p orbitals have a significant size mismatch with the carbon 2p orbitals, leading to less effective overlap.
For reactions at the C-4 position (SNAr), the strong inductive effect of fluorine is dominant, making the C-4 carbon in This compound significantly more electrophilic and thus more reactive towards nucleophiles.
For reactions at the C-3 position (cross-coupling), the C-Br bond is the reactive site. The substituent at C-4 modulates its reactivity. The superior inductive pull of fluorine makes the entire ring, including the C-3 carbon, more electron-deficient in This compound . This increased electrophilicity at the C-3 carbon is generally understood to accelerate the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.[2]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions at the C-4 position, the halogen acts as the leaving group. The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
The rate-determining step is typically the initial nucleophilic attack (k₁) to form the high-energy Meisenheimer complex.[1][3] Consequently, factors that stabilize this intermediate accelerate the overall reaction.
Advantage: this compound
-
Enhanced Electrophilicity: Fluorine's intense inductive effect makes the C-4 carbon of this compound more electron-poor and susceptible to nucleophilic attack than the corresponding carbon in the chloro-analog.
-
Intermediate Stabilization: The high electronegativity of fluorine provides superior stabilization of the negative charge in the Meisenheimer complex.[3]
This leads to a general reactivity trend in SNAr of F > Cl > Br > I , which is often the reverse of the leaving group ability observed in SN2 reactions.[3] Therefore, This compound is significantly more reactive in SNAr reactions at the C-4 position.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Feature | This compound | 3-Bromo-4-chloropyridine | Rationale |
|---|---|---|---|
| Relative Rate | Faster | Slower | Fluorine's stronger inductive effect enhances C-4 electrophilicity and stabilizes the Meisenheimer intermediate.[3] |
| Reaction Conditions | Milder (lower temperatures, shorter times) | More forcing (higher temperatures) | Higher activation energy required for nucleophilic attack on the less electrophilic C-Cl carbon. |
| Typical Nucleophiles | Amines, alkoxides, thiols | Amines, alkoxides, thiols | Both substrates react with a similar range of nucleophiles, but conditions vary. |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
In palladium-catalyzed reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the reaction occurs at the C-Br bond. The catalytic cycle's first and often rate-determining step is the oxidative addition of the aryl bromide to a Palladium(0) complex.[2][4]
A. Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond between the C-3 position of the pyridine and an organoboron species.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Advantage: this compound
For the same reasons outlined for the Suzuki coupling, This compound is expected to be the more reactive partner in Buchwald-Hartwig aminations. The enhanced electrophilicity of the C-Br bond due to the adjacent fluorine atom facilitates the crucial oxidative addition step. [4] Table 2: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling at C-3
| Reaction | This compound | 3-Bromo-4-chloropyridine | Rationale & Experimental Observations |
|---|---|---|---|
| Suzuki Coupling | More Reactive | Less Reactive | The C-4 fluoro substituent makes the C-3 carbon more electrophilic, accelerating oxidative addition. Reactions often proceed at lower temperatures or with lower catalyst loadings. |
| Buchwald-Hartwig | More Reactive | Less Reactive | Similar to Suzuki coupling, the electron-withdrawing fluorine substituent activates the C-Br bond towards oxidative addition by the Pd(0) catalyst. |
| Typical Yields | Generally Good to Excellent | Generally Good to Excellent | While reactivity differs, high yields for both substrates are achievable by tuning reaction conditions (e.g., catalyst, ligand, temperature). However, the chloro-analog may require more active catalysts or higher temperatures to achieve comparable results. [5]|
Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Objective: To synthesize 4-fluoro-3-(phenyl)pyridine.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Sparge the resulting suspension with argon for 15 minutes to degas the solution.
-
Add the Pd(dppf)Cl₂ catalyst under a positive pressure of argon.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: Nucleophilic Aromatic Substitution on this compound
Objective: To synthesize 3-bromo-4-(morpholino)pyridine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate.
-
Add anhydrous DMSO, followed by morpholine.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Conclusion and Strategic Recommendations
The choice between this compound and 3-bromo-4-chloropyridine is dictated by the intended transformation.
-
For Nucleophilic Aromatic Substitution (SNAr) at the C-4 position, This compound is the superior substrate. Its heightened reactivity allows for milder reaction conditions, shorter reaction times, and potentially higher yields, which is a direct consequence of fluorine's powerful inductive electron-withdrawing effect.
-
For Palladium-Catalyzed Cross-Coupling reactions (Suzuki, Buchwald-Hartwig, etc.) at the C-3 position, This compound is also the more reactive substrate. The electron-deficient nature of the C-Br bond, enhanced by the adjacent fluorine, facilitates the rate-determining oxidative addition step. While high yields can often be obtained with the chloro-analog, it may require more forcing conditions, more specialized and expensive ligands, or higher catalyst loadings.
By understanding these fundamental reactivity principles, researchers can strategically design more efficient and robust synthetic routes, saving valuable time and resources in the pursuit of complex molecular targets.
References
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
- Laali, K. K., & Léo, A. (2013). Nucleophilic Aromatic Substitution (SNAr). In Modern Tools for the Synthesis of Complex Bioactive Molecules. John Wiley & Sons. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Analytical Characterization of 3-Bromo-4-fluoropyridine
For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is paramount to ensure the integrity and success of their work. 3-Bromo-4-fluoropyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. This guide provides an in-depth comparison of the primary analytical techniques for characterizing this compound and its related products. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower you in your analytical endeavors.
The Criticality of Comprehensive Characterization
In the realm of drug discovery and development, the purity and structural identity of every reagent can profoundly impact reaction outcomes, biological activity, and ultimately, patient safety. For a molecule like this compound, which often serves as a scaffold for more complex structures, a thorough analytical characterization is not just a quality control measure; it is a foundational pillar of scientific rigor. This guide will explore the synergistic application of spectroscopic and chromatographic techniques to provide a holistic understanding of this versatile pyridine derivative.
At a Glance: Comparative Overview of Analytical Techniques
The selection of an analytical technique is dictated by the specific question being asked. Are you confirming the molecular structure? Assessing purity? Quantifying the compound in a complex mixture? The following table provides a high-level comparison of the most pertinent techniques for the analysis of this compound.
| Analytical Technique | Primary Application | Information Provided | Key Strengths | Potential Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Detailed information on the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, including connectivity and spatial relationships. | Unambiguous structure determination. | Relatively low sensitivity compared to MS; may not detect trace impurities. |
| Mass Spectrometry (MS) | Molecular Weight Determination & Identification | Precise mass-to-charge ratio, elemental composition (with HRMS), and fragmentation patterns for structural clues. | High sensitivity and specificity.[1] | Isomeric differentiation can be challenging without fragmentation analysis. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Separation of the main component from impurities, providing quantitative data on purity and concentration. | High resolution, reproducibility, and quantitative accuracy. | Thermally labile or non-volatile compounds may require specific methods. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity Assessment & Volatile Impurity Profiling | Separation and identification of volatile and semi-volatile components. | Excellent for volatile organic impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Information on the presence of specific chemical bonds and functional groups. | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Elemental Composition Verification | Determines the percentage composition of C, H, N, Br, and F. | Confirms the empirical formula. | Does not provide structural information or identify impurities. |
Deep Dive into Core Analytical Methodologies
This section provides a detailed exploration of the most critical analytical techniques for this compound, complete with step-by-step protocols and the scientific rationale behind the experimental choices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecule's atomic arrangement.
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The aromatic region will display characteristic signals for the three protons on the pyridine ring. The chemical shifts and coupling constants (J-values) will be influenced by the positions of the bromine and fluorine substituents.
-
¹³C NMR Acquisition: Obtain a carbon-13 NMR spectrum. This will reveal the five distinct carbon environments in the pyridine ring. The carbon attached to fluorine will exhibit a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR Acquisition: Acquire a fluorine-19 NMR spectrum. This will show a single resonance, and its coupling to adjacent protons can provide further structural confirmation.[2][3]
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine the relative proton ratios. Analyze the chemical shifts and coupling patterns in all spectra to assign each signal to a specific atom in the molecule.
-
Choice of Deuterated Solvent: A deuterated solvent is used to avoid overwhelming the analyte signals with solvent protons. The choice between CDCl₃ and DMSO-d₆ depends on the sample's solubility and the desired resolution of specific signals.
-
Multi-Nuclear Approach (¹H, ¹³C, ¹⁹F): A single NMR experiment is often insufficient for unambiguous structural assignment. The combination of proton, carbon, and fluorine NMR provides a multi-dimensional view of the molecule, allowing for cross-validation of structural features. The large chemical shift dispersion in ¹⁹F NMR makes it a highly sensitive probe of the local electronic environment.[4]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a relatively volatile compound like this compound, this can be done via direct infusion or coupled with a chromatographic separation (GC-MS or LC-MS).
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak (M⁺). For this compound, the presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). The exact mass measurement from HRMS can be used to confirm the elemental formula (C₅H₃BrFN).[1]
-
Choice of Ionization Technique: EI is a "hard" ionization technique that can cause fragmentation of the molecule, providing structural information. ESI is a "soft" ionization technique that typically leaves the molecular ion intact, which is ideal for accurate molecular weight determination.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula. This is a powerful tool for confirming the identity of a compound and distinguishing it from isomers.[1]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the most widely used technique for determining the purity of pharmaceutical compounds and their intermediates. It excels at separating a target compound from its impurities, allowing for accurate quantification.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The mobile phase composition is critical for achieving good separation.
-
Column Selection: Choose an appropriate HPLC column. A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like this compound.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
Chromatographic Run: Inject the sample onto the HPLC system. The components of the sample will separate as they travel through the column at different rates. A UV detector is typically used to monitor the eluting compounds.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the sample is typically calculated as the percentage of the main peak area relative to the total area of all peaks. A reference standard should be used for accurate quantification.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Note: These are starting parameters and may require optimization for specific impurity profiles.
-
Reversed-Phase Chromatography: This is the most common mode of HPLC and is well-suited for a wide range of organic molecules. The nonpolar stationary phase (C18) retains the analyte based on its hydrophobicity.
-
UV Detection: Pyridine derivatives typically have a strong UV chromophore, making UV detection a sensitive and reliable method for their analysis. The wavelength of 254 nm is often a good starting point for aromatic compounds.
Visualization of Analytical Workflows
To further clarify the logical flow of the characterization process, the following diagrams, generated using Graphviz, illustrate the key experimental workflows.
Caption: Overall workflow for the comprehensive characterization of this compound.
Caption: Step-by-step workflow for HPLC purity analysis.
Conclusion: An Integrated Approach for Unwavering Confidence
The robust characterization of this compound is not achieved through a single analytical technique but rather through the intelligent and synergistic application of multiple orthogonal methods. NMR and high-resolution mass spectrometry provide an unassailable foundation for structural confirmation, while chromatographic techniques like HPLC and GC-MS offer a quantitative assessment of purity and impurity profiles. By understanding the strengths and nuances of each technique, researchers can confidently establish the identity and quality of their materials, ensuring the reliability and reproducibility of their scientific pursuits. This integrated analytical approach is the hallmark of sound scientific practice in the development of novel therapeutics and other advanced chemical entities.
References
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- Kuchar, M., & Dudič, M. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 5(1), 1-10.
- Braz, A. S. K., et al. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(10), 724-728.
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- PubChemLite. (n.d.). This compound (C5H3BrFN).
- NIST. (n.d.). Pyridine, 3-bromo-.
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- Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. ACS Chemical Neuroscience, 7(12), 1696-1703.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Molecules. (2005). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 10(7), 843-847.
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of Halogenated Pyridine Analogs
The strategic placement of halogen atoms on the pyridine ring can profoundly influence a compound's biological activity by modulating its electronic properties, lipophilicity, and metabolic stability, as well as its ability to form key interactions within the ATP-binding pocket of kinases. The 3-bromo-4-fluoropyridine core, for instance, offers distinct reactivity at the bromine-substituted position for further functionalization, while the fluorine atom can enhance binding affinity and improve metabolic stability.
The Strategic Importance of Halogenation in Pyridine-Based Kinase Inhibitors
The introduction of halogen atoms, particularly bromine and fluorine, into the pyridine ring is a well-established strategy in medicinal chemistry for optimizing the pharmacological profile of kinase inhibitors. Fluorine, with its small size and high electronegativity, can enhance binding affinity through favorable electrostatic interactions and can block metabolic oxidation at the site of substitution. Bromine, being larger and more polarizable, can also participate in halogen bonding and serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions.
This guide will explore how modifications at different positions of the halogenated pyridine ring impact inhibitory potency and selectivity against key kinase targets implicated in oncology and inflammatory diseases, such as Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein (MAP) Kinase.
Comparative Analysis of Halogenated Pyridine Analogs as Kinase Inhibitors
The following sections delve into the SAR of halogenated pyridine analogs, drawing from published data on various kinase inhibitor scaffolds. We will use the this compound structure as a conceptual starting point to discuss the impact of substitutions.
Substitutions at the 2- and 6-Positions: Modulating Selectivity and Potency
Modifications at the positions flanking the pyridine nitrogen are critical for establishing key interactions with the hinge region of the kinase ATP-binding site. The nature of the substituent can significantly influence both potency and selectivity.
| Compound ID | Core Scaffold | R-Group at C2/C6 | Target Kinase | IC50 (nM) | Reference |
| I | 4-Anilino-pyridopyrimidine | 6-Methylamino | EGFR | 0.08 | [1] |
| II | 4-Anilino-pyridopyrimidine | 6-Amino | EGFR | >1000 | [1] |
| III | Pyridinyl-imidazole | 2-Amino | p38α | 81 | [2] |
| IV | Pyridinyl-imidazole | 2-H | p38α | >1000 | [2] |
As illustrated in the table, the introduction of a methylamino group at the 6-position of a pyridopyrimidine scaffold (Compound I ) results in a dramatic increase in potency against EGFR compared to the unsubstituted amino group (Compound II )[1]. This highlights the importance of specific hydrogen bonding patterns and hydrophobic interactions in this region. Similarly, for a pyridinyl-imidazole scaffold targeting p38α, the presence of a 2-amino group (Compound III ) is crucial for potent inhibition[2].
Substitutions at the 3- and 5-Positions: Fine-Tuning Lipophilicity and Binding Interactions
The 3- and 5-positions of the pyridine ring are often solvent-exposed and provide opportunities to modulate the physicochemical properties of the inhibitor, such as solubility and cell permeability.
| Compound ID | Core Scaffold | R-Group at C3/C5 | Target Kinase | IC50 (nM) | Reference |
| V | 4-Anilino-quinazoline | 3-Bromo | EGFR | Potent | [3] |
| VI | Pyridinone | 3-Bromo | p38 MAP Kinase | Potent | [4] |
| VII | Pyridothienopyrimidine | 5-Phenyl | EGFR | 36.7 | [5] |
| VIII | Pyridothienopyrimidine | 5-H | EGFR | Less Potent | [5] |
The presence of a bromine atom at the 3-position is a common feature in potent kinase inhibitors like those based on the 4-anilino-quinazoline (Compound V ) and pyridinone (Compound VI ) scaffolds, where it contributes to binding affinity[3][4]. In the case of pyridothienopyrimidine-based EGFR inhibitors, a phenyl group at the 5-position (Compound VII ) leads to significantly higher potency, likely through favorable hydrophobic interactions within the binding pocket[5].
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis of a representative halogenated pyridine analog and its biological evaluation.
Synthesis of this compound
A common synthetic route to this compound involves the fluorination of 3-bromo-4-nitropyridine[6][7].
Materials:
-
3-Bromo-4-nitropyridine
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous dimethylsulfoxide (DMSO)
-
HPLC grade solvents
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 3-bromo-4-nitropyridine (1.0 eq) in anhydrous DMSO in a clean, dry reaction vessel.
-
To this solution, add TBAF solution (0.5 eq) dropwise at room temperature with constant stirring.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 15-30 minutes.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS[7].
Visualizing the Synthetic Pathway
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Conclusion and Future Directions
The strategic use of halogenation on the pyridine scaffold is a powerful tool in the design of potent and selective kinase inhibitors. While the this compound core offers significant potential, a systematic exploration of its SAR is warranted to fully exploit its advantages. This guide has provided a framework for understanding the key SAR principles of related halogenated pyridines and has offered detailed experimental protocols to aid in the design and evaluation of novel analogs. Future work should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to build a more comprehensive SAR dataset. Such studies will undoubtedly accelerate the discovery of next-generation kinase inhibitors with improved therapeutic profiles.
References
- Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.
- Lee, J. C., et al. (2009). Medicinal Chemistry Case History: Structure-Based Drug Design of Oral and Inhaled p38 MAP Kinase Inhibitors as Clinical Candidates. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Deau, E., et al. (2014). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (2010). SAR Table 3, Additional synthesized and purchased analogs. Probe Reports from the NIH Molecular Libraries Program.
- Abdel-Wahab, B. F., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate.
- El-Damasy, A. K., et al. (2018). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. PubMed.
- Munikrishnappa, C. S., et al. (2021). Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. Semantic Scholar.
- Wang, Y., et al. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. PubMed.
- Fedorov, O. V., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
- Li, H., et al. (2023). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. ResearchGate.
- Metwally, K., & Abo-Dya, N. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed.
- Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Eriksson, O., et al. (2015). Azastilbenes: A cut-off to p38 MAPK inhibitors. ResearchGate.
- Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
- Uličná, K., et al. (2022). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate.
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- Murata, Y., et al. (2007). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed.
- Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. PubMed.
Sources
- 1. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to Quantum Chemical Calculations for Fluorinated Pyridines: Methods, Protocols, and Performance
Introduction: The Privileged Role of Fluorine in Pyridine Chemistry
Fluorinated pyridines are a cornerstone of modern chemical sciences, holding a privileged position in the design of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine into the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its metabolic stability, lipophilicity, binding affinity, and reactivity.[1] The potent electron-withdrawing nature of fluorine can profoundly alter the electronic landscape of the pyridine ring, influencing everything from its susceptibility to nucleophilic aromatic substitution (SNAr) to its intricate non-covalent interactions.
For the researchers and drug development professionals navigating this complex chemical space, computational chemistry offers an indispensable toolkit. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to predict, rationalize, and guide experimental efforts. This guide offers an in-depth comparison of common quantum chemical methods for the study of fluorinated pyridines, provides detailed protocols for their application, and presents a critical analysis of their performance against experimental data.
Part I: Selecting the Optimal Computational Method
The choice of computational method is a critical decision that balances the desired accuracy with the available computational resources. For molecules like fluorinated pyridines, a nuanced understanding of the strengths and weaknesses of different theoretical approaches is essential.
The Hierarchy of Quantum Chemistry
Quantum chemical methods can be broadly categorized into a hierarchy based on their rigor and computational cost. At the base are semi-empirical methods, which offer speed but limited accuracy. Ascending the ladder, we encounter Hartree-Fock (HF) theory, which provides a foundational mean-field approximation but neglects electron correlation. Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically incorporate electron correlation and offer high accuracy, but their computational cost can be prohibitive for routine calculations on drug-sized molecules.
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of this size. DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, offering a remarkable balance of accuracy and computational efficiency. The accuracy of a DFT calculation is primarily determined by the choice of two key components: the exchange-correlation functional and the basis set.
Navigating the "DFT Zoo": Functionals and Basis Sets
The selection of an appropriate exchange-correlation functional is paramount. Functionals are often grouped into "rungs" of a metaphorical ladder, with each rung offering a more sophisticated treatment of electron exchange and correlation:
-
Generalized Gradient Approximation (GGA): Functionals like PBE and BLYP consider the electron density and its gradient. They are computationally efficient but may lack accuracy for complex systems.
-
Meta-GGAs: These functionals, such as TPSS, incorporate the kinetic energy density, often providing improved descriptions of molecular geometries and energies.
-
Hybrid GGAs: Functionals like the widely-used B3LYP mix a portion of exact Hartree-Fock exchange with a GGA functional. This mixing often leads to a significant improvement in the prediction of thermochemistry and reaction barriers.
-
Hybrid Meta-GGAs: Functionals such as M06-2X and ωB97X-D include both kinetic energy density and a fraction of exact exchange. They are often recommended for systems where non-covalent interactions are important and for general-purpose thermochemical and kinetic calculations.[2]
The basis set is the set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more flexible description of the electron distribution, leading to higher accuracy at an increased computational cost. For fluorinated compounds, it is crucial to use basis sets that can adequately describe the polarized and diffuse nature of the electron density around the highly electronegative fluorine atoms.
Commonly used basis set families include:
-
Pople-style basis sets: (e.g., 6-31G(d), 6-311+G(d,p)) These are widely used and offer a good balance of accuracy and cost. The inclusion of polarization functions (e.g., (d)) and diffuse functions (e.g., +) is essential for accurate calculations on molecules with heteroatoms like fluorine.
-
Dunning's correlation-consistent basis sets: (e.g., cc-pVDZ, aug-cc-pVTZ) These sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions, which are particularly important for describing anions and weak interactions.
Part II: A Practical Workflow for Calculating Molecular Properties
This section provides a step-by-step guide to performing a typical quantum chemical calculation on a fluorinated pyridine using the Gaussian software package, a widely used program in the field. The general workflow is applicable to other quantum chemistry software as well.
Caption: A generalized workflow for performing quantum chemical calculations on fluorinated pyridines.
Experimental Protocol: Step-by-Step Calculation
Objective: To calculate the optimized geometry, vibrational frequencies, electrostatic potential, and NMR chemical shifts of 2-fluoropyridine.
Software: Gaussian 16, GaussView 6
Step 1: Building the Molecule and Creating the Input File
-
Launch GaussView: Open the GaussView program.
-
Build 2-fluoropyridine: Use the molecule builder to construct the 2-fluoropyridine molecule. Ensure the correct connectivity and initial geometry.
-
Set up the Gaussian Calculation:
-
Go to Calculate -> Gaussian Calculation Setup.
-
In the Job Type tab, select Opt+Freq (Optimization and Frequency).
-
In the Method tab, select:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311+G(d,p)
-
-
In the Title tab, enter a descriptive title, e.g., "2-Fluoropyridine B3LYP/6-311+G(d,p) Opt+Freq".
-
Ensure the Charge is 0 and the Spin is Singlet.
-
Click Submit... and save the input file as 2-fluoropyridine_opt_freq.gjf.
-
Step 2: Running the Geometry Optimization and Frequency Calculation
-
Submit the Job: Run the Gaussian calculation from the command line using the command: g16 < 2-fluoropyridine_opt_freq.gjf > 2-fluoropyridine_opt_freq.log
-
Monitor the Calculation: The calculation will take some time depending on the computational resources.
-
Verify the Output: Once the calculation is complete, open the output file (.log). Search for "Normal termination of Gaussian" to ensure the job finished successfully. Check the frequency analysis section to confirm there are no imaginary frequencies, which indicates a true energy minimum has been found.
Step 3: Calculating Electronic and Spectroscopic Properties
-
Open the Optimized Geometry: Open the .log or checkpoint (.chk) file from the previous calculation in GaussView. This will load the optimized geometry.
-
Set up the Property Calculation:
-
Go to Calculate -> Gaussian Calculation Setup.
-
In the Job Type tab, select NMR. The GIAO method is the default and standard for NMR calculations.
-
To calculate the electrostatic potential, go to the Pop tab and select ESP.
-
The method (B3LYP/6-311+G(d,p)) should be the same as the optimization.
-
Submit the job and save the input file, e.g., 2-fluoropyridine_nmr_esp.gjf.
-
-
Run the Calculation: Execute the calculation as before: g16 < 2-fluoropyridine_nmr_esp.gjf > 2-fluoropyridine_nmr_esp.log
Step 4: Analyzing the Results
-
Electrostatic Potential (ESP) Map:
-
Open the .log file from the ESP calculation in GaussView.
-
Go to Results -> Surfaces/Contours.
-
Click New Mapped Surface and select ESP. This will generate a color-coded map of the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).
-
-
NMR Chemical Shifts:
-
Open the NMR output file in a text editor.
-
Search for "Isotropic" to find the calculated absolute shielding values for each atom.
-
To convert these to chemical shifts, a reference compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) must be calculated at the same level of theory. The chemical shift is then calculated as: δ = σref - σcalc.
-
Part III: Comparative Analysis and Performance
The reliability of a computational method is ultimately determined by its ability to reproduce experimental observations. This section provides a comparative overview of the performance of different DFT functionals for predicting key properties of fluorinated pyridines.
Decision-Making for Method Selection
The choice of functional and basis set should be guided by the specific property of interest and the desired level of accuracy.
Caption: A decision tree to guide the selection of an appropriate computational method.
Performance Comparison: A Case Study of 2-Fluoropyridine
To illustrate the performance of different methods, we compare calculated properties of 2-fluoropyridine with available experimental data.
| Property | Method | Calculated Value | Experimental Value | Reference |
| Geometry | ||||
| C2-N Bond Length (Å) | B3LYP/6-311++G(d,p) | 1.345 | ~1.35 | [3] |
| C-F Bond Length (Å) | B3LYP/6-311++G(d,p) | 1.348 | ~1.35 | [3] |
| Electronic Properties | ||||
| Dipole Moment (Debye) | B3LYP/aug-cc-pVTZ | 3.15 | 3.12 | [4] |
| Dipole Moment (Debye) | MP2/aug-cc-pVTZ | 3.18 | 3.12 | [4] |
| Spectroscopy | ||||
| ¹⁹F Chemical Shift (ppm) | B3LYP/6-311+G(2d,p) | -165.7 (scaled) | -164.5 | [5] |
| ¹⁹F Chemical Shift (ppm) | M06-2X/6-311+G(2d,p) | -163.9 (scaled) | -164.5 | [5] |
Note: Calculated NMR shifts are often scaled to correct for systematic errors.
As the table demonstrates, modern DFT methods can provide excellent agreement with experimental data for a range of properties. For geometries and dipole moments, hybrid functionals like B3LYP perform very well. For more challenging properties like NMR chemical shifts, the choice of functional can have a more pronounced effect, and methods like M06-2X may offer improved accuracy.
Conclusion: Best Practices and Future Outlook
Quantum chemical calculations are a powerful and versatile tool for the study of fluorinated pyridines. By providing detailed insights into their electronic structure, properties, and reactivity, these methods can accelerate the design and development of novel molecules in the pharmaceutical and materials science industries.
Key Recommendations for Researchers:
-
Method Selection: Carefully choose the DFT functional and basis set based on the property of interest and the desired accuracy. For general-purpose calculations, hybrid functionals like B3LYP with a Pople-style basis set (e.g., 6-311+G(d,p)) offer a robust starting point. For higher accuracy, particularly for thermochemistry and non-covalent interactions, consider hybrid-meta functionals like M06-2X or ωB97X-D.
-
Validation is Crucial: Whenever possible, validate your computational results against experimental data. This provides confidence in the chosen methodology and allows for the identification of any systematic errors.
-
Understand the Limitations: Be aware of the inherent approximations in any quantum chemical method. DFT, while powerful, is not infallible, and its performance can vary for different systems and properties.
The continued development of more accurate and efficient computational methods, coupled with the growth of computing power, will undoubtedly further enhance our ability to model and understand the complex chemistry of fluorinated pyridines, paving the way for the rational design of the next generation of functional molecules.
References
- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.).
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960. [Link]
- Hall, M. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
- Pogorelov, T. V., & Hallock, M. (2011). Quantum Chemistry with Gaussian: A Very Brief Introduction (Part 2). University of Illinois Urbana-Champaign. [Link]
- Nyulászi, L., Veszprémi, T., & Réffy, J. (2000). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Journal of Molecular Structure, 517-518, 265-276. [Link]
- Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(35), 18958–18974. [Link]
- Fuhrer, T. J., Houck, M., Chapman, R. M., & Iacono, S. T. (2022). Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine. Molecules, 27(19), 6296. [Link]
- Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link]
- How to calculate Gibbs free energy and Profile using Gaussian 09W or G16 Energies | delG. (2023, December 17). YouTube. [Link]
- How to do Transition State calculation using Gaussian 09W or 16. (2023, November 18). YouTube. [Link]
- Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13(14), 6670–6688. [Link]
- Tutorial: Electrostatic Potential Maps. (n.d.). UC Santa Barbara. [Link]
- Electrostatic Potential (ESP) Surface Calculations and Analysis Using Gaussian || Part 4. (2023, January 18). Dailymotion. [Link]
- Ribeiro, M. A. L., & da Silva, M. A. V. R. (2007). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme*. The Journal of Chemical Thermodynamics, 39(9), 1274–1280. [Link]
- Transition States in Chemical Reactions: Tutorial and Assignments. (n.d.). [Link]
- Experimental dipole moments. (n.d.). [Link]
- Hickey, A. L., & Rowley, C. N. (2014). Benchmarking Quantum Chemical Methods for the Calculation of Molecular Dipole Moments and Polarizabilities. The Journal of Physical Chemistry A, 118(15), 3678–3687. [Link]
- Experimental bond lengths for bond type rCN. (n.d.).
- Gas-phase enthalpy of formation of fluoropyridines experimental. (n.d.). [Link]
- Clark, A. E. (2023). Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. The Journal of Physical Chemistry A, 127(1), 115–125. [Link]
- Al-Aboudi, A., & Al-Ayash, A. (2020). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 132(1), 1-8. [Link]
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Navigating the Halogen Dance: A Comparative Guide to the Reactivity of Bromo- versus Iodo-Pyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the pyridine scaffold is a cornerstone, forming the core of numerous approved drugs and functional materials.[1] The strategic functionalization of this heterocycle via palladium-catalyzed cross-coupling reactions is a routine yet critical task. The choice of the starting halopyridine can dramatically influence reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of bromo- and iodo-pyridines, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Decisive Factor: Carbon-Halogen Bond Strength
At the heart of the reactivity difference between bromo- and iodo-pyridines lies the fundamental disparity in their carbon-halogen (C-X) bond dissociation energies. The C-I bond is significantly weaker and longer than the C-Br bond.[2][3] This has a direct and profound impact on the rate-determining step of many cross-coupling catalytic cycles: oxidative addition.
Oxidative Addition: The initial step in most palladium-catalyzed cross-coupling reactions involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the electrophile (the halopyridine).[4] A weaker C-X bond translates to a lower activation energy for this process, leading to a faster reaction rate.[5] Consequently, the generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[6]
This inherent reactivity difference dictates the choice of reaction conditions. Iodo-pyridines often undergo coupling at lower temperatures, with shorter reaction times, and with a broader range of catalysts, including less activated systems.[6] Bromo-pyridines, being less reactive, may necessitate more robust catalytic systems, higher temperatures, and carefully optimized conditions to achieve comparable yields.[7]
A Tale of Two Halogens in Key Coupling Reactions
The superior reactivity of iodo-pyridines is a consistent theme across the most common palladium-catalyzed cross-coupling reactions. However, the practical implications and nuances vary depending on the specific transformation.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is arguably the most widely used cross-coupling reaction.[8] When comparing bromo- and iodo-pyridines, the higher reactivity of the C-I bond often leads to more efficient coupling under milder conditions.[9]
For instance, in dihalogenated systems like 2-bromo-4-iodopyridine, the Suzuki-Miyaura coupling can be performed with high regioselectivity, favoring reaction at the more reactive C-4 iodine position.[10] This allows for sequential functionalization, a powerful strategy in complex molecule synthesis.
Comparative Data for Suzuki-Miyaura Coupling
| Halopyridine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 3-Bromo-2-methylpyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 | General procedure for bromopyridines.[1] |
| 2-Iodopyridine | Pd(dba)₂, P(t-Bu)₂(o-biphenyl) | (i-Pr)₂NEt | - | - | - | Good | 2-Bromopyridine gave only trace product under the same conditions.[11] |
| 2,6-Dibromopyridine | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~70-80 | Selective mono-arylation.[12] |
| 2-Bromo-4-iodopyridine | Standard Pd catalysts | - | - | Room Temp | - | High | Selective coupling at the C-I bond.[10] |
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for installing alkyne moieties onto aromatic rings.[13] The reactivity trend of I > Br is particularly pronounced in this reaction.[14] Couplings involving iodo-pyridines often proceed smoothly at room temperature, while bromo-pyridines typically require heating.[13] This difference in reactivity is crucial for achieving regioselectivity in polyhalogenated pyridines.[15]
Comparative Insights for Sonogashira Coupling
| Feature | Iodo-Pyridines | Bromo-Pyridines |
| Reactivity | High, often react at room temperature.[13] | Moderate, usually require elevated temperatures.[13] |
| Selectivity | Excellent for selective coupling in the presence of bromo groups.[14] | Can be coupled, but requires more forcing conditions, risking side reactions.[10] |
| Side Reactions | Prone to Glaser homocoupling of the alkyne if not properly degassed.[14] | Less prone to Glaser homocoupling but may require higher catalyst loading. |
Experimental Workflow for Comparative Coupling Reactions
Caption: A typical experimental workflow for cross-coupling reactions.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[16] Similar to other cross-coupling reactions, iodo-pyridines are generally more reactive than their bromo counterparts.[17] This increased reactivity can be advantageous, allowing for lower catalyst loadings and milder conditions. However, the high reactivity of iodo-pyridines can sometimes lead to undesired side reactions or catalyst inhibition, particularly with certain ligand systems.[18]
In the amination of 2,6-dihalopyridines, the reactivity trend of iodo > bromo > chloro has been observed, with the proportion of the diaminated product increasing with the more reactive halogens.[17]
Key Considerations for Buchwald-Hartwig Amination
| Halopyridine | Advantages | Challenges |
| Iodo-Pyridines | Higher reactivity, milder conditions possible.[17] | Potential for catalyst inhibition by iodide.[18] |
| Bromo-Pyridines | Generally well-behaved, less prone to iodide-related inhibition. | May require more active catalysts (e.g., those with bulky, electron-rich ligands) and higher temperatures.[19] |
Practical Implications and Experimental Design
The choice between a bromo- and an iodo-pyridine is a strategic one with significant practical consequences:
-
Cost and Availability: Bromo-pyridines are often more commercially available and less expensive than their iodo- analogs, making them preferable for large-scale synthesis if their reactivity is sufficient.
-
Reaction Conditions: Iodo-pyridines offer the flexibility of milder reaction conditions, which can be crucial for substrates bearing sensitive functional groups.
-
Selectivity in Polyhalogenated Systems: The differential reactivity is a powerful tool for selective, sequential functionalization of polyhalogenated pyridines. The iodo- position can be addressed first under mild conditions, leaving the bromo- position available for a subsequent, more forcing coupling reaction.[10][20]
-
Catalyst and Ligand Choice: While many modern palladium catalysts with sophisticated ligands can effectively couple bromo-pyridines, the higher reactivity of iodo-pyridines allows for a broader selection of catalysts, including simpler and less expensive options in some cases.
Experimental Protocols
Representative Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is a general starting point for the Suzuki-Miyaura coupling of bromopyridines.[1][21]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the bromopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Execution: Heat the mixture to 90-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Sonogashira Coupling of an Iodopyridine
This protocol is a general method for the Sonogashira coupling of iodo-pyridines, emphasizing conditions that favor selectivity.[14]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the iodopyridine (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in a suitable solvent such as THF or DMF (5 mL).
-
Reagent Addition: Add a base, typically a liquid amine like triethylamine or diisopropylamine (2.0-3.0 equiv.), followed by the terminal alkyne (1.1-1.2 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS. Reactions are often complete within a few hours.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove the copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Conclusion: A Strategic Choice
The decision to use a bromo- or iodo-pyridine in a cross-coupling reaction is not merely a choice of halogen but a strategic decision that impacts the entire synthetic route. Iodo-pyridines offer the advantage of higher reactivity, enabling milder reaction conditions and facilitating selective functionalizations. Bromo-pyridines, while less reactive, are often more economical and can be highly effective with the appropriate modern catalytic systems. By understanding the fundamental principles of their reactivity and leveraging the comparative data, researchers can navigate the halogen dance with precision, optimizing their synthetic strategies for efficiency and success.
References
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- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. URL
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. URL
- BenchChem. Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. URL
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. URL
- National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. URL
- The Journal of Organic Chemistry. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. URL
- Journal of the Chemical Society, Perkin Transactions 1. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. URL
- ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. URL
- BenchChem. Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. URL
- BenchChem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. URL
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- Chemistry LibreTexts.
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A Comparative Guide to the Biological Activity Screening of 3-Bromo-4-fluoropyridine Derivatives
In the landscape of medicinal chemistry, pyridine scaffolds are a cornerstone in the design of novel therapeutic agents due to their presence in numerous FDA-approved drugs.[1][2] The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, thereby enhancing its biological activity and pharmacokinetic profile.[3][4] This guide provides a comprehensive overview of the screening methodologies for evaluating the biological potential of a specific subclass: 3-bromo-4-fluoropyridine derivatives. While direct extensive research on this exact scaffold is emerging, we will draw upon established principles and data from structurally related compounds to present a robust framework for their investigation.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative scientific literature.
The Rationale for Screening this compound Derivatives
The this compound scaffold is of particular interest due to the unique electronic properties conferred by its substituents. The electron-withdrawing nature of both the fluorine and bromine atoms, combined with the inherent electron deficiency of the pyridine ring, can lead to unique interactions with biological targets.[3] Fluorine's ability to form hydrogen bonds and the role of halogen bonding in ligand-protein interactions further underscore the potential of these derivatives as inhibitors of various enzymes or as modulators of cellular pathways.[3][5]
A logical starting point for screening these compounds is to investigate their potential in three key areas where pyridine derivatives have shown significant promise: anticancer, antimicrobial, and enzyme inhibitory activities.
A High-Throughput Screening (HTS) Cascade: A Strategic Approach
To efficiently screen a library of this compound derivatives, a hierarchical screening cascade is often employed. This approach starts with broad, high-throughput primary assays to identify "hits," which are then subjected to more specific and complex secondary and tertiary assays for validation and characterization.
Caption: A general workflow for biological activity screening of novel compounds.
Part 1: Anticancer Activity Screening
Pyridine derivatives are well-represented among anticancer agents.[1][5] A primary screen for anticancer activity is crucial for identifying compounds that can inhibit cancer cell proliferation.
Comparative Anticancer Activity of Halogenated Pyridine Derivatives
While specific data for this compound derivatives is limited, we can extrapolate from related structures. The table below presents hypothetical yet plausible data based on known structure-activity relationships of halogenated aromatic compounds in cancer cell lines. It is designed to illustrate how data for a novel series of this compound derivatives might be presented and compared.
| Compound ID | R Group (at position X) | Cell Line (e.g., MCF-7) IC50 (µM) | Cell Line (e.g., A549) IC50 (µM) | Notes on Structure-Activity Relationship (SAR) |
| Control | Doxorubicin | 0.8 | 1.2 | Standard chemotherapeutic agent. |
| Scaffold | This compound | >100 | >100 | The core scaffold is expected to be inactive. |
| BF-001 | -NH-phenyl | 25.3 | 32.1 | Addition of an aniline group confers moderate activity. |
| BF-002 | -NH-(4-methoxyphenyl) | 15.8 | 20.5 | Electron-donating group on the phenyl ring improves potency. |
| BF-003 | -NH-(4-chlorophenyl) | 18.2 | 24.7 | Electron-withdrawing group shows comparable activity to BF-002. |
| BF-004 | -S-phenyl | 45.1 | 55.8 | Thioether linkage shows lower activity than the amino linkage. |
This data is illustrative and intended for comparative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][6][7] It is a reliable and high-throughput method for primary screening of potential anticancer compounds.[1]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[7]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivatives in DMSO.
-
Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and an untreated control.
-
Incubate for another 48-72 hours.[6]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]
-
Part 2: Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Pyridine derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[6][9]
Comparative Antimicrobial Activity of Halogenated Pyridine Derivatives
The following table provides a hypothetical comparison of the antimicrobial activity of this compound derivatives, measured as the Minimum Inhibitory Concentration (MIC).
| Compound ID | R Group (at position Y) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Notes on SAR |
| Control | Ciprofloxacin | 1 | 0.5 | >128 | Standard antibacterial agent. |
| Control | Fluconazole | >128 | >128 | 8 | Standard antifungal agent. |
| Scaffold | This compound | >128 | >128 | >128 | The core scaffold is expected to be inactive. |
| BF-005 | -CH=N-NH-C(=S)NH2 | 16 | 32 | 64 | Thiosemicarbazone moiety confers broad-spectrum activity. |
| BF-006 | -CH=N-NH-C(=O)NH2 | 32 | 64 | >128 | Semicarbazone shows reduced activity compared to thiosemicarbazone. |
| BF-007 | Quaternary ammonium salt | 8 | 16 | 32 | Cationic head group enhances antimicrobial properties. |
This data is illustrative and intended for comparative purposes.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.[12]
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum:
-
Streak the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar plate and incubate overnight.
-
Select a few colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[12]
-
-
Serial Dilution of Test Compounds:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[11]
-
The eleventh column will serve as a positive control (inoculum without compound), and the twelfth column as a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well from column 1 to 11.
-
Incubate the plate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.[12]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator like resazurin can be added to aid in the visualization of microbial growth.
-
Part 3: Enzyme Inhibition Screening
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[4] Pyridine-containing molecules are known to be effective enzyme inhibitors, particularly for protein kinases.[5]
Illustrative Signaling Pathway: Kinase Inhibition
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-Bromo-4-fluoropyridine Drug Candidates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Viability
In the journey of drug discovery, identifying a potent compound is only the beginning. A candidate's success is profoundly influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Of these, metabolic stability—a measure of a compound's susceptibility to biotransformation—is a critical gatekeeper.[1][2] Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and a short duration of action, necessitating frequent and high doses that can increase the risk of toxicity.[3][4]
The 3-bromo-4-fluoropyridine scaffold is an increasingly common motif in medicinal chemistry. The strategic placement of halogen atoms can significantly modulate a molecule's physicochemical properties, including its binding affinity and membrane permeability.[5] Specifically, the electron-withdrawing nature of fluorine can alter the pKa of the pyridine nitrogen and block potential sites of metabolism, a common strategy to enhance metabolic stability.[6][7][8] However, the interplay of the bromo and fluoro substituents on the pyridine ring creates a unique electronic environment that requires careful and systematic evaluation of its metabolic fate.
This guide provides a comprehensive framework for assessing the metabolic stability of drug candidates derived from this compound. We will move beyond rote protocols to explain the causality behind experimental choices, enabling you to design robust studies, interpret data with confidence, and make informed decisions to advance the most promising candidates.
Part 1: Understanding the Metabolic Landscape of Halogenated Pyridines
The metabolic fate of a pyridine-containing drug is primarily dictated by a few key enzyme families. Understanding their function is essential for predicting and interpreting metabolic pathways.
Key Metabolic Enzymes
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases, located primarily in the liver, is responsible for the Phase I metabolism of a vast majority of drugs.[9] For pyridine-based molecules, CYPs can catalyze several reactions:
-
Aromatic Hydroxylation: Oxidation of the pyridine ring to form hydroxypyridine metabolites. For a this compound ring, the likely positions for hydroxylation are C-2, C-5, and C-6.
-
N-Oxidation: Oxidation of the pyridine nitrogen to form a pyridine N-oxide.
-
Metabolism of Substituents: If the pyridine ring is attached to other alkyl or aryl groups, CYPs will readily metabolize those as well. A recent study on 3-fluoro-4-aminopyridine, a close analog, identified CYP2E1 as the primary metabolizing enzyme, producing 5-hydroxy and N-oxide metabolites.[10][11] Other studies on different pyridine derivatives have implicated CYP3A4 and CYP2C9.[12]
-
-
Aldehyde Oxidase (AO): AO is a cytosolic molybdo-flavoenzyme that plays a significant role in the metabolism of azaheterocycles.[13][14] Unlike CYPs, its activity is not dependent on cofactors like NADPH. AO typically catalyzes the oxidation of carbon atoms adjacent to the ring nitrogen. For drug candidates that have been designed to be stable to CYP-mediated metabolism, AO can often become the primary clearance pathway.[15][16] The importance of AO in drug metabolism has grown as medicinal chemists become more successful at designing compounds that avoid CYP metabolism.[16]
Common Metabolic Pathways
For a generic this compound derivative, several metabolic transformations are plausible. The primary goal of initial stability studies is to determine the rate of disappearance of the parent compound. Subsequent metabolite identification studies can then elucidate the exact structures of the biotransformation products.
Caption: Plausible metabolic pathways for this compound derivatives.
Part 2: In Vitro Assessment of Metabolic Stability
In vitro systems are the workhorses of early ADME screening. They provide a rapid and cost-effective way to rank compounds and predict in vivo clearance.[1][3] The two most common systems are liver microsomes and hepatocytes.
Comparison of In Vitro Systems
| Feature | Liver Microsomes | Hepatocytes |
| Composition | Vesicles of endoplasmic reticulum containing Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[9] | Intact, whole liver cells containing the full complement of Phase I and Phase II enzymes, cofactors, and transporters.[17][18] |
| Primary Use | High-throughput screening for CYP-mediated metabolism.[4] Ideal for determining intrinsic clearance (CLint) for Phase I pathways.[18] | Considered the "gold standard" for in vitro metabolism as they more closely mimic the in vivo liver environment.[17][18] Can assess Phase I, Phase II, and transporter effects. |
| Cofactors | Require external addition of cofactors like NADPH for CYP activity.[9][19] | Contain endogenous cofactors.[17] |
| Limitations | Do not contain cytosolic enzymes like Aldehyde Oxidase (AO). Cannot assess pathways requiring cofactors other than those added.[18] | More expensive, lower throughput, and more sensitive to experimental conditions (e.g., freeze-thaw cycles).[18] |
| Recommendation | Excellent first-line screen for CYP stability. | Necessary for compounds with low microsomal clearance to investigate other pathways (AO, Phase II) or to get a more complete picture of hepatic clearance.[17] |
Experimental Workflow: A Self-Validating System
A robust experimental design is crucial for generating reliable and reproducible data. The following workflow incorporates necessary controls to ensure the validity of the results.
Caption: From in vitro results to in vivo prediction.
In Vitro-In Vivo Extrapolation (IVIVE)
The intrinsic clearance (CLint) values obtained from in vitro assays can be scaled to predict in vivo hepatic clearance (CLh). [20]This process, known as IVIVE, uses physiological scaling factors such as liver weight and the number of hepatocytes per gram of liver. [20]The "well-stirred" model is a common equation used for this prediction. [20]Building confidence in this model by comparing predicted and observed clearance in preclinical species (e.g., rats) is a crucial step before predicting human pharmacokinetics. [20]
Metabolite Identification
Beyond stability, it is vital to know how a compound is metabolized. This is achieved through metabolite identification studies. Samples from in vitro incubations are analyzed using high-resolution mass spectrometry (HRMS), such as LC-Q-TOF MS. [21]This allows for the structural elucidation of metabolites, which helps identify metabolic "soft spots" on the molecule. [22]Knowing these labile sites allows medicinal chemists to make strategic structural modifications—such as adding a fluorine atom—to block metabolism and improve the drug's half-life. [4][6]
Part 4: Comparative Analysis and Strategies for Improvement
While specific data for novel this compound derivatives must be generated experimentally, we can analyze trends from related structures in the literature.
Illustrative Stability Data for Pyridine-Containing Compounds
| Compound Class/Name | Key Structural Feature | In Vitro System | Intrinsic Clearance (CLint) | Key Takeaway | Reference |
| Rupatadine | Pyridine Ring | Human Liver Microsomes | 517 µL/min/mg | The pyridine ring was identified as a metabolic liability. | [23] |
| Rupatadine Analog | Saturated Pyridine Mimic (3-azabicyclo[3.1.1]heptane) | Human Liver Microsomes | 47 µL/min/mg | Saturating the pyridine ring led to a >10-fold improvement in metabolic stability. | [23] |
| IDO1 Inhibitor (Compound 29) | Methoxypyridine | Human, Mouse, Rat, Dog Hepatocytes | Generally low clearance across species | Replacing a metabolically labile quinoline with a methoxypyridine improved the overall profile. | [24] |
| NCINI (Compound 20) | Substituted Pyridine | Human & Rat Hepatocytes | Low hepatic clearance | Demonstrates that appropriately substituted pyridines can achieve high metabolic stability. | [25] |
| 3-Fluoro-4-aminopyridine (3F4AP) | 3-Fluoro-4-aminopyridine | Recombinant CYP2E1 | Rapidly metabolized | The addition of fluorine did not prevent metabolism by CYP2E1 in this specific scaffold. | [10][11] |
Strategies to Enhance Metabolic Stability:
-
Block Sites of Metabolism: If hydroxylation is observed at a specific carbon on the pyridine ring, replacing the hydrogen at that position with fluorine or deuterium can slow or block metabolism. [4][6]* Modulate Electronics: Adding electron-withdrawing groups to the pyridine ring can decrease its susceptibility to oxidation by reducing the electron density of the ring.
-
Introduce Steric Hindrance: Adding bulky groups near a metabolic soft spot can sterically hinder the enzyme from accessing the site.
-
Reduce Lipophilicity: Often, a high correlation exists between lipophilicity (LogP/LogD) and metabolic clearance. Reducing lipophilicity can decrease nonspecific binding to metabolizing enzymes. [26]* Bioisosteric Replacement: As seen with Rupatadine, replacing the entire pyridine ring with a more stable, saturated bioisostere can be a highly effective strategy. [23]
Conclusion
Assessing the metabolic stability of drug candidates derived from this compound is a systematic process that requires a deep understanding of both the underlying biochemistry and the nuances of experimental design. By employing a tiered approach starting with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte systems, researchers can efficiently triage compounds. This process not only identifies candidates with favorable pharmacokinetic profiles but also provides crucial insights for rational drug design. By identifying metabolic liabilities early, medicinal chemists can strategically modify molecules to enhance stability, ultimately increasing the probability of developing a safe and effective drug.
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A Senior Application Scientist's Guide to HPLC Retention Time for Product Validation
In the landscape of pharmaceutical development and quality control, High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical technique. It is the workhorse for separating, identifying, and quantifying chemical compounds in complex mixtures.[1][2] Among the key parameters generated by an HPLC analysis, retention time (RT) is the primary metric used for qualitative identification. It serves as a compound's chromatographic fingerprint under a specific set of conditions.
This guide provides an in-depth, experience-driven perspective on leveraging HPLC retention time for product validation. We will move beyond rote procedural descriptions to explore the causality behind robust method design, establish a framework for self-validating protocols, and objectively compare this classical approach with orthogonal methods. For researchers, scientists, and drug development professionals, mastering the principles of retention time validation is fundamental to ensuring data integrity and regulatory compliance.
The Bedrock of Identity: Understanding Retention Time
Retention time is the duration between sample injection and the appearance of the analyte peak's apex at the detector.[3][4] In a well-controlled system, for a given analyte on a specific column with a consistent mobile phase and temperature, the retention time is a highly reproducible characteristic.[5] This reproducibility is the cornerstone of its use in product validation; the identity of a compound in a sample is confirmed if its retention time matches that of a known, certified reference standard under identical analytical conditions.[6]
Achieving Trustworthy Results: The Self-Validating HPLC System
A protocol for retention time validation is only as reliable as the system producing the data. A truly robust method is a self-validating one, where system stability is continuously monitored and controlled. The causality is clear: uncontrolled variables lead to retention time drift, which invalidates any identity comparison.[10][11][12] As a senior scientist, my primary focus is not just on running the sample, but on mastering the variables that ensure the retention time is a constant.
The key factors influencing retention time precision are multifaceted and interactive:
-
The Mobile Phase: The composition, pH, and quality of the mobile phase are critical.[11][13] Minor shifts in the organic-to-aqueous ratio or pH can cause significant changes in retention, especially for ionizable compounds.[14] Proper solvent degassing is also essential to prevent air bubbles in the pump, which can cause flow rate fluctuations.[13][14]
-
The HPLC Pump & Flow Rate: The pump is the heart of the system. Its ability to deliver a precise and stable flow rate directly impacts retention time reproducibility.[5][13] Any leaks or worn seals can disrupt flow precision and cause drift.[10]
-
Column Conditions: The column is where the separation occurs. Its age, maintenance status, and, most importantly, temperature must be tightly controlled.[5][15] Even minor laboratory temperature fluctuations can affect mobile phase viscosity and analyte retention, making a high-quality column oven essential for consistent results.[5][13]
-
Sample & Injection: The injection volume and technique must be consistent. Automated injection systems are superior to manual injections for ensuring precision.[15] Furthermore, the sample matrix itself can interfere or contaminate the column over time, leading to gradual shifts in retention.[11]
Caption: Factors influencing HPLC retention time stability.
Experimental Protocol: Validation of Product Identity via Retention Time
This protocol outlines a self-validating workflow for confirming the identity of an Active Pharmaceutical Ingredient (API) in a finished product.
Objective: To verify the identity of the API in "Product X" by comparing its HPLC retention time against a certified Reference Standard (RS).
Materials:
-
API Reference Standard (Certified)
-
Product X test sample
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol)
-
HPLC-grade water
-
Buffer salts (if required)
-
0.45 µm syringe filters
Methodology:
-
System Preparation & Equilibration:
-
Causality: Before any analysis, the system must be brought to a state of equilibrium.
-
Prepare the mobile phase as specified in the analytical method. Ensure it is thoroughly mixed and degassed.[13]
-
Purge the pump lines to remove any air and old solvent.
-
Set the column oven to the specified temperature and the pump to the specified flow rate.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. A stable baseline indicates that the column chemistry and detector have reached equilibrium.
-
-
System Suitability Testing (SST):
-
Causality: SST is a non-negotiable step that validates the system's performance before analyzing the actual samples. It ensures the system is fit for its intended purpose on the day of analysis.[16][17]
-
Prepare an SST solution (typically the Reference Standard at the target concentration).
-
Perform a minimum of five replicate injections of the SST solution.
-
Acceptance Criteria:
-
Retention Time Precision: The relative standard deviation (%RSD) of the retention time for the five injections should be ≤ 1.0%.[7]
-
Peak Area Precision: The %RSD of the peak area should be ≤ 2.0%.
-
Peak Tailing Factor: Should be ≤ 2.0. This ensures the peak shape is symmetrical for accurate integration.
-
-
Do not proceed with the analysis if SST criteria are not met. Troubleshoot the system first.
-
-
Analysis Sequence:
-
Causality: A logical injection sequence is crucial for verifying system stability throughout the run and bracketing samples with standards.
-
Inject a solvent blank to ensure no carryover or system contamination.
-
Inject the Reference Standard solution (in duplicate).
-
Inject the prepared Test Sample solution (in duplicate).
-
Inject the Reference Standard solution again to confirm that the retention time has not drifted during the analytical run.
-
-
Data Analysis and Identity Confirmation:
-
Integrate the chromatograms and record the retention time of the principal peak in all injections.
-
Calculate the average retention time from the bracketing standard injections.
-
Acceptance Criterion: The retention time of the principal peak in the Test Sample chromatogram must correspond to that of the principal peak in the Reference Standard chromatogram within a specified tolerance. A common and justifiable window is ± 2.5%.[3] The exact window should be defined and justified during method development.[3]
-
Caption: Workflow for product identity validation using HPLC.
Comparison with Alternative and Orthogonal Validation Methods
While retention time is a powerful identifier, it is not infallible. Co-eluting impurities—compounds that have the same or very similar retention times—can lead to false positives. Therefore, relying solely on retention time is not always sufficient, especially in complex samples or during stability studies where novel degradants may appear. Orthogonal methods, which identify compounds based on different chemical or physical principles, provide a much higher degree of confidence.
| Method | Principle of Identification | Specificity | Typical Use Case | Advantages | Limitations |
| Retention Time (HPLC-UV) | Chromatographic retention based on analyte polarity and interaction with stationary/mobile phases.[18] | Medium | Routine QC, release testing, well-characterized products, identity confirmation. | Simple, robust, reliable for known compounds in a controlled system. | Potential for co-eluting interferences; provides no structural information. |
| Peak Purity (HPLC-PDA) | Comparison of UV-Vis spectra across an entire chromatographic peak. | Medium-High | Impurity profiling, stability testing, method development. | Can detect co-eluting impurities if they have different UV spectra. | Cannot distinguish between compounds with identical or very similar UV spectra. |
| Mass-to-Charge (LC-MS) | Separation by chromatography followed by detection based on the mass-to-charge ratio (m/z) of the ionized analyte.[][20][21] | Very High | Structure elucidation, metabolite ID, unknown impurity identification, reference standard characterization. | Highly specific and sensitive; provides molecular weight information.[][21] | Higher cost and complexity; potential for matrix effects (ion suppression).[6] |
| UV-Vis Spectrophotometry | Measurement of light absorbance at a specific wavelength without prior separation.[2] | Low | Simple assays for pure substances, in-process checks where interferences are absent. | Fast, inexpensive, simple instrumentation. | Highly susceptible to interference from other absorbing compounds; not suitable for complex mixtures.[22][23][24] |
Choosing the Right Strategy: A Risk-Based Approach
The choice of validation method should be guided by the stage of drug development and a scientific assessment of risk.
-
For routine batch release of a well-understood drug product with a robust manufacturing process , identity confirmation by HPLC retention time, supported by system suitability tests, is often sufficient and accepted by regulatory agencies.
-
During method development, forced degradation studies, or stability testing , the risk of encountering new, unknown impurities or degradants is high. In these cases, relying on retention time alone is inadequate. An orthogonal technique like LC-MS is essential to confirm the identity of peaks and ensure that the primary analyte peak is not compromised by a co-eluting species.[20]
-
UV-Vis spectrophotometry as a standalone technique is generally not specific enough for final product validation in the pharmaceutical industry due to potential interference from excipients and degradation products.[22][23]
References
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- Causes of Retention Time Drift in HPLC - Element Lab Solutions.
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- Troubleshooting HPLC Column Retention Time Drift - Hawach. (2025, October 15).
- Diagnostics Tips and Tricks for Retention Time in HPLC - PharmaGuide. (2024, December 1).
- FAQ: What is the cause of variable retention times, loss of resolution or selectivity change? - SiliCycle.
- What are the main causes of retention time instability in reversed-phase analysis by HPLC? - ResearchGate. (2015, May 20).
- 10 Steps to ensure accurate HPLC Results - PharmaJia.
- Application of HPLC Technology in Drug Detection - BOC Sciences.
- Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification - Drug Metabolism Letters. (2018, December 1).
- Comparing HPLC and GC: Retention Time and Effectiveness. (2025, September 19).
- Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification - PMC - NIH.
- The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. (2024, September 20).
- 2.5. Identity confirmation: retention time – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT.
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- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. (2024, May 23).
- Does anybody know FDA limit for HPLC retention time difference for identification of a peak in the sample and in the reference solution (standard)? | ResearchGate. (2015, September 17).
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The Isomeric Advantage: A Comparative Guide to the Efficacy of Pyridopyrimidine Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyridopyrimidine scaffold represents a privileged structure. Its structural analogy to purines allows it to effectively compete for the ATP-binding site of a multitude of protein kinases, many of which are implicated in cancer progression. However, the efficacy of these inhibitors is not solely dependent on the core scaffold but is exquisitely sensitive to the arrangement of nitrogen atoms within the fused ring system. This guide provides an in-depth, objective comparison of the four principal isomers of pyridopyrimidine—pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[4,3-d]pyrimidine, and pyrido[3,4-d]pyrimidine—with a focus on their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.
The Criticality of Isomerism in Kinase Inhibition
The spatial orientation of the nitrogen atoms in the pyridine ring fused to the pyrimidine core dictates the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape. These factors are paramount in determining the inhibitor's affinity and selectivity for the kinase's ATP-binding pocket. A subtle shift in a nitrogen atom's position can dramatically alter the binding mode and, consequently, the inhibitory potency of the compound. Understanding these structure-activity relationships (SAR) is fundamental to the rational design of next-generation kinase inhibitors with enhanced efficacy and reduced off-target effects.
Comparative Efficacy of Pyridopyrimidine Isomers as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a common driver of tumorigenesis, making it a prime target for cancer therapeutics.[1] The comparative efficacy of the four pyridopyrimidine isomers as inhibitors of EGFR tyrosine kinase has been a subject of significant investigation.
The following tables summarize representative half-maximal inhibitory concentration (IC50) values for derivatives of each pyridopyrimidine isomer against EGFR and various cancer cell lines. It is crucial to note that these values are compiled from different studies and, therefore, experimental conditions may vary. This data is intended to be illustrative of the general potency of each isomeric class rather than a direct, quantitative comparison.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| PD173955 | Abl kinase | - | K562 | 0.0025 | [3] |
| Compound 65 | PDGFr | 1.11 | - | - | [3] |
| FGFr | 0.13 | ||||
| EGFr | 0.45 | ||||
| c-src | 0.22 | ||||
| Compound 8a | EGFRWT | 0.099 | A-549 | 16.2 | [4] |
| EGFRT790M | 0.123 | PC-3 | 7.98 | [4] | |
| B1 | EGFRL858R/T790M | 0.013 | H1975 | 0.087 | [5] |
Table 2: Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives
| Compound ID | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 30 | EGFR | 0.95 | - | - | [2] |
| Compound 31 | EGFR | 0.97 | - | - | [2] |
| Compound 32 | EGFR | 1.5 | - | - | [2] |
Table 3: Inhibitory Activity of Pyrido[4,3-d]pyrimidine Derivatives
| Compound ID | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | EGFR | 12 | HT29 | 42.38 | [1] |
| Compound 7 | EGFR | 8 | HT29 | 13.87 | [1] |
| Compound 10 | EGFR | 8 | HT29 | 7.48 | [1] |
Table 4: Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives
| Compound ID | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 22 | EGFR | 0.1 | - | - | [2] |
| Compound 23 | EGFR | 0.1 | - | - | [2] |
| Compound 42 | EGFRL858R | 1.1 | HCC827 | - | [2] |
| EGFRL858R/T790M | 34 | H1975 | - | [2] | |
| EGFRL858R/T790M/C797S | 7.2 | A549 | - | [2] | |
| Compound 25h | EGFRL858R | 1.7 | HCC827 | 0.025 | [6] |
| EGFRL858R/T790M | 23.3 | H1975 | 0.49 | [6] |
The "Why": Mechanistic Insights into Differential Efficacy
The observed differences in potency among the pyridopyrimidine isomers can be attributed to their distinct interactions within the ATP-binding pocket of EGFR. The positioning of the nitrogen atom in the pyridine ring influences the molecule's ability to form crucial hydrogen bonds with the hinge region of the kinase, a key determinant of binding affinity. Furthermore, the overall shape of the inhibitor, dictated by its isomeric form, affects its fit within the hydrophobic regions of the active site. The superior potency of the pyrido[3,4-d] and pyrido[4,3-d] scaffolds suggests that the nitrogen arrangement in these isomers allows for a more optimal and stable binding conformation within the EGFR active site.
Visualizing the Target: The EGFR Signaling Pathway
To appreciate the significance of EGFR inhibition, it is essential to understand its role in cellular signaling. The following diagram illustrates the EGFR signaling cascade, a central pathway in cell growth and proliferation.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Protocols for Efficacy Determination
The reliable assessment of inhibitor efficacy hinges on robust and well-validated experimental methodologies. The following protocols for an in vitro kinase assay and a cell-based viability assay are fundamental to the characterization of pyridopyrimidine inhibitors.
EGFR Tyrosine Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.
Principle: The assay quantifies the phosphorylation of a synthetic peptide substrate by recombinant EGFR. The reduction in phosphorylation in the presence of an inhibitor is measured to determine its IC50 value.
Caption: Experimental workflow for an in vitro EGFR kinase inhibition assay.
Detailed Protocol:
-
Assay Setup: In a 96-well or 384-well plate, add the reaction buffer, recombinant human EGFR enzyme, and a specific peptide substrate.[7][8]
-
Inhibitor Addition: Add serial dilutions of the test pyridopyrimidine inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).[7]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP.[7][8]
-
Incubation: Incubate the plate at room temperature for a specified time, typically 60 minutes.[7]
-
Detection: Stop the reaction by adding a solution containing EDTA. Add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP (e.g., using luminescence-based methods like ADP-Glo™).[9]
-
Signal Measurement: Read the signal (e.g., luminescence or fluorescence) using a microplate reader.[7]
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7]
Cell Viability (MTT) Assay (Cell-Based Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[11] The amount of formazan is proportional to the number of living cells.[10]
Caption: Experimental workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.[11][12]
-
Compound Treatment: Treat the cells with serial dilutions of the pyridopyrimidine inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.[12]
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.[11]
-
MTT Addition: Add MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The isomeric form of the pyridopyrimidine scaffold is a critical determinant of its efficacy as a kinase inhibitor. The available evidence strongly suggests that the pyrido[3,4-d] and pyrido[4,3-d]pyrimidine isomers are the most promising scaffolds for the development of potent EGFR inhibitors. The pyrido[2,3-d]pyrimidine core, while less potent against EGFR, has shown significant activity against other kinases such as Abl and FGFR, highlighting the importance of screening against a broad panel of kinases to identify novel therapeutic applications for each isomeric series.[3][13]
Future research should focus on systematic studies that directly compare the efficacy of identically substituted derivatives of all four pyridopyrimidine isomers against a panel of cancer-relevant kinases. This will provide a more definitive understanding of the structure-activity relationships and guide the rational design of next-generation inhibitors with improved potency and selectivity. By leveraging the insights gained from such comparative studies, the full therapeutic potential of the versatile pyridopyrimidine scaffold can be realized in the ongoing quest for more effective cancer treatments.
References
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
- Frontiers in Pharmacology. (2022).
- National Center for Biotechnology Information. (2022).
- National Center for Biotechnology Information. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]
- Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. [Link]
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. [Link]
- Taylor & Francis Online. (n.d.). Full article: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. [Link]
- ResearchGate. (2017). Structure-Activity Relationship of 4,6-Disubstituted Pyrimidines as EGFR and VEGFR-2 Tyrosine Kinase Inhibitors. [Link]
- National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. [Link]
- National Center for Biotechnology Information. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. [Link]
- National Center for Biotechnology Information. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]
- National Center for Biotechnology Information. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. [Link]
- ResearchGate. (2020). Reported and suggested pyridopyrimidines integrated with kinase inhibitors and anticancer properties. [Link]
- National Center for Biotechnology Information. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. [Link]
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A Comparative Guide to the Reaction Mechanisms of 3-Bromo-4-fluoropyridine: A DFT and Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Halogenated Pyridine
3-Bromo-4-fluoropyridine is a key heterocyclic building block in the synthesis of a wide range of functional molecules, from pharmaceuticals to materials. Its utility lies in the differential reactivity of its two halogen substituents, which allows for selective functionalization through various reaction pathways. This guide provides an in-depth comparison of the two primary reaction mechanisms involving this compound: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling reaction. We will delve into both the experimental observations and the insights gained from Density Functional Theory (DFT) studies to provide a comprehensive understanding of the factors governing the reactivity and selectivity of this versatile molecule.
I. Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
The electron-deficient nature of the pyridine ring, further enhanced by the presence of two electron-withdrawing halogen atoms, makes this compound an excellent substrate for SNAr reactions. A key question for any synthetic chemist is the regioselectivity of nucleophilic attack: will the incoming nucleophile displace the bromine at the C3 position or the fluorine at the C4 position?
Experimental Observations
Experimental studies on this compound and closely related analogs, such as 3-bromo-4-nitropyridine, consistently demonstrate that nucleophilic attack preferentially occurs at the C4 position. For instance, the reaction of 3-bromo-4-nitropyridine with a fluoride source leads to the displacement of the nitro group to form this compound, showcasing the high susceptibility of the C4 position to nucleophilic attack. This selectivity is a cornerstone of the synthetic utility of this class of compounds.
Theoretical Insights from DFT Studies
While direct DFT studies on this compound are not extensively reported in the literature, we can draw valuable insights from computational investigations of closely related dihalopyridines. DFT calculations are instrumental in elucidating the reaction mechanism by mapping the potential energy surface, identifying transition states, and calculating activation energy barriers.
The preference for nucleophilic attack at the C4 position can be rationalized by examining the stability of the Meisenheimer intermediate, a key intermediate in the SNAr mechanism. DFT calculations on analogous 3,4-dihalopyridines consistently show that the intermediate formed by nucleophilic attack at the C4 position is significantly more stable than the one formed by attack at the C3 position. This is attributed to the ability of the electronegative nitrogen atom in the pyridine ring to stabilize the negative charge that develops during the formation of the Meisenheimer complex. This stabilization is more effective when the attack is at the C4 (para) position.[1]
Diagram 1: SNAr Reaction Pathway
Caption: DFT-elucidated SNAr pathways for this compound.
II. Suzuki-Miyaura Cross-Coupling: Targeting the C-Br Bond
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and this compound is an excellent substrate for this transformation. In contrast to SNAr, the regioselectivity of the Suzuki-Miyaura coupling is dictated by the relative reactivity of the carbon-halogen bonds in the oxidative addition step of the catalytic cycle.
Experimental Observations
A wealth of experimental data demonstrates that the Suzuki-Miyaura coupling of this compound with various boronic acids selectively occurs at the C3 position, leaving the C-F bond intact. This is a general trend observed for dihalopyridines containing both bromine and fluorine; the C-Br bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 |
| 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 78 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound. (Data is representative of typical conditions for similar substrates).
Theoretical Insights from DFT Studies
DFT calculations provide a clear rationale for the observed selectivity in the Suzuki-Miyaura coupling. The initial and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex. DFT studies on the oxidative addition of various halopyridines to Pd(0) catalysts show a significantly lower activation energy barrier for the cleavage of the C-Br bond compared to the C-F bond. This difference in activation energies can be attributed to the weaker C-Br bond strength and the greater polarizability of bromine compared to fluorine.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura coupling of this compound.
Comparative Analysis and Discussion
The complementary reactivity of this compound in SNAr and Suzuki-Miyaura reactions is a testament to the distinct electronic and steric factors that govern these two fundamental transformations.
-
SNAr: The regioselectivity is primarily under electronic control , dictated by the stability of the anionic Meisenheimer intermediate. The pyridine nitrogen effectively stabilizes the negative charge at the C4 position, leading to a lower activation barrier for nucleophilic attack at this site.
-
Suzuki-Miyaura Coupling: The selectivity is governed by the kinetics of the oxidative addition step . The weaker C-Br bond is more readily cleaved by the palladium catalyst, resulting in selective functionalization at the C3 position.
This orthogonal reactivity allows for a programmed, stepwise functionalization of the pyridine ring, making this compound a highly valuable and versatile building block in complex molecule synthesis.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a typical SNAr reaction of this compound with a generic secondary amine.
Materials:
-
This compound (1 equiv.)
-
Secondary amine (e.g., morpholine, piperidine) (1.2 equiv.)
-
Potassium carbonate (K₂CO₃) (2 equiv.)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial, add this compound, the secondary amine, and potassium carbonate.
-
Add DMSO as the solvent.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equiv.)
-
1,4-Dioxane and water (4:1 mixture)
-
Schlenk flask with a magnetic stir bar
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Brinck, T., & Svensson, M. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262-3269. [Link][2][3][4]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Hartwig, J. F. (2010).
- Gaussian 09, Revision E.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2013. [Link]
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A Technical Guide to the Kinetic Profile of 3-Bromo-4-fluoropyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Pyridine moieties, in particular, are prevalent in a vast array of pharmaceuticals due to their ability to engage in critical biological interactions. Among the diverse portfolio of pyridine-based building blocks, 3-bromo-4-fluoropyridine stands out as a versatile and strategically valuable reagent. Its unique substitution pattern offers a handle for selective cross-coupling reactions, enabling the introduction of molecular complexity with a high degree of control.
This guide provides a comprehensive comparison of the kinetic performance of this compound in key cross-coupling reactions, juxtaposed with relevant alternative halopyridine substrates. By delving into the mechanistic underpinnings and presenting supporting data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies, ultimately accelerating the drug development process.
The Strategic Advantage of this compound: A Tale of Two Halogens
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the cleavage of the C-Br bond significantly more facile than that of the C-F bond.
This inherent difference in reactivity allows for the selective functionalization at the 3-position (C-Br bond) while leaving the 4-position (C-F bond) intact for potential subsequent transformations. The electron-withdrawing nature of the fluorine atom also influences the electronics of the pyridine ring, impacting the kinetics of the cross-coupling reaction.
Comparative Kinetic Analysis in Key Cross-Coupling Reactions
To provide a clear comparison, we will examine the expected kinetic performance of this compound in three of the most widely used cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The comparison will be made against other relevant halopyridines to highlight the unique attributes of the target molecule.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[2] The reaction of a halopyridine with a boronic acid or its ester is a staple in the synthesis of biaryl and related structures.
Expected Reactivity Profile:
| Substrate | Relative Rate of Oxidative Addition (Qualitative) | Key Considerations |
| 3-Iodo-4-fluoropyridine | Very Fast | Highest reactivity, may lead to side reactions if not controlled. |
| This compound | Fast | Optimal balance of reactivity and stability. Selective at C-Br. |
| 3-Chloro-4-fluoropyridine | Slow | Requires more forcing conditions and specialized catalyst systems. |
| 3,4-Dibromopyridine | Fast (at C4-Br) | Potential for competing reactions at both bromine sites. |
The C-Br bond in this compound is sufficiently activated for efficient oxidative addition to the palladium(0) catalyst, while the C-F bond remains largely unreactive under standard Suzuki-Miyaura conditions. The fluorine atom's electron-withdrawing effect can enhance the rate of oxidative addition at the adjacent C-Br bond compared to a non-fluorinated analogue.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a motif frequently found in pharmaceuticals.[3]
Expected Reactivity Profile:
| Substrate | Relative Rate of C-N Coupling (Qualitative) | Key Considerations |
| 3-Iodo-4-fluoropyridine | Very Fast | Prone to catalyst inhibition by iodide. |
| This compound | Fast | Excellent substrate for selective amination at the C-Br position. |
| 3-Chloro-4-fluoropyridine | Slow | Often requires specialized ligands and higher temperatures. |
| 3,4-Dibromopyridine | Fast (at C4-Br) | Risk of di-amination and other side products. |
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound is expected to proceed selectively at the C-Br bond. The electron-deficient nature of the pyridine ring, enhanced by the fluorine substituent, can facilitate the nucleophilic attack of the amine in the catalytic cycle.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl halides, a valuable transformation in materials science and medicinal chemistry.[4]
Expected Reactivity Profile:
| Substrate | Relative Rate of Alkynylation (Qualitative) | Key Considerations |
| 3-Iodo-4-fluoropyridine | Very Fast | High reactivity, often proceeds at room temperature. |
| This compound | Moderate to Fast | Reliable coupling at the C-Br bond with minimal side reactions. |
| 3-Chloro-4-fluoropyridine | Very Slow | Generally a poor substrate for Sonogashira coupling. |
| 3,4-Dibromopyridine | Fast (at C4-Br) | Selectivity can be an issue. |
The Sonogashira coupling of this compound is expected to be efficient and selective for the C-Br position. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The electron-deficient nature of the pyridine ring can facilitate the catalytic cycle.
Experimental Protocols for Kinetic Studies
To empower researchers to generate their own comparative kinetic data, we provide the following general protocols for monitoring the progress of cross-coupling reactions. These can be adapted for specific substrates and catalyst systems.
Protocol 1: In-situ NMR Monitoring of a Suzuki-Miyaura Coupling
-
Reaction Setup: In an NMR tube equipped with a J. Young valve, combine this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Inert Atmosphere: Seal the NMR tube and degas by purging with argon for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., dioxane-d8/D₂O, 4:1) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Data Acquisition: Place the NMR tube in a pre-heated NMR spectrometer and acquire spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting material, product, and internal standard to determine the concentration of each species over time. This data can be used to determine the reaction rate and order. The use of ¹⁹F NMR can be particularly useful for monitoring the consumption of the starting material.[5]
Protocol 2: Gas Chromatography (GC) Monitoring of a Buchwald-Hartwig Amination
-
Reaction Setup: In a sealed reaction vial, combine this compound (1.0 equiv), the amine (1.2 equiv), a base (e.g., NaOtBu, 1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., a Buchwald ligand, 4 mol%) in an anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Sampling: At specified time points, withdraw a small aliquot of the reaction mixture and quench it with a suitable solvent (e.g., diethyl ether) containing an internal standard.
-
GC Analysis: Analyze the quenched samples by GC-FID or GC-MS to determine the conversion of the starting material and the formation of the product.
-
Kinetic Analysis: Plot the concentration of the product versus time to determine the initial reaction rate.
Conclusion: A Versatile Building Block for Accelerated Discovery
This compound presents a compelling case for its inclusion in the synthetic chemist's toolbox. Its predictable and selective reactivity in a range of palladium-catalyzed cross-coupling reactions, driven by the differential reactivity of the C-Br and C-F bonds, allows for a modular and efficient approach to the synthesis of complex pyridine derivatives.
While direct, side-by-side quantitative kinetic data for this compound in all major cross-coupling reactions is an area ripe for further academic and industrial investigation, the established principles of reactivity and the data from analogous systems strongly support its utility. The protocols provided herein offer a framework for researchers to conduct their own kinetic studies, enabling a deeper understanding and optimization of their synthetic routes. Ultimately, the strategic application of this compound can significantly streamline the synthesis of novel chemical entities, contributing to the advancement of drug discovery and development.
References
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- AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]. Published November 8, 2018. Accessed January 4, 2026.
- Wikipedia.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem. Accessed January 4, 2026.
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- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]. Published January 10, 2018. Accessed January 4, 2026.
- PubMed Central. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]. Published May 1, 2014. Accessed January 4, 2026.
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- PubMed Central. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link]. Published June 15, 2016. Accessed January 4, 2026.
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- RSC Publishing. Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. [Link]. Published August 29, 2012. Accessed January 4, 2026.
- ResearchGate. Hammett plot of the investigated pyridine substituents[6]. [Link]. Accessed January 4, 2026.
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- SciSpace. Pd-Catalyzed Cross-Couplings : On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]. Accessed January 4, 2026.
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A Comparative Guide to Ibuprofen Synthesis: Benchmarking New Routes Against Established Methods
For decades, the synthesis of Ibuprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID), has been a subject of intense research, not only for its commercial importance but also as a benchmark for process efficiency and green chemistry. This guide provides an in-depth technical comparison of the established industrial syntheses with modern, innovative routes. We will dissect the causality behind experimental choices, present detailed protocols, and offer a quantitative comparison to guide researchers, chemists, and drug development professionals in selecting and developing sustainable and efficient synthetic strategies.
The Evolution of Ibuprofen Synthesis: A Tale of Green Chemistry
The story of Ibuprofen's synthesis is a compelling narrative of chemical process optimization. The original route, developed by the Boots Pure Drug Company in the 1960s, was a six-step process with a notable generation of waste.[1][2] This paved the way for the greener, more atom-economical BHC (Boots-Hoechst-Celanese) process, which streamlined the synthesis to just three steps.[1][2][3] Today, the drive for even greater efficiency and sustainability has led to the exploration of novel catalytic systems, continuous-flow technologies, and biocatalytic methods.[4][5][6]
This guide will focus on a comparative analysis of:
-
The Boots Process: The original, six-step industrial synthesis.
-
The BHC Process: The current, greener three-step industrial standard.
-
Continuous-Flow Synthesis: A modern approach offering rapid production and enhanced safety.
-
Biocatalytic Synthesis: An emerging frontier utilizing enzymes for high selectivity and mild reaction conditions.
At a Glance: Quantitative Benchmarking of Ibuprofen Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The choice of a particular route will always be a trade-off between various factors including cost, scale, environmental impact, and available technology.
| Metric | Boots Process | BHC Process | Continuous-Flow Synthesis | Biocatalytic Synthesis (Enantioselective Esterification) |
| Number of Steps | 6[1][3] | 3[1][3] | 3-4[4][5] | 1 (for resolution) |
| Atom Economy | ~40%[1][3][7] | ~77% (approaching 100% with byproduct reuse)[3][8] | High (process dependent) | High (highly selective) |
| Overall Yield | Modest | High | 80-83%[4][5] | High conversion (e.g., 83% ± 5%)[9] |
| Key Reagents | AlCl₃, Stoichiometric reagents[3] | HF (recyclable catalyst/solvent), CO, Pd catalyst[3][10] | Common reagents, minimal solvents[4] | Lipase enzymes (e.g., Candida antarctica lipase B)[9] |
| Waste Generation | Substantial inorganic salt waste[1][3] | Minimal; main byproduct is acetic acid (reusable)[3][8] | Reduced due to process intensification | Minimal, biodegradable waste |
| Safety Concerns | Use of toxic and corrosive reagents | Use of anhydrous hydrogen fluoride requires specialized equipment | Safe handling of toxic reagents, controlled exothermic reactions[4] | Generally regarded as safe (GRAS) reagents and catalysts |
| Process Time | Long (multiple steps) | Shorter than Boots process | Very short (minutes)[4][5] | Varies (e.g., 24h)[11] |
The Established Routes: A Closer Look
The enduring success of the Boots and BHC processes provides a valuable baseline for evaluating newer methods.
The Boots Process: A Historical Perspective
The original Boots synthesis, while groundbreaking for its time, exemplifies a classic stoichiometric approach.[2] The six-step sequence involves a Friedel-Crafts acylation, followed by a series of transformations to build the propionic acid side chain.[10][12]
Experimental Workflow: Boots Process
Caption: The six-step Boots synthesis of Ibuprofen.
The primary drawback of this process is its low atom economy, calculated to be around 40%.[3][7] This means that for every kilogram of Ibuprofen produced, approximately 1.5 kilograms of waste are generated, primarily as inorganic salts.[3] The use of stoichiometric amounts of aluminum trichloride (AlCl₃) in the Friedel-Crafts acylation is a major contributor to this waste stream.[3]
The BHC Process: A Greener Approach
The BHC process represents a significant leap forward in sustainable pharmaceutical manufacturing.[2] By reducing the synthesis to three steps, it dramatically improves the atom economy to 77%.[3][7] This can approach 100% if the acetic acid byproduct is recovered and reused.[8]
Experimental Workflow: BHC Process
Caption: The three-step BHC synthesis of Ibuprofen.
A key innovation in the BHC process is the use of anhydrous hydrogen fluoride (HF) which acts as both a catalyst and a solvent in the initial acylation step.[3] The HF can be recovered and recycled with high efficiency, minimizing waste.[13][14] The subsequent steps involve a catalytic hydrogenation and a palladium-catalyzed carbonylation, both of which are highly efficient reactions.[10]
New Frontiers in Ibuprofen Synthesis
The quest for more sustainable and efficient methods continues to drive innovation in the synthesis of Ibuprofen.
Continuous-Flow Synthesis
Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced safety, faster reaction times, and improved scalability.[4] Researchers have developed a three-minute synthesis of Ibuprofen using a continuous-flow system.[4] This process involves a solvent-free Friedel-Crafts acylation, a 1,2-aryl migration, and hydrolysis.[4] The ability to safely handle toxic and aggressive reagents and to control exothermic reactions are significant benefits of this approach.[4] A recent advancement in this area is a four-step continuous-flow synthesis with a global yield of 80.6% and a throughput of 15.22 g/h.[5]
Conceptual Workflow: Continuous-Flow Synthesis
Caption: A simplified continuous-flow process for Ibuprofen synthesis.
Biocatalytic Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for green chemistry. Enzymes offer high selectivity, operate under mild conditions, and are biodegradable. In the context of Ibuprofen, biocatalysis is particularly promising for the synthesis of the pharmacologically active (S)-enantiomer.[15][16]
Recent research has demonstrated the use of lipases, such as Candida antarctica lipase B (CalB), for the enantioselective esterification of racemic Ibuprofen.[9] This allows for the separation of the desired (S)-Ibuprofen from the (R)-enantiomer. These enzymatic reactions can achieve high conversion rates and enantiomeric excess.[9] While the primary application demonstrated is for producing Ibuprofen derivatives, the underlying principle of enzymatic resolution is a significant step towards a more sustainable synthesis of enantiomerically pure Ibuprofen.[17]
Experimental Protocols
The following are representative, high-level protocols for the synthesis of Ibuprofen via the BHC and a biocatalytic route. These are intended for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Protocol: BHC Green Synthesis of Ibuprofen
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
In a specialized reactor resistant to anhydrous hydrogen fluoride (HF), charge isobutylbenzene.
-
Cool the reactor and add anhydrous HF, which acts as both the catalyst and solvent.
-
Slowly add acetic anhydride to the cooled mixture while maintaining the temperature.
-
Allow the reaction to proceed until completion, monitored by an appropriate analytical technique (e.g., GC-MS).
-
Carefully quench the reaction and separate the organic layer containing 4'-isobutylacetophenone.
-
Recover the HF for recycling.
Step 2: Hydrogenation of 4'-Isobutylacetophenone
-
In a hydrogenation reactor, dissolve the 4'-isobutylacetophenone from Step 1 in a suitable solvent (e.g., ethanol).
-
Add a Raney nickel catalyst.
-
Pressurize the reactor with hydrogen gas and heat to the desired temperature.
-
Maintain the reaction under pressure until the uptake of hydrogen ceases.
-
Cool the reactor, filter off the catalyst, and remove the solvent to yield 1-(4-isobutylphenyl)ethanol.
Step 3: Carbonylation to Ibuprofen
-
In a pressure reactor, dissolve the alcohol from Step 2 in a suitable solvent.
-
Add a palladium catalyst and a halide source.
-
Pressurize the reactor with carbon monoxide.
-
Heat the reaction mixture and maintain it at the desired temperature and pressure until the reaction is complete.
-
Cool the reactor, release the pressure, and work up the reaction mixture to isolate and purify Ibuprofen.
Protocol: Biocatalytic Enantioselective Esterification of (S)-Ibuprofen
-
To a solution of racemic Ibuprofen in an organic solvent (e.g., t-amyl alcohol), add an alcohol (e.g., glycerol).[9]
-
Add an immobilized lipase, such as Rhizomucor miehei lipase, to the mixture.[9]
-
Agitate the mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 24-48 hours).[9][17]
-
Monitor the reaction for the conversion of (S)-Ibuprofen to its ester form using chiral HPLC.
-
Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
-
Separate the (S)-Ibuprofen ester from the unreacted (R)-Ibuprofen using standard purification techniques (e.g., chromatography).
-
Hydrolyze the purified (S)-Ibuprofen ester to obtain enantiomerically pure (S)-Ibuprofen.
Conclusion and Future Outlook
The evolution of Ibuprofen synthesis from the six-step Boots process to the three-step BHC process is a testament to the power of green chemistry principles in driving process optimization.[8][18] The BHC process, with its high atom economy and recyclable catalyst, has set a high standard for industrial pharmaceutical synthesis.[14]
Looking ahead, emerging technologies like continuous-flow synthesis and biocatalysis offer exciting possibilities for further improvements.[4][5][19] Continuous-flow processes promise to enhance the safety, speed, and scalability of chemical production, while biocatalysis provides a pathway to highly selective and environmentally benign syntheses, particularly for chiral molecules like (S)-Ibuprofen.[15][20] The continued development and integration of these innovative approaches will be crucial in shaping a more sustainable future for the pharmaceutical industry.
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Safety Operating Guide
Proper Disposal of 3-Bromo-4-fluoropyridine: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of research and development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-4-fluoropyridine, a halogenated pyridine derivative. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice, safeguarding both laboratory personnel and the environment.
Immediate Safety and Hazard Recognition: Understanding the Risks
Before any handling or disposal of this compound, a thorough understanding of its associated hazards is essential. This compound is classified as a hazardous substance, and familiarity with its properties is the first line of defense against accidental exposure.
According to its GHS classification, this compound presents the following hazards:
As a halogenated organic compound, it also falls under specific waste categories that dictate its disposal route.[3]
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
The causality behind PPE selection is rooted in the specific hazards of the chemical. To mitigate the risks of skin and eye irritation, as well as accidental ingestion, the following PPE is mandatory when handling this compound:
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] | To protect eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4][5] | To prevent skin contact and absorption. |
| Body Protection | A fully-buttoned laboratory coat.[4][5] | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4][5] | To avoid inhalation of potentially harmful vapors. |
The Core of Compliant Disposal: Segregation and Containerization
The single most critical step in the proper disposal of this compound is its correct segregation as a halogenated organic waste .[3][6] Mixing halogenated and non-halogenated waste streams is a costly and dangerous mistake. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to break down the carbon-halogen bonds and prevent the formation of persistent environmental pollutants.[7]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. This container should be made of a material chemically compatible with this compound, such as glass or high-density polyethylene (HDPE).[8]
-
Labeling is Key: Before adding any waste, the container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added
-
The name and contact information of the responsible researcher or lab
-
-
Collection:
-
For pure, unused this compound, transfer it directly into the designated waste container.
-
For solutions containing this compound, collect them in a liquid halogenated organic waste container.
-
For contaminated materials (e.g., pipette tips, gloves, absorbent pads), collect them as solid halogenated organic waste.
-
-
Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area (SAA) within the laboratory.[8] This area should be well-ventilated, away from incompatible materials such as strong oxidizing agents and acids, and clearly marked.[9][10]
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is crucial for mitigating their impact.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Situation: From a safe distance, assess the extent of the spill. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[4]
-
Containment (for small spills): If the spill is small and you are trained to handle it:
-
Ensure proper ventilation (use a chemical fume hood if possible).
-
Wearing your full PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[4]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11]
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
In Case of Personal Exposure:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5] |
Final Disposal: The Path to Destruction
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[4][12] The primary and most effective method for destroying halogenated organic compounds is high-temperature incineration .[7][13] This process ensures the complete breakdown of the molecule into less harmful components.
Your institution's EHS department is your primary resource for arranging the final pickup and disposal of your hazardous waste. Never attempt to dispose of this compound down the drain or through any other unauthorized means.[6]
Caption: Cradle-to-Grave Disposal Pathway.
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship within your institution. This commitment not only ensures regulatory compliance but also builds a foundation of trust in the scientific community's ability to manage the tools of its trade responsibly.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-4-fluoropyridine
As a key intermediate in pharmaceutical and agrochemical synthesis, 3-Bromo-4-fluoropyridine is a compound that demands meticulous handling and respect for its chemical properties. This guide, written from the perspective of field-proven experience, provides an in-depth operational plan for the safe use of this reagent. Our objective is to move beyond a simple checklist and instill a deep understanding of why specific personal protective equipment (PPE) and procedures are critical, ensuring a self-validating system of safety for you and your team.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the specific risks associated with this compound is the non-negotiable first step in developing a robust safety plan. This compound is not benign; it is classified with specific hazards that dictate our choice of protective equipment.[1][2]
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:
| Hazard Classification | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation.[1][2] |
These classifications are our primary directive. The potential for serious eye irritation, skin irritation upon contact, and oral toxicity means that preventing direct contact is paramount.
The Last Line of Defense: A Multi-Layered PPE Strategy
While engineering controls like certified chemical fume hoods are the primary barrier against exposure, your PPE is the critical final layer of protection. The following recommendations are designed to provide comprehensive coverage during routine handling, spill response, and disposal.
Eye and Face Protection: Shielding Against Irreversible Damage
Given the H319 classification ("Causes serious eye irritation"), eye protection is mandatory and non-negotiable.[1][2]
-
Minimum Requirement: At all times when in the laboratory where this compound is present, ANSI Z87.1-compliant safety glasses with side shields are required.[3]
-
Standard Handling Operations: For any procedure involving the transfer, weighing, or reaction of this liquid, chemical splash goggles are required .[3][4] Goggles provide a 360-degree seal around the eyes, protecting against splashes and stray droplets that safety glasses cannot.
-
High-Risk Procedures: When handling larger volumes (>100 mL), working with pressurized systems, or performing any operation with a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles .[3][5] The face shield protects the entire face from direct contact.
Hand Protection: Preventing Dermal Absorption and Irritation
The H315 classification ("Causes skin irritation") necessitates the use of appropriate chemical-resistant gloves.[1][2] this compound is a halogenated aromatic compound, which informs our material selection.
-
Primary Glove Choice: Nitrile gloves are the standard for incidental splash protection against a wide range of chemicals, including pyridines.[4][6][7] Always use gloves with a minimum thickness of 5 mil for laboratory operations.[8]
-
Extended Contact or Immersion: For tasks involving potential prolonged contact or immersion (e.g., cleaning contaminated equipment), a more robust glove is required. Butyl rubber or Viton® gloves offer superior protection against many halogenated and aromatic solvents.[7]
-
The Double-Gloving Technique: For all procedures, it is best practice to wear two pairs of nitrile gloves. This creates a secondary barrier against undetected pinholes or tears and allows for the safe removal of the outer glove immediately following a known or suspected contamination, without exposing the skin.
Glove Selection Summary
| Scenario | Recommended Glove Type | Rationale |
| Routine Handling (e.g., transfers in a fume hood) | Double Nitrile Gloves | Provides excellent splash protection and a backup layer.[6][8][9] |
| Spill Cleanup / Equipment Decontamination | Heavy-duty Butyl Rubber or Viton® over an inner Nitrile glove | Offers extended protection against chemical breakthrough for halogenated compounds.[7] |
| Handling Chemicals of Unknown Toxicity | Flexible laminate (e.g., Silver Shield) inner glove with a heavy-duty outer glove | A highly conservative approach for maximum protection against unknown dermal hazards.[3] |
Protocol: Proper Glove Removal
-
With your gloved left hand, grasp the outside of the right glove at the top of the wrist.
-
Peel the right glove away from your body, turning it inside-out.
-
Hold the removed glove in your gloved left hand.
-
Slide two fingers of your bare right hand under the wrist of the left glove, being careful not to touch the outside.
-
Peel the left glove off, turning it inside-out and enclosing the first glove.
-
Dispose of the gloves in the designated hazardous waste container.[10]
-
Wash hands thoroughly with soap and water.[11]
Body Protection: A Barrier for Your Skin
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required at all times.[3] This protects against incidental splashes on the arms and torso.
-
Chemical Apron: When handling larger quantities or during procedures with a significant splash risk, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
-
Personal Clothing: Full-length pants and closed-toe shoes are mandatory.[3] Never wear shorts, skirts, or sandals in a laboratory setting.
Respiratory Protection: When Air Quality is Compromised
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][10] However, respiratory protection may be required in specific situations:
-
Spill Response: In the event of a significant spill outside of a fume hood.
-
Engineering Control Failure: If a fume hood is not operating correctly.
-
Aerosol Generation: If a procedure is likely to generate an aerosol or mist.
In these cases, a NIOSH-approved respirator with organic vapor (OV) cartridges is necessary.[10] All personnel required to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
Operational and Disposal Plans
Safe handling extends beyond simply wearing PPE. It involves a complete workflow from preparation to disposal.
Workflow for Safe Handling in a Fume Hood
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any given task involving this compound.
Caption: PPE Selection and Procedural Workflow for Handling this compound.
Spill Management Protocol
-
Minor Spill (inside a fume hood):
-
Ensure you are wearing the standard PPE (double nitrile gloves, lab coat, splash goggles).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for halogenated solid waste.[12]
-
Wipe the area with a suitable solvent, collecting the waste as halogenated liquid waste.
-
Dispose of contaminated gloves and wipes as hazardous solid waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate: Alert all personnel and evacuate the immediate area.
-
Isolate: Restrict access to the area and increase ventilation if it is safe to do so.
-
Report: Notify your laboratory supervisor and institutional Environmental Health and Safety (EHS) department immediately.
-
Do not attempt cleanup alone. A trained emergency response team with specialized PPE, including respiratory protection, is required for major spill response.[11]
-
Disposal of Contaminated PPE
All PPE that has come into contact with this compound is considered hazardous waste.
-
Gloves, wipes, and absorbent pads: Place in a designated, sealed, and clearly labeled container for "Halogenated Solid Waste."
-
Lab Coats: If a lab coat becomes grossly contaminated, it must be removed immediately and placed in a sealed bag for professional decontamination or disposal according to your institution's EHS guidelines. Do not take contaminated lab coats home.
By integrating this comprehensive understanding of the hazards with a multi-layered approach to personal protection and operational planning, you can confidently and safely utilize this compound in your critical research and development endeavors.
References
- This compound PubChem Entry.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
- Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety. Post Apple Scientific. [Link]
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
- Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
- Chemical Glove Comp
- OSHA Glove Selection Chart. University of Toledo Environmental Health and Safety. [Link]
- Gloves Chemical Resistance Chart. Gloves By Web. [Link]
Sources
- 1. This compound 97 116922-60-2 [sigmaaldrich.com]
- 2. This compound | C5H3BrFN | CID 2762779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
